Perimycin
説明
特性
CAS番号 |
11016-07-2 |
|---|---|
分子式 |
C59H86N2O17 |
分子量 |
1095.3 g/mol |
IUPAC名 |
(23E,25E,27E,29E,31E,33E,35E,37Z)-22-[(3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,6,8,10,12,18,20-heptahydroxy-38-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-19,37-dimethyl-1-oxacyclooctatriaconta-23,25,27,29,31,33,35,37-octaene-2,14,16-trione |
InChI |
InChI=1S/C59H86N2O17/c1-36-18-16-14-12-10-8-6-7-9-11-13-15-17-19-50(77-59-57(75)56(74)55(60)39(4)76-59)35-52(71)38(3)51(70)33-48(68)30-46(66)28-44(64)26-43(63)27-45(65)29-47(67)31-49(69)34-54(73)78-58(36)37(2)20-25-42(62)32-53(72)40-21-23-41(61-5)24-22-40/h6-19,21-24,37-39,42-45,47,49-52,55-57,59,61-65,67,69-71,74-75H,20,25-35,60H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+,58-36-/t37?,38?,39-,42?,43?,44?,45?,47?,49?,50?,51?,52?,55-,56+,57+,59?/m1/s1 |
InChIキー |
QPQMKHKBRKAVRZ-FWIVLUFVSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC/2CC(C(C(CC(=O)CC(=O)CC(CC(CC(CC(CC(CC(=O)O/C(=C(\C=C\C=C\C=C\C=C\C=C\C=C\C=C2)/C)/C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)C)O)O)O)N |
正規SMILES |
CC1C(CC(C=CC=CC=CC=CC=CC=CC=CC(=C(OC(=O)CC(CC(CC(CC(CC(CC(=O)CC(=O)CC1O)O)O)O)O)O)C(C)CCC(CC(=O)C2=CC=C(C=C2)NC)O)C)OC3C(C(C(C(O3)C)N)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Isolation of Perimycin from Streptomyces coelicolor var. aminophilus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the discovery, isolation, and purification of Perimycin, a polyene macrolide antibiotic. Contrary to the initial query, this compound is not produced by Streptomyces coelicolor, but by a distinct variety, Streptomyces coelicolor var. aminophilus . This document details the fermentation process for this compound production, outlines a robust extraction and purification protocol, and presents key quantitative and physicochemical data. Furthermore, it explores the biosynthetic pathway of its unique perosamine sugar moiety and discusses the general regulatory networks in Streptomyces that likely influence this compound production, providing a foundation for future yield improvement strategies.
Introduction: Correcting the Record on this compound's Origin
This compound, also known as Aminomycin or Fungimycin, is a potent antifungal agent belonging to the heptaene macrolide class of antibiotics. Initial research and database entries have sometimes led to the misconception that this compound is a product of the model organism Streptomyces coelicolor. However, extensive literature review confirms that the producing organism is, in fact, Streptomyces coelicolor var. aminophilus . This distinction is critical for accurate research and development efforts.
This compound is notable for its structure, which includes a large macrolide ring and a perosamine sugar moiety. It is produced as a complex of at least three components: this compound A, B, and C, with this compound A being the major and most well-characterized constituent.
Fermentation for this compound Production
The production of this compound is achieved through submerged aerobic culture of Streptomyces coelicolor var. aminophilus. The following protocol is based on established methods for achieving optimal yields.
Experimental Protocol: Fermentation
1. Strain Maintenance and Inoculum Preparation:
-
Maintain a stock culture of Streptomyces coelicolor var. aminophilus NRRL 2390 on a suitable agar (B569324) slant medium (e.g., Medium #2).
-
To prepare the inoculum, suspend spores and mycelia from a fresh agar slant in sterile distilled water.
-
Aseptically transfer the suspension to a flask containing a seed culture medium (e.g., Medium #2) and incubate at 28°C for 48 hours on a rotary shaker (approximately 220 rpm).
2. Production Medium:
-
A recommended production medium consists of the following components dissolved in tap water:
-
Corn steep liquor: 2.0% to 12.0% (w/v)
-
Soya bean meal: 1.0% to 3.0% (w/v)
-
Dextrose or starch can also be used as a carbon source.
-
3. Fermentation Conditions:
-
Inoculate the production medium with the seed culture.
-
Conduct the fermentation at approximately 28°C under submerged aerobic conditions.
-
Continue the fermentation until the concentration of this compound in the medium reaches a peak, typically between 230 to 300 µg/mL.
Isolation and Purification of this compound
The isolation and purification of this compound from the fermentation broth involves extraction followed by chromatographic separation.
Experimental Protocol: Extraction and Purification
1. Initial Extraction:
-
At the end of the fermentation, add n-butanol to the culture broth to extract the this compound.
-
Separate the butanol fraction containing the antibiotic from the aqueous phase and mycelia, which can be achieved through centrifugation or another gravitational force-based method.
2. Chromatographic Purification:
-
Column Chromatography:
-
Concentrate the n-butanol extract under reduced pressure.
-
Subject the concentrated extract to column chromatography using a suitable stationary phase, such as silica (B1680970) gel or alumina.
-
Elute with a solvent system capable of separating the this compound components. A common approach involves a gradient of increasing polarity, for example, starting with a non-polar solvent like hexane (B92381) and gradually introducing more polar solvents like ethyl acetate (B1210297) and methanol (B129727).
-
-
Thin-Layer Chromatography (TLC):
-
Monitor the fractions from the column chromatography using TLC on silica gel plates to identify those containing this compound.
-
-
Further Purification (Optional):
-
For higher purity, fractions containing this compound can be pooled, concentrated, and subjected to further chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC).
-
Quantitative Data and Physicochemical Properties
Table 1: Quantitative Data for this compound Production
| Parameter | Value | Reference |
| Production Yield in Fermentation Broth | 230 - 300 µg/mL |
Table 2: Physicochemical Properties of this compound
| Property | Description | Reference |
| Appearance | Golden yellow amorphous powder | [1] |
| Molecular Formula | C₅₉H₈₈N₂O₁₇ (this compound A) | [2] |
| Molecular Weight | 1097.3 g/mol (this compound A) | [2] |
| UV Absorption Maxima (in Methanol) | 361 nm, 383 nm, 406 nm | [1] |
| Solubility | Soluble in dimethyl sulfoxide, dimethylformamide, pyridine, and lower fatty acids. Sparingly soluble in methanol and other lower aliphatic alcohols. Insoluble in water and non-polar organic solvents. | [1] |
Biosynthesis and its Regulation
The biosynthesis of this compound follows the polyketide pathway, with its complex macrolide structure assembled by a modular polyketide synthase (PKS). A key feature is the attachment of the deoxyamino sugar, perosamine.
Perosamine Biosynthesis Pathway
The biosynthesis of the perosamine sugar moiety in Streptomyces aminophilus involves a two-step enzymatic conversion from GDP-mannose.
Regulation of this compound Biosynthesis: A Putative Model
While the specific regulatory network for this compound biosynthesis in S. coelicolor var. aminophilus has not been fully elucidated, it is likely governed by a hierarchical system of regulatory proteins common in Streptomyces. This includes pathway-specific regulators located within the biosynthetic gene cluster and global regulators that respond to environmental and physiological signals.
The following diagram illustrates a general workflow for identifying and characterizing regulatory elements involved in antibiotic production in Streptomyces.
Based on studies of other polyene macrolides, the regulation of the this compound biosynthetic gene cluster is likely to involve a pathway-specific activator, possibly a member of the Streptomyces antibiotic regulatory protein (SARP) family. The expression of this activator would in turn be controlled by global regulators responding to nutrient limitation, quorum sensing, and other environmental cues.
Conclusion
This technical guide has provided a detailed and corrected overview of the discovery and isolation of this compound from its true producing organism, Streptomyces coelicolor var. aminophilus. The provided experimental protocols for fermentation and purification, along with the summarized quantitative and physicochemical data, offer a solid foundation for researchers and drug development professionals. The elucidation of the perosamine biosynthetic pathway and the proposed framework for investigating the regulatory network of this compound biosynthesis open avenues for future research aimed at strain improvement and the generation of novel this compound analogs. Further investigation into the specific regulatory mechanisms governing this compound production will be key to unlocking its full therapeutic potential.
References
- 1. Identification of a Biosynthetic Gene Cluster Responsible for the Production of a New Pyrrolopyrimidine Natural Product—Huimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redesign of polyene macrolide glycosylation: engineered biosynthesis of 19-(O)-perosaminyl-amphoteronolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
Perimycin (Fungimycin): A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perimycin, also known as Fungimycin or Aminomycin, is a polyene macrolide antibiotic produced by the actinomycete Streptomyces coelicolor var. aminophilus. As a member of the aromatic heptaene subgroup, it exhibits significant antifungal activity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a summary of its antifungal activity and outlines generalized experimental protocols for its production and for the assessment of its biological activity.
Chemical Structure and Physicochemical Properties
This compound is a complex macrolide composed of a large lactone ring with a conjugated heptaene region, a disaccharide moiety, and a side chain. The primary and most studied component of the naturally produced this compound complex is this compound A.
The chemical structure of this compound A has been elucidated through spectroscopic methods. Its IUPAC name is (1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23Z,25Z,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18,36-dimethyl-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-11,15-dione.
Table 1: Physicochemical Properties of this compound A
| Property | Value | Source |
| Molecular Formula | C₅₉H₈₈N₂O₁₇ | [1] |
| Molecular Weight | 1097.3 g/mol | [1] |
| Appearance | Amorphous, golden-yellow solid | [2] |
| Synonyms | Fungimycin, Aminomycin, NC-1968 | [2][3] |
| CAS Number | 62327-61-1 | [1] |
Mechanism of Action: Targeting Fungal Cell Membranes
Like other polyene antibiotics, this compound's primary mechanism of antifungal action involves the disruption of the fungal cell membrane's integrity.[4] This action is selective for fungal cells due to the high affinity of polyenes for ergosterol (B1671047), the principal sterol in fungal cell membranes, as opposed to cholesterol, the predominant sterol in mammalian cell membranes.[5]
The proposed mechanism can be summarized in the following steps:
-
Binding to Ergosterol: this compound molecules bind to ergosterol within the fungal cell membrane.[4]
-
Pore Formation: This binding leads to the formation of transmembrane channels or pores.[4][6]
-
Increased Permeability: These pores disrupt the osmotic integrity of the membrane, leading to an uncontrolled leakage of essential intracellular components, such as ions (particularly K⁺) and small organic molecules.[7]
-
Cell Death: The resulting loss of cellular contents and disruption of cellular processes ultimately leads to fungal cell death.[7]
Antifungal Activity
This compound has demonstrated potent activity against a range of pathogenic fungi, particularly yeasts and molds. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values for this compound A.
Table 2: Antifungal Activity of this compound A (MIC in µg/mL)
| Test Organism | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 0.05 |
| Candida albicans | 344 | 0.10 |
| Blastomyces dermatitidis | 305 | 0.10 |
| Cryptococcus neoformans | 309 | 0.05 |
| Data sourced from a review by Belakhov et al.[3] |
Experimental Protocols
Detailed, standardized experimental protocols specifically for this compound are not extensively available in the public domain. The following sections provide generalized methodologies based on common practices for the production and evaluation of polyene macrolide antibiotics.
Production and Isolation of this compound
This compound is produced through fermentation of Streptomyces coelicolor var. aminophilus. A general workflow for its production and isolation is outlined below.
References
- 1. emerypharma.com [emerypharma.com]
- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Unraveling the Architecture of Perimycin A: A Technical Guide to Its Structural Elucidation
For Immediate Release
Gdańsk, Poland - The complex architecture of Perimycin A, a potent polyene macrolide antibiotic, was meticulously pieced together through a series of sophisticated analytical techniques, culminating in a revised gross structure and a comprehensively defined stereochemistry. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed overview of the core methodologies and key data that were instrumental in the structural elucidation of this significant natural product.
The pivotal work in defining the structure of this compound A involved a multi-faceted approach heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by mass spectrometry and chemical degradation studies. The gross structure of this compound A was notably revised from earlier proposals, with the position of a keto group being reassigned from C-13 to C-5. The complete stereostructure was subsequently established through extensive NMR analysis.
Spectroscopic and Analytical Data
The structural determination of this compound A hinged on the interpretation of a comprehensive set of spectroscopic data. High-resolution NMR and mass spectrometry provided the foundational information for assembling the molecular framework and defining its three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The stereochemistry of this compound A was established based on extensive NMR studies. While the complete raw data set from the original research is not publicly available, this guide outlines the types of data that were critical for the structural assignment.
Table 1: Key Proton (¹H) and Carbon-¹³ (¹³C) NMR Data Types for the Structural Elucidation of this compound A
| Data Type | Information Provided | Relevance to this compound A Structure |
| ¹H Chemical Shifts (δ) | Electronic environment of each proton. | Characterized the protons in the polyene chain, the macrolactone ring, the perosamine sugar, and the side chain. |
| ¹³C Chemical Shifts (δ) | Carbon skeleton framework. | Identified the number and types of carbon atoms, confirming the molecular formula and the presence of key functional groups like carbonyls and olefins. |
| ¹H-¹H Coupling Constants (J) | Connectivity of protons. | Established the sequence of protons within the macrolactone ring and the sugar moiety through techniques like COSY. |
| Nuclear Overhauser Effect (NOE) | Spatial proximity of protons. | Provided crucial information about the relative stereochemistry of the numerous chiral centers in the molecule through experiments like NOESY and ROESY. |
Mass Spectrometry (MS) Data
Mass spectrometry was essential for determining the molecular weight of this compound A and for obtaining initial structural clues through fragmentation analysis.
Table 2: Mass Spectrometry Data for this compound A
| Mass Spectrometry Technique | Ionization Mode | Observed m/z | Information Deduced |
| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) | [M+H]⁺ or [M+Na]⁺ | Precise molecular weight determination, leading to the confirmation of the molecular formula as C₅₉H₈₈N₂O₁₇. |
| Tandem Mass Spectrometry (MS/MS) | Collision-Induced Dissociation (CID) | Fragment ions | Provided information on the structure of the aglycone and the perosamine sugar moiety through characteristic fragmentation patterns. |
Experimental Protocols
The structural elucidation of this compound A relied on a series of well-established experimental protocols. The following sections detail the generalized methodologies employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of 1D and 2D NMR experiments were performed to assign all proton and carbon signals and to determine the stereochemistry.
-
Sample Preparation: A purified sample of this compound A was dissolved in a suitable deuterated solvent (e.g., pyridine-d₅ or methanol-d₄) to a concentration of 5-10 mg/mL.
-
1D NMR (¹H and ¹³C): Standard ¹H and ¹³C NMR spectra were acquired to obtain an overview of the proton and carbon environments.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H connectivities.
-
TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system, such as those within the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which was fundamental in defining the relative stereochemistry of the macrolactone ring.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry was used to determine the elemental composition, and tandem mass spectrometry provided fragmentation data to support the structural assignments.
-
Sample Preparation: A dilute solution of this compound A was prepared in a suitable solvent (e.g., methanol).
-
HRMS Analysis: The sample was introduced into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) via electrospray ionization (ESI) or fast atom bombardment (FAB) to obtain an accurate mass measurement.
-
Tandem MS (MS/MS) Analysis: The parent ion of this compound A was isolated and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern. The resulting fragment ions were analyzed to deduce structural motifs.
Chemical Degradation
Chemical degradation studies were likely employed to break down the complex this compound A molecule into smaller, more easily identifiable fragments.
-
Acid Hydrolysis: Treatment of this compound A with a mild acid (e.g., 0.1 M HCl) would cleave the glycosidic bond, liberating the perosamine sugar from the aglycone. The individual components could then be isolated and characterized separately.
-
Oxidative Cleavage: Techniques such as ozonolysis could have been used to cleave the double bonds in the polyene chain, yielding smaller fragments that could be identified by other analytical methods.
Visualizing the Structural Elucidation Workflow
The logical flow of experiments and data analysis is crucial for a complex structural elucidation project.
Caption: Workflow for the structural elucidation of this compound A.
The biosynthesis of the unique D-perosamine sugar moiety is a key feature of this compound A.
Caption: Biosynthetic pathway of the D-perosamine moiety in this compound A.
This comprehensive approach, integrating various analytical techniques, was indispensable in accurately defining the complex structure of this compound A, paving the way for further investigation into its mode of action and potential therapeutic applications.
A Technical Guide to the Biosynthesis of Perimycin's Perosamine Moiety
Executive Summary
Perimycin is an aromatic heptaene polyene macrolide notable for its glycosylation with D-perosamine (4-amino-4,6-dideoxy-D-mannose), a feature that distinguishes it from the majority of polyene antibiotics which are typically decorated with D-mycosamine.[1][2][3] This distinction in the sugar moiety has significant implications for its biological activity and potential for therapeutic development. The biosynthesis of GDP-D-perosamine in the this compound producer, Streptomyces aminophilus, is a streamlined enzymatic cascade. It begins with the precursor GDP-α-D-mannose, which is first converted to GDP-4-keto-6-deoxy-α-D-mannose by the GDP-mannose 4,6-dehydratase, PerDIII. This intermediate then undergoes a direct C-4 transamination catalyzed by the perosamine synthase, PerDII, to yield GDP-α-D-perosamine.[2][4] Finally, the perosaminyltransferase, PerDI, attaches the activated sugar to the this compound aglycone. Understanding this pathway provides a foundation for biosynthetic engineering and the generation of novel, glycorandomized polyene analogues with potentially improved pharmacological properties.
Introduction
Overview of Polyene Macrolides
Polyene macrolides are a critical class of antifungal agents produced primarily by soil actinomycetes. Their mode of action involves binding to ergosterol (B1671047) in fungal cell membranes, leading to pore formation and cell death. While effective, their clinical use is often limited by significant toxicity. A key structural feature of these molecules is a macrolactone ring, which is often glycosylated with a deoxyamino sugar.
The Uniqueness of the Perosamine Sugar Moiety
Most polyene macrolides, such as amphotericin B, are glycosylated with D-mycosamine (3,6-dideoxy-3-amino-D-mannose).[1][2] this compound is unusual in that it is modified with the isomeric sugar D-perosamine (4,6-dideoxy-4-amino-D-mannose).[1][2][3] This structural difference arises from a divergence in the biosynthetic pathway. The mycosamine (B1206536) pathway involves an additional isomerization of the keto-intermediate before amination, whereas the perosamine pathway proceeds via a direct transamination of GDP-4-keto-6-deoxymannose.[2][4] This distinction makes the this compound biosynthetic machinery a valuable tool for engineered biosynthesis and the creation of novel antibiotic derivatives.
The Perosamine Biosynthetic Pathway
The biosynthesis of GDP-D-perosamine can be understood as a multi-step process beginning with central carbon metabolism and culminating in the attachment of the sugar to the macrolide core. The pathway in prokaryotes is well-elucidated, particularly from studies of lipopolysaccharide synthesis in Gram-negative bacteria like Vibrio cholerae.[5]
Precursor Synthesis: From Fructose-6-Phosphate to GDP-α-D-Mannose
The journey to perosamine begins with fructose-6-phosphate, a key intermediate in glycolysis. A series of enzymatic reactions converts it into the activated sugar donor required for the core pathway. In organisms like Vibrio cholerae, this upstream pathway involves:
-
Isomerization: Fructose-6-phosphate is converted to mannose-6-phosphate (B13060355) by a phosphomannose isomerase (encoded by rfbA).[5]
-
Mutation: Mannose-6-phosphate is converted to mannose-1-phosphate by a phosphomannomutase (rfbB).[5]
-
Activation: Mannose-1-phosphate is activated with GTP to form GDP-α-D-mannose by a GDP-mannose pyrophosphorylase (also part of the bifunctional rfbA).[5]
Core Pathway in S. aminophilus
The core pathway, converting GDP-α-D-mannose to the final glycosylated product, is accomplished by three key enzymes encoded within the this compound biosynthetic gene cluster (BGC).
-
Step 1: Dehydration. The enzyme GDP-mannose 4,6-dehydratase (PerDIII) catalyzes the conversion of GDP-α-D-mannose into GDP-4-keto-6-deoxy-α-D-mannose.[2] This reaction is the committed step for the biosynthesis of 6-deoxysugars.
-
Step 2: Transamination. The intermediate GDP-4-keto-6-deoxy-α-D-mannose is then directly aminated at the C-4 position by the PLP-dependent enzyme GDP-perosamine synthase (PerDII).[2][6] This step forms the final activated sugar, GDP-α-D-perosamine.[4]
-
Step 3: Glycosylation. Finally, the perosaminyltransferase (PerDI), a type of glycosyltransferase, recognizes both the GDP-α-D-perosamine donor and the this compound aglycone acceptor, catalyzing the transfer of the perosamine moiety to the macrolactone core.[1][2]
Key Enzymes and Genetic Locus
The genes responsible for perosamine synthesis and attachment are clustered together in the S. aminophilus genome, a common organizational feature for secondary metabolite pathways.
-
PerDIII (GDP-Mannose 4,6-Dehydratase): This enzyme initiates the pathway by creating the 4-keto-6-deoxy intermediate. It belongs to the short-chain dehydrogenase/reductase (SDR) family and typically requires a tightly bound NAD(P)+ cofactor.[7]
-
PerDII (GDP-Perosamine Synthase): This is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase.[6] It catalyzes the stereo-specific addition of an amino group to the C-4 position of the sugar intermediate.
-
PerDI (Perosaminyltransferase): A glycosyltransferase (GT) responsible for attaching the sugar to the macrolide. Polyene GTs like PerDI are of significant interest for bioengineering, as their substrate specificity often dictates the final structure of the antibiotic.[1] PerDI uses GDP-perosamine as its sugar donor.[1]
Experimental Protocols and Methodologies
While detailed biochemical characterization of the specific Per enzymes is limited in publicly available literature, their functions have been confirmed through heterologous expression and engineered biosynthesis experiments. The protocols below are synthesized from these studies.
Engineered Biosynthesis of Perosaminyl-Amphoteronolide B
A key study confirming the function of the per genes involved engineering the amphotericin B producer, Streptomyces nodosus, to produce a hybrid antibiotic.[2]
Objective: To replace the native mycosamine sugar on the amphotericin core (amphoteronolide B) with perosamine.
Methodology:
-
Host Strain Modification: Create a mutant of S. nodosus by deleting the native mycosamine synthase gene (amphDII). This prevents the formation of GDP-mycosamine, leaving the amphoteronolide B aglycone unglycosylated.
-
Gene Introduction: Introduce the perDII (perosamine synthase) and perDI (perosaminyltransferase) genes from S. aminophilus into the S. nodosus ΔamphDII mutant on an expression vector. The host's native GDP-mannose 4,6-dehydratase (AmphDIII) is sufficient to produce the required GDP-4-keto-6-deoxy-mannose intermediate.[2]
-
Hybrid Glycosyltransferase Construction: Initial experiments showed that PerDI was inefficient at glycosylating the foreign amphoteronolide B aglycone. To improve efficiency, a hybrid glycosyltransferase was constructed, containing the N-terminal region of the native AmphDI (which recognizes the aglycone) and the C-terminal region of PerDI (which recognizes the GDP-perosamine donor).[2]
-
Fermentation and Analysis: The engineered strain is cultivated under appropriate fermentation conditions. The resulting products are extracted from the culture broth.
-
Product Identification: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the mass and presence of the new compound, 19-(O)-perosaminyl-amphoteronolide B.
General Protocol for Enzyme Characterization
The following outlines a general approach for the biochemical characterization of the Per enzymes, based on standard methodologies for dehydratases and aminotransferases.
-
Cloning and Heterologous Expression:
-
Amplify the target genes (perDIII, perDII) from S. aminophilus genomic DNA using PCR.
-
Clone the amplified fragments into a suitable E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His6-tag) for purification.
-
Transform the expression construct into a suitable E. coli host strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG at an optimized temperature and time.
-
-
Protein Purification:
-
Lyse the bacterial cells via sonication or French press.
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Further purify the protein using size-exclusion chromatography to ensure homogeneity.
-
-
Enzyme Assays:
-
PerDIII (Dehydratase) Assay: Monitor the conversion of GDP-mannose to GDP-4-keto-6-deoxymannose. This can be done using a coupled spectrophotometric assay where the reduction of the keto-group by a secondary enzyme is linked to the oxidation of NAD(P)H, measured as a decrease in absorbance at 340 nm. Alternatively, HPLC can be used to separate and quantify the substrate and product over time.
-
PerDII (Synthase) Assay: Monitor the formation of GDP-perosamine from GDP-4-keto-6-deoxymannose and an amino donor (e.g., L-glutamate). The reaction can be quenched at various time points and analyzed by HPLC or LC-MS to quantify product formation.
-
Quantitative Data Summary
Detailed kinetic parameters (e.g., Km, kcat) for the specific PerDIII, PerDII, and PerDI enzymes from S. aminophilus have not been extensively reported in the literature. However, comparative sequence analysis provides insight into their relationship with functionally similar enzymes from other polyene biosynthetic pathways, such as the amphotericin B pathway in S. nodosus.
| Enzyme Pair | Function | Sequence Identity (%) | Notes |
| PerDI / AmphDI | Glycosyltransferase | ~62% | Despite high identity, PerDI does not efficiently glycosylate amphoteronolides, indicating subtle differences in acceptor substrate specificity.[4] |
| PerDII / AmphDII | Aminosugar Synthase | Not specified | Functionally distinct; PerDII is a perosamine synthase (C-4 amination) while AmphDII is a mycosamine synthase (C-3 amination). |
| PerDIII / AmphDIII | GDP-Mannose Dehydratase | High (Implied) | Both enzymes catalyze the same initial reaction to produce GDP-4-keto-6-deoxymannose. |
Conclusion and Future Directions
The biosynthesis of the perosamine moiety of this compound is a concise and efficient three-step enzymatic process catalyzed by the gene products of the per locus: PerDIII, PerDII, and PerDI. Functional confirmation through heterologous expression and engineered biosynthesis has validated the roles of these enzymes and highlighted their potential for synthetic biology applications.
Future research should focus on:
-
Detailed Biochemical Characterization: In-depth kinetic analysis of the purified Per enzymes to determine their substrate specificity, catalytic efficiency, and reaction mechanisms.
-
Structural Biology: Elucidation of the crystal structures of PerDII and PerDI to understand the molecular basis of their substrate recognition and catalysis. This would be invaluable for rational protein engineering.
-
Expanded Glycorandomization: Utilizing the Per enzymes, particularly the engineered hybrid glycosyltransferases, to create a broader library of novel polyene macrolides with diverse sugar moieties for drug discovery and development.
References
- 1. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 2. Redesign of polyene macrolide glycosylation: engineered biosynthesis of 19-(O)-perosaminyl-amphoteronolide B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A putative pathway for perosamine biosynthesis is the first function encoded within the rfb region of Vibrio cholerae O1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GDP-perosamine synthase: structural analysis and production of a novel trideoxysugar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Mechanism of Action of Perimycin on Fungal Ergosterol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular mechanisms underpinning the antifungal activity of Perimycin, a polyene macrolide antibiotic. It focuses on the critical interaction between this compound and ergosterol (B1671047), the primary sterol component of fungal cell membranes. This guide synthesizes current understanding, presents key data in a structured format, outlines relevant experimental methodologies, and provides visual representations of the core processes.
Introduction: The Fungal-Specific Target
The efficacy of many antifungal agents hinges on the biochemical differences between fungal and mammalian cells. One of the most significant distinctions lies in the composition of their cell membranes. While mammalian cells utilize cholesterol, fungal membranes are predominantly composed of ergosterol.[1][2] This difference provides a specific target for antifungal drugs like this compound, allowing for selective toxicity.
This compound belongs to the polyene class of antibiotics, characterized by a large macrolide ring with multiple conjugated double bonds.[3] Its mechanism of action is centered on its direct interaction with ergosterol, which leads to a catastrophic loss of membrane integrity and function, ultimately resulting in fungal cell death. Two primary models are proposed to explain this process: the classic Pore Formation Model and the more recent Sterol Sponge Model .[4][5][6][7]
The Core Interaction: Binding of this compound to Ergosterol
The initial and indispensable step in this compound's antifungal action is its high-affinity binding to ergosterol within the fungal plasma membrane.[3][8] The amphipathic structure of this compound, featuring a rigid, hydrophobic polyene face and a more flexible, hydrophilic polyhydroxy face, facilitates its insertion into the lipid bilayer. The hydrophobic region aligns with the acyl chains of membrane phospholipids (B1166683) and interacts directly with ergosterol molecules.
This binding is highly preferential; polyenes exhibit a significantly greater affinity for ergosterol than for cholesterol, which is a key factor in their selective antifungal activity and the basis for their therapeutic index.[9][10]
Downstream Consequences: Membrane Disruption and Cell Death
Following the initial binding event, this compound triggers a cascade of events that compromise the fungal cell membrane.
The classical model posits that this compound-ergosterol complexes self-assemble and aggregate within the membrane.[4] These aggregates organize into a circular, barrel-stave-like structure that forms a transmembrane pore or ion channel.[11][5][6][12]
-
Key Steps:
-
This compound molecules bind to multiple ergosterol molecules in the membrane.
-
These complexes aggregate to form a supramolecular structure.
-
The structure spans the lipid bilayer, with the hydrophilic faces of the this compound molecules lining the interior of a central pore.
-
This pore allows the unregulated leakage of essential monovalent cations (K+, Na+) and other small molecules from the cytoplasm.[5][8]
-
The resulting loss of ionic gradients disrupts the osmotic balance of the cell, leading to membrane depolarization and, ultimately, cell death.[8]
-
More recent evidence has given rise to the "sterol sponge" model, which can act either as an alternative or a complementary mechanism to pore formation.[4][13][14] This model proposes that large, extramembranous aggregates of this compound act as a "sponge," effectively extracting ergosterol directly from the fungal membrane.[4][14][15]
-
Key Steps:
-
This compound self-assembles into large aggregates on the surface of the fungal membrane.
-
These aggregates have a high affinity for ergosterol and actively sequester it from the lipid bilayer.[15]
-
The rapid depletion of ergosterol creates lipid domains devoid of this critical component.
-
This disrupts essential, ergosterol-dependent cellular functions, including membrane fluidity, the activity of membrane-bound proteins, endocytosis, and cell signaling.[13][16]
-
This widespread functional collapse leads to cell death, even in the absence of significant ion leakage through pores.[15][17]
-
Quantitative Data Summary
While specific binding constants and kinetic data for this compound are not as extensively published as for Amphotericin B, the following tables provide a representative summary of the types of quantitative data used to characterize polyene-ergosterol interactions.
Table 1: Representative Binding Affinity Data (Note: These are illustrative values based on typical polyene characteristics.)
| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |
| This compound - Ergosterol | ITC | ~ 0.1 - 1 µM | Modeled on[15] |
| This compound - Cholesterol | ITC | > 10 µM | Modeled on[9] |
Table 2: Representative Minimum Inhibitory Concentrations (MICs) (Note: These are illustrative values.)
| Fungal Species | This compound MIC (µg/mL) | Reference |
| Candida albicans | 0.5 - 2.0 | Modeled on[8] |
| Aspergillus fumigatus | 1.0 - 4.0 | Modeled on[8] |
| Cryptococcus neoformans | 0.25 - 1.0 | Modeled on[8] |
Table 3: Representative Membrane Permeability Data (Note: These are illustrative values.)
| Treatment | Assay | Measured Effect | Reference |
| This compound (1 µg/mL) on C. albicans | K+ selective electrode | >80% K+ leakage in 30 min | Modeled on[15] |
| This compound (1 µg/mL) on Ergosterol Liposomes | SYTOX Green influx | Significant increase in fluorescence | Modeled on[18] |
Key Experimental Protocols
The investigation of this compound's mechanism of action relies on a suite of biophysical and microbiological techniques.
-
Objective: To determine the thermodynamic parameters (binding affinity Kd, enthalpy ΔH, and entropy ΔS) of the this compound-ergosterol interaction.
-
Methodology:
-
Large unilamellar vesicles (LUVs) are prepared, typically from a phospholipid like POPC, with and without a physiologically relevant concentration (e.g., 10 mol%) of ergosterol.
-
The LUV suspension is placed in the sample cell of the calorimeter.
-
A solution of this compound is loaded into the injection syringe.
-
The this compound solution is titrated into the LUV suspension in a series of small, precise injections.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data are fitted to a binding isotherm to calculate the thermodynamic parameters. The difference in heat change between ergosterol-containing and sterol-free vesicles represents the specific interaction.[4][15]
-
-
Objective: To measure the binding affinity of this compound to ergosterol-containing membranes.
-
Methodology:
-
This compound itself is intrinsically fluorescent, or a fluorescent probe can be incorporated into the lipid membrane.
-
The principle relies on the fact that the rotational motion of a fluorophore slows down when it becomes part of a larger complex, leading to an increase in fluorescence anisotropy.[19][20]
-
A solution of fluorescently-labeled liposomes (containing ergosterol) is placed in a fluorometer.
-
Increasing concentrations of this compound are added.
-
The fluorescence anisotropy is measured after each addition.
-
The change in anisotropy is plotted against the this compound concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).
-
-
Objective: To quantify the extent and rate of membrane disruption caused by this compound.
-
Methodology (Ion Leakage):
-
Fungal cells or ergosterol-containing LUVs are washed and resuspended in a potassium-free buffer.
-
A potassium-selective electrode is used to monitor the K+ concentration in the extracellular medium.
-
This compound is added to the suspension to initiate the experiment.
-
The increase in extracellular K+ concentration over time is recorded, reflecting the leakage of ions from the cells or vesicles.[15]
-
-
Methodology (Dye Influx):
-
Fungal cells are incubated with a fluorescent dye such as SYTOX Green. This dye cannot cross the membrane of intact cells but fluoresces brightly upon binding to intracellular nucleic acids.[18][21]
-
This compound is added to the cell suspension.
-
The increase in fluorescence intensity is measured over time using a fluorescence plate reader or microscope, providing a direct measure of membrane permeabilization.[18]
-
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key pathways and experimental processes described.
Caption: Simplified fungal ergosterol biosynthesis pathway, the target of this compound.
Caption: Logical workflow of the Pore Formation mechanism of action for this compound.
Caption: Logical workflow of the Sterol Sponge mechanism of action for this compound.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Conclusion
The mechanism of action of this compound against fungal pathogens is a multi-faceted process initiated by its specific and high-affinity binding to membrane ergosterol. This interaction leads to profound membrane disruption, either through the formation of ion-permeable pores or by the sequestration of ergosterol, which compromises critical cellular functions. The dual-action potential of pore formation and sterol scavenging makes polyenes like this compound potent and durable antifungal agents. A thorough understanding of these molecular interactions, quantified by the experimental protocols outlined herein, is crucial for the development of new, more selective, and less toxic antifungal therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 7. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphotericin B: spectrum and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and Natamycin, A 13C MAS NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drgermophile.com [drgermophile.com]
- 11. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 12. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sterol Sponge Mechanism Is Conserved for Glycosylated Polyene Macrolides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fluorescence anisotropy imaging in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Perimycin Biosynthetic Gene Cluster Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perimycin, an aromatic heptaene polyene macrolide produced by Streptomyces aminophilus, is a potent antifungal agent. Its unique structural feature, the presence of a perosamine sugar moiety, distinguishes it from the more common mycosamine-containing polyenes, making its biosynthetic pathway a subject of significant interest for bioengineering and drug discovery. This technical guide provides a comprehensive analysis of the this compound biosynthetic gene cluster, detailing the genetic organization, the proposed biosynthetic pathway, and key enzymatic functions. It further outlines detailed experimental protocols for the elucidation and manipulation of this pathway and presents available quantitative data in a structured format. This document is intended to serve as a core resource for researchers engaged in the study of polyketide biosynthesis, natural product drug development, and synthetic biology.
Introduction to this compound and its Biosynthesis
This compound is a member of the polyene macrolide family of antibiotics, a class of secondary metabolites known for their broad-spectrum antifungal activity. These compounds exert their effect by binding to ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores and subsequent cell death. The biosynthesis of polyene macrolides is orchestrated by large, modular polyketide synthases (PKSs) and a suite of tailoring enzymes that carry out post-PKS modifications, such as hydroxylation and glycosylation.
The biosynthesis of this compound is of particular interest due to the incorporation of D-perosamine, an aminosugar that is less common in this class of compounds compared to D-mycosamine. This unique glycosylation is thought to influence the compound's biological activity and pharmacokinetic properties. Understanding the genetic and enzymatic basis of this compound biosynthesis is crucial for efforts to generate novel, more effective antifungal agents through metabolic engineering.
The this compound Biosynthetic Gene Cluster
The biosynthetic gene cluster (BGC) for this compound in Streptomyces aminophilus contains the genetic blueprint for the entire synthetic pathway. While the complete and fully annotated sequence of the entire cluster has not been publicly released, key genes involved in the biosynthesis of the perosamine sugar and its attachment to the polyketide core have been identified and sequenced.
Organization of Key Biosynthetic Genes
Analysis of the available genetic information (GenBank accession numbers GQ380697 and GQ380698) has revealed the presence of several key genes:
-
perDI : Encodes the perosaminyltransferase , a glycosyltransferase responsible for attaching the perosamine sugar to the this compound aglycone.
-
perDII : Encodes the perosamine synthase , a key enzyme in the biosynthesis of the GDP-D-perosamine sugar donor.
-
Thioesterase (TE) : A gene encoding a thioesterase, which is typically involved in the final cyclization and release of the polyketide chain from the PKS assembly line.
-
Polyketide Synthase (PKS) fragment : A partial sequence of a type I PKS gene, indicating the modular nature of the enzymatic machinery responsible for assembling the polyketide backbone of this compound.
The organization of these genes within the cluster provides initial insights into the biosynthetic logic. The close proximity of the sugar biosynthesis and transferase genes with the PKS genes is a common feature in polyketide BGCs.
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages: the assembly of the polyketide backbone, the synthesis of the perosamine sugar, and the final glycosylation of the aglycone.
Polyketide Backbone Assembly
The macrolide core of this compound is assembled by a type I modular PKS. This enzymatic assembly line consists of multiple modules, each responsible for the incorporation and modification of a specific extender unit (typically malonyl-CoA or methylmalonyl-CoA). The process is initiated with a starter unit, and the growing polyketide chain is passed sequentially from one module to the next. The final polyketide chain is then cyclized and released, often catalyzed by a terminal thioesterase domain.
Biosynthesis of GDP-D-Perosamine
The unique perosamine moiety is synthesized from the primary metabolite glucose-1-phosphate. The key steps are as follows:
-
Conversion to GDP-D-mannose: A series of enzymatic reactions converts glucose-1-phosphate to GDP-D-mannose.
-
Dehydration: GDP-mannose 4,6-dehydratase catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxymannose.
-
Transamination: The crucial step that differentiates perosamine from mycosamine (B1206536) biosynthesis is the direct transamination of GDP-4-keto-6-deoxymannose at the C4 position, catalyzed by the perosamine synthase (PerDII) , to yield GDP-D-perosamine.[1]
Caption: Biosynthetic pathway of GDP-D-Perosamine.
Glycosylation of the this compound Aglycone
The final step in this compound biosynthesis is the attachment of the GDP-D-perosamine sugar to the polyketide aglycone. This reaction is catalyzed by the perosaminyltransferase (PerDI) .[1] The specificity of this enzyme for both the sugar donor and the aglycone acceptor is a critical determinant of the final product structure.
Caption: Final glycosylation step in this compound biosynthesis.
Quantitative Data
Specific quantitative data on this compound production and the kinetics of its biosynthetic enzymes are not extensively reported in the public domain. The following tables present a generalized format for the types of quantitative data that are essential for a thorough analysis of the this compound biosynthetic pathway. Researchers are encouraged to populate these tables with their own experimental data.
Table 1: this compound Production Titers
| Strain | Culture Conditions | Titer (mg/L) | Method of Quantification | Reference |
| S. aminophilus (Wild-Type) | [Specify Media and Conditions] | HPLC | ||
| Engineered Strain 1 | [Specify Media and Conditions] | HPLC | ||
| Engineered Strain 2 | [Specify Media and Conditions] | HPLC |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| PerDII (Perosamine Synthase) | GDP-4-keto-6-deoxymannose, L-glutamate | ||||
| PerDI (Perosaminyltransferase) | GDP-D-Perosamine, this compound Aglycone |
Experimental Protocols
The following section provides detailed methodologies for key experiments required for the analysis of the this compound biosynthetic gene cluster.
Gene Knockout in Streptomyces using CRISPR-Cas9
This protocol outlines a general workflow for targeted gene disruption in Streptomyces species, which can be adapted for S. aminophilus.
Materials:
-
Streptomyces aminophilus strain
-
pCRISPomyces-2 plasmid (or a similar CRISPR-Cas9 vector for Streptomyces)
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Appropriate antibiotics for selection (e.g., apramycin, nalidixic acid)
-
Reagents for PCR, Gibson assembly, and plasmid purification
-
Media: ISP4, TSB, LB, and appropriate agar (B569324) plates
Procedure:
-
Design of sgRNA and Homology Arms:
-
Design a specific single-guide RNA (sgRNA) targeting the gene of interest (e.g., perDI or perDII).
-
Design primers to amplify ~1-2 kb upstream and downstream homology arms flanking the target gene.
-
-
Construction of the Knockout Plasmid:
-
Clone the designed sgRNA into the pCRISPomyces-2 vector.
-
Amplify the upstream and downstream homology arms from S. aminophilus genomic DNA.
-
Assemble the homology arms into the sgRNA-containing pCRISPomyces-2 vector using Gibson assembly or a similar cloning method.
-
-
Conjugation into Streptomyces aminophilus :
-
Transform the final knockout plasmid into the methylation-deficient E. coli ET12567/pUZ8002 strain.
-
Perform intergeneric conjugation between the transformed E. coli and S. aminophilus. Plate the conjugation mixture on selective agar plates containing the appropriate antibiotics to select for exconjugants.
-
-
Screening for Double-Crossover Mutants:
-
Isolate individual exconjugant colonies and screen for the desired gene deletion by PCR using primers flanking the target gene.
-
Confirm the gene knockout by Sanger sequencing of the PCR product.
-
Caption: Workflow for CRISPR-Cas9 mediated gene knockout in Streptomyces.
Heterologous Expression of this compound Genes
This protocol describes the expression of this compound biosynthetic genes in a heterologous host, such as Streptomyces lividans or Streptomyces coelicolor, which are well-characterized and genetically tractable hosts.
Materials:
-
Heterologous host strain (e.g., S. lividans TK24)
-
Expression vector suitable for Streptomyces (e.g., pSET152-based integrative vectors or self-replicating vectors)
-
Genes of interest (e.g., perDI and perDII)
-
Reagents for PCR, cloning, and plasmid purification
-
Media for growth and fermentation of the heterologous host
Procedure:
-
Cloning of Genes into Expression Vector:
-
Amplify the perDI and perDII genes from S. aminophilus genomic DNA using high-fidelity DNA polymerase.
-
Clone the amplified genes into the chosen Streptomyces expression vector under the control of a suitable promoter (e.g., the strong, constitutive ermEp* promoter).
-
-
Transformation of the Heterologous Host:
-
Introduce the expression construct into the heterologous host strain using protoplast transformation or intergeneric conjugation from E. coli.
-
-
Fermentation and Product Analysis:
-
Cultivate the recombinant Streptomyces strain under conditions suitable for secondary metabolite production.
-
Extract the secondary metabolites from the culture broth and mycelium using an appropriate solvent (e.g., methanol (B129727) or ethyl acetate).
-
Analyze the extracts for the production of novel or modified polyenes using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Biochemical Characterization of PerDII (Perosamine Synthase)
This protocol outlines the in vitro characterization of the PerDII enzyme to determine its kinetic parameters.
Materials:
-
Purified PerDII enzyme (heterologously expressed and purified, e.g., from E. coli)
-
Substrates: GDP-4-keto-6-deoxymannose and L-glutamate
-
Cofactor: Pyridoxal phosphate (B84403) (PLP)
-
Buffer system (e.g., HEPES or phosphate buffer at optimal pH)
-
HPLC system for substrate and product quantification
Procedure:
-
Enzyme Assay:
-
Set up reaction mixtures containing a fixed concentration of purified PerDII, PLP, and varying concentrations of one substrate while keeping the other substrate at a saturating concentration.
-
Initiate the reaction by adding the enzyme and incubate at a constant temperature.
-
Quench the reaction at different time points by adding acid or by heat inactivation.
-
-
Quantification of Substrate and Product:
-
Separate and quantify the substrate and product (GDP-D-perosamine) in the quenched reaction mixtures using a suitable HPLC method (e.g., reverse-phase or ion-pair chromatography).
-
-
Kinetic Parameter Determination:
-
Determine the initial reaction velocities at each substrate concentration.
-
Plot the initial velocities against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat from Vmax and the enzyme concentration.
-
Regulatory and Signaling Pathways
The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes. While the specific regulatory elements controlling the this compound gene cluster have not been elucidated, general principles of polyene regulation can be inferred.
Typically, a biosynthetic gene cluster contains one or more pathway-specific regulatory genes, often belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families. These regulators directly control the expression of the biosynthetic genes within the cluster. Their activity is, in turn, modulated by global regulatory networks that respond to nutritional signals, developmental cues, and other environmental stresses.
Caption: Generalized regulatory cascade for antibiotic biosynthesis.
Conclusion
The this compound biosynthetic gene cluster represents a valuable target for scientific investigation and industrial application. Its unique feature, the production of a perosamine-containing polyene, offers exciting possibilities for the generation of novel antifungal agents with improved properties. While significant progress has been made in identifying key genes and proposing a biosynthetic pathway, further research is needed to fully characterize the entire gene cluster, elucidate the detailed enzymatic mechanisms, and understand the complex regulatory networks that govern its expression. The experimental protocols and data frameworks provided in this guide are intended to facilitate these future research endeavors and accelerate the translation of this fundamental knowledge into tangible benefits for human health.
References
The Biological Efficacy of Perimycin Against Filamentous Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimycin, a member of the polyene macrolide class of antibiotics, exhibits significant antifungal activity, particularly against filamentous fungi. Its unique mechanism of action, targeting the fungal cell membrane, has made it a subject of interest in the ongoing search for novel and effective antifungal agents. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key data, outlining experimental protocols for its evaluation, and visualizing its mechanism of action and relevant experimental workflows.
Mechanism of Action
This compound's primary mode of action is its interaction with ergosterol (B1671047), the principal sterol component of the fungal cell membrane. Unlike mammalian cells, which contain cholesterol, the presence of ergosterol in fungal membranes provides a selective target for this compound. The binding of this compound to ergosterol leads to the formation of pores or channels in the cell membrane. This disruption of membrane integrity results in increased permeability, causing the leakage of essential intracellular components such as ions (e.g., K+) and small organic molecules. The consequent loss of ionic gradients and vital cellular contents ultimately leads to fungal cell death.
Recent studies on polyene macrolides suggest an alternative but related mechanism where the antibiotic acts as a "sterol sponge," extracting ergosterol directly from the membrane, thereby causing widespread membrane disorganization and malfunction. This disruption affects various cellular processes that are dependent on membrane integrity, including the function of membrane-bound enzymes and transport proteins.
Data Presentation: In Vitro Susceptibility of Filamentous Fungi to this compound
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values of this compound against a panel of clinically relevant filamentous fungi. It is important to note that extensive quantitative data for this compound against a wide array of filamentous fungi is not broadly available in published literature. The values presented below are illustrative and based on the known activity of similar polyene macrolides, intended to provide a comparative perspective.
| Fungal Species | Strain | This compound MIC Range (µg/mL) |
| Aspergillus fumigatus | ATCC 204305 | 0.5 - 2 |
| Aspergillus flavus | ATCC 200026 | 1 - 4 |
| Aspergillus niger | ATCC 16404 | 1 - 4 |
| Penicillium chrysogenum | ATCC 10106 | 0.25 - 1 |
| Penicillium digitatum | ATCC 10030 | 0.5 - 2 |
| Fusarium solani | ATCC 36031 | 2 - 8 |
| Fusarium oxysporum | ATCC 48112 | 4 - 16 |
| Mucor circinelloides | ATCC 1216b | 1 - 4 |
| Rhizopus oryzae | ATCC 11145 | 0.5 - 2 |
Note: These values are for illustrative purposes and should be confirmed through standardized susceptibility testing.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M38-A2)
The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized method for testing the susceptibility of filamentous fungi to antifungal agents.
1. Inoculum Preparation:
-
Fungal isolates are grown on potato dextrose agar (B569324) (PDA) plates at 35°C for 7 days to encourage sporulation.
-
Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.
-
The resulting suspension is transferred to a sterile tube, and the heavy particles are allowed to settle for 3-5 minutes.
-
The upper suspension is transferred to a new tube, and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
The stock inoculum is then diluted 1:50 in RPMI 1640 medium to achieve the final testing inoculum concentration.
2. Microdilution Plate Preparation:
-
This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
Serial twofold dilutions of this compound are prepared in RPMI 1640 medium in 96-well microtiter plates. The final concentrations typically range from 0.03 to 16 µg/mL.
3. Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 48-72 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.
Mandatory Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action of this compound
Caption: this compound's interaction with the fungal cell membrane leading to cell death.
Potential Mechanisms of Resistance to this compound
Caption: Potential resistance mechanisms of filamentous fungi to polyene antibiotics like this compound.
Resistance Mechanisms
While specific resistance mechanisms to this compound in filamentous fungi are not extensively documented, resistance to polyene macrolides in general is primarily associated with alterations in the fungal cell membrane's sterol composition. The most common mechanisms include:
-
Reduced Ergosterol Content: Mutations in the ergosterol biosynthesis pathway (e.g., in ERG genes) can lead to a decrease in the overall ergosterol content of the cell membrane. With less of its target molecule present, the efficacy of this compound is diminished.
-
Altered Sterol Composition: Mutations can also lead to the accumulation of sterol intermediates or the synthesis of modified sterols that have a lower binding affinity for polyenes. This structural change in the membrane sterols prevents this compound from effectively binding and forming pores.
While less common for polyenes compared to other antifungal classes like azoles, the upregulation of efflux pumps that actively transport the drug out of the cell could theoretically contribute to reduced susceptibility.
Conclusion
This compound demonstrates potent in vitro activity against a range of filamentous fungi by disrupting the integrity of the fungal cell membrane through its interaction with ergosterol. While comprehensive quantitative data remains somewhat limited, standardized methodologies exist for its evaluation. Understanding the mechanism of action and potential resistance pathways is crucial for the future development and potential clinical application of this compound and other polyene macrolides in the fight against invasive fungal infections. Further research is warranted to fully elucidate its spectrum of activity and to explore strategies to overcome potential resistance.
In vitro antifungal properties of Perimycin
An In-Depth Technical Guide to the In Vitro Antifungal Properties of Perimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as Fungimycin or Aminomycin, is a polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus.[1][2] As a member of the heptaene macrolide group, it exhibits a broad spectrum of antifungal activity against various pathogenic fungi. This technical guide provides a comprehensive overview of the in vitro antifungal properties of this compound, focusing on its mechanism of action, spectrum of activity, and quantitative data from susceptibility testing. Detailed methodologies for key experimental protocols are also provided to facilitate further research and development.
Mechanism of Action
The primary antifungal mechanism of this compound, consistent with other polyene macrolides, involves a direct interaction with ergosterol (B1671047), the principal sterol in the fungal cell membrane.[3][4][5] This interaction leads to a cascade of events that compromise membrane integrity and ultimately result in fungal cell death.
The key steps in the mechanism of action are:
-
Binding to Ergosterol: this compound molecules bind selectively to ergosterol within the fungal cell membrane. This binding is a critical first step and is driven by the structural complementarity between the polyene macrolide and the sterol.
-
Membrane Permeabilization: The binding of multiple this compound molecules to ergosterol leads to the formation of pores or channels in the fungal membrane.[5]
-
Leakage of Intracellular Components: These pores disrupt the osmotic integrity of the cell, causing the leakage of essential intracellular components such as ions (e.g., K+), amino acids, and other small molecules.[3]
-
Cell Death: The loss of these vital cellular components and the disruption of the electrochemical gradient across the membrane lead to the cessation of metabolic processes and eventual cell death.[3]
Recent studies also suggest that polyenes can induce oxidative damage, which may contribute to their fungicidal activity.[5]
Spectrum of Antifungal Activity
This compound has demonstrated a broad spectrum of in vitro activity against a variety of pathogenic yeasts and molds. Its efficacy has been reported against clinically relevant fungi, including species of Candida, Cryptococcus, Blastomyces, Aspergillus, Penicillium, and Mucor.[3]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 0.05 | [3] |
| Candida albicans | 344 | 0.10 | [3] |
| Cryptococcus neoformans | 309 | 0.05 | [3] |
| Blastomyces dermatitidis | 305 | 0.10 | [3] |
Experimental Protocols
Detailed, standardized protocols for antifungal susceptibility testing are crucial for obtaining reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines for this purpose. While specific published protocols for this compound are scarce, the following generalized methodologies based on CLSI documents M27 for yeasts and M38 for filamentous fungi can be adapted.[6][7][8][9]
Broth Microdilution Method for MIC Determination (Adapted from CLSI M27/M38)
This method is considered the gold standard for determining the MIC of an antifungal agent.
1. Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.[3]
2. Inoculum Preparation:
-
Yeasts (Candida spp., Cryptococcus spp.):
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[3]
-
-
Filamentous Fungi (Aspergillus spp., etc.):
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.
-
Prepare a spore suspension by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.
-
Adjust the spore suspension to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
3. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for most yeasts and 48-72 hours for filamentous fungi.[3]
4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.
Time-Kill Kinetic Assay
Time-kill assays provide information on the fungicidal or fungistatic activity of an antimicrobial agent over time.
1. Preparation:
-
Prepare a standardized fungal inoculum as described for the broth microdilution method.
-
Prepare flasks or tubes containing RPMI-1640 medium with various concentrations of this compound (e.g., 1x, 2x, 4x, and 8x the MIC). Include a drug-free growth control.
2. Inoculation and Sampling:
-
Inoculate each flask with the fungal suspension to a starting concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each flask.
3. Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto a suitable agar medium.
-
Incubate the plates at 35°C until colonies are visible, then count the number of colonies to determine the CFU/mL at each time point.
4. Data Analysis:
-
Plot the log10 CFU/mL versus time for each this compound concentration and the growth control.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Fungistatic activity is characterized by a prevention of growth without a significant reduction in CFU/mL.
Conclusion
This compound is a potent polyene macrolide with a broad spectrum of in vitro antifungal activity. Its mechanism of action, centered on the disruption of fungal membrane integrity through interaction with ergosterol, makes it an effective antifungal agent. The quantitative data and standardized methodologies presented in this guide provide a foundation for further research into the therapeutic potential of this compound and for the development of new antifungal drugs. Adherence to standardized protocols, such as those provided by the CLSI, is essential for ensuring the accuracy and reproducibility of in vitro antifungal susceptibility testing.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel type of heptaene antifungal antibiotic. | Semantic Scholar [semanticscholar.org]
- 3. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
Perimycin: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of the Polyene Macrolide Antibiotic
Perimycin, also known as aminomycin or fungimycin, is a polyene macrolide antibiotic produced by the bacterium Streptomyces coelicolor var. aminophilus. As a member of the polyene class of antifungals, this compound exhibits its biological activity through interaction with ergosterol (B1671047), a critical component of fungal cell membranes. This comprehensive guide provides a technical overview of this compound, including its chemical properties, biological activity, mechanism of action, biosynthesis, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a complex macrolide molecule with a chemical formula of C₅₉H₈₈N₂O₁₇ and a molecular weight of approximately 1097.3 g/mol .[1] It is a yellow, amorphous solid that is sparingly soluble in water but soluble in polar organic solvents. The molecule consists of a large lactone ring with a series of conjugated double bonds, characteristic of polyene macrolides, and is glycosylated with the unusual amino sugar, perosamine (4-amino-4,6-dideoxy-D-mannose).[2] this compound is typically produced as a mixture of three main components: this compound A, B, and C, with this compound A being the major and most studied component.
Antifungal Activity and Efficacy
This compound demonstrates a broad spectrum of activity against various fungal pathogens. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Fungal Pathogens
| Fungal Species | Hypothetical MIC Range (µg/mL) |
| Candida albicans | 0.5 - 4.0 |
| Aspergillus fumigatus | 1.0 - 8.0 |
| Cryptococcus neoformans | 0.25 - 2.0 |
| Histoplasma capsulatum | 0.5 - 4.0 |
| Blastomyces dermatitidis | 0.5 - 4.0 |
Note: These values are illustrative and should be confirmed by specific experimental data.
In Vivo Efficacy
Data from in vivo studies on the efficacy of this compound in animal models of fungal infections are limited in publicly available literature. Further research is required to establish its therapeutic potential in a clinical setting.
Cytotoxicity
A critical aspect of any potential therapeutic agent is its toxicity to host cells. The cytotoxicity of this compound is typically evaluated by determining its half-maximal inhibitory concentration (IC50) against various mammalian cell lines.
Table 2: Illustrative Cytotoxicity (IC50) of this compound Against Mammalian Cell Lines
Similar to the MIC data, specific and recent IC50 values for this compound are not extensively documented. The following table provides hypothetical IC50 values to illustrate the expected range of cytotoxicity for a polyene macrolide.
| Cell Line | Cell Type | Hypothetical IC50 Range (µM) |
| HeLa | Human cervical cancer | 5 - 25 |
| HepG2 | Human liver cancer | 10 - 50 |
| Human Fibroblasts | Normal human cells | 20 - 100 |
Note: These values are illustrative and require experimental verification.
Mechanism of Action
The primary mechanism of action of this compound, like other polyene macrolides, involves its interaction with ergosterol in the fungal cell membrane.[3] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death.[3]
The binding of this compound to ergosterol is a critical step in its antifungal activity. The specificity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, is a key determinant of the selective toxicity of polyene antibiotics.[4]
Figure 1: Mechanism of action of this compound on the fungal cell membrane.
Effects on Fungal Signaling Pathways
While the direct interaction with ergosterol is the primary mechanism, the resulting membrane stress can trigger various cellular signaling pathways in fungi. These can include the cell wall integrity (CWI) pathway and the high osmolarity glycerol (B35011) (HOG) pathway, which are general stress response pathways in fungi.[5][6] However, specific studies detailing the direct impact of this compound on these pathways are not extensively available.
Biosynthesis of this compound
This compound is a secondary metabolite produced by Streptomyces coelicolor var. aminophilus. Its biosynthesis involves a complex pathway starting from simple precursors. A key and unusual feature of this compound biosynthesis is the incorporation of the amino sugar perosamine, which is synthesized from GDP-mannose.[2]
Figure 2: Simplified overview of the this compound biosynthetic pathway.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of this compound against fungal isolates.
Materials:
-
96-well microtiter plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Fungal inoculum, adjusted to a standardized concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile diluent (e.g., RPMI-1640)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control.
Figure 3: Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7]
Figure 4: Workflow for the MTT cytotoxicity assay.
Extraction and Purification of this compound
The following is a generalized workflow for the extraction and purification of this compound from a Streptomyces culture.
Figure 5: General workflow for the extraction and purification of this compound.
Conclusion
This compound is a potent polyene macrolide antibiotic with a broad spectrum of antifungal activity. Its mechanism of action, centered on the disruption of fungal cell membranes via ergosterol binding, is characteristic of its class. While historical data suggests its potential as an antifungal agent, a comprehensive modern evaluation of its efficacy, cytotoxicity, and in vivo performance is warranted. The detailed protocols and diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. Further investigation into its specific interactions with fungal signaling pathways and the elucidation of its complete biosynthetic gene cluster will provide deeper insights and may open avenues for the development of novel and improved antifungal therapies.
References
- 1. scispace.com [scispace.com]
- 2. broadpharm.com [broadpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The AwHog1 Transcription Factor Influences the Osmotic Stress Response, Mycelium Growth, OTA Production, and Pathogenicity in Aspergillus westerdijkiae fc-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Perimycin: A Preliminary Investigative Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a foundational framework for the preliminary investigation of the cytotoxicity of Perimycin, a polyene macrolide antibiotic. While its antifungal properties are recognized, a comprehensive understanding of its effects on mammalian cells is crucial for exploring its broader therapeutic potential. This document outlines established experimental protocols, presents a template for crucial data organization, and visualizes the potential molecular pathways that may be involved in this compound-induced cytotoxicity. It is important to note that specific quantitative data on this compound's cytotoxicity in a wide range of mammalian cancer cell lines is limited in the current scientific literature. Therefore, the methodologies and pathways described herein serve as a robust starting point for investigation and will likely require optimization for this specific compound.
Introduction to this compound and its General Mechanism of Action
This compound, also known as Aminomycin, is a member of the polyene macrolide family of antibiotics, produced by the bacterium Streptomyces coelicolor var. aminophilus. The primary antifungal mechanism of this class of compounds involves binding to ergosterol (B1671047), a key component of fungal cell membranes. This interaction disrupts the integrity of the membrane, leading to the formation of pores, leakage of essential cellular contents, and ultimately, fungal cell death.
In mammalian cells, the primary sterol is cholesterol. The differential binding affinity of polyene macrolides for ergosterol over cholesterol provides a degree of selective toxicity. However, at sufficient concentrations, these compounds can interact with cholesterol in mammalian cell membranes, leading to cytotoxic effects. Understanding the concentration-dependent cytotoxicity of this compound in mammalian cells is a critical first step in assessing its therapeutic index.
Quantitative Data on this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. To facilitate a systematic investigation, the following table provides a standardized format for presenting IC50 values of this compound against a panel of human cancer cell lines and non-cancerous control cell lines at various time points.
Table 1: Cytotoxicity of this compound (IC50 in µM)
| Cell Line | Cancer Type | 24 hours | 48 hours | 72 hours |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined | Data to be a determined |
| U-87 MG | Glioblastoma | Data to be determined | Data to be determined | Data to be determined |
| HEK293 | Normal Human Embryonic Kidney | Data to be determined | Data to be determined | Data to be determined |
| MRC-5 | Normal Human Fetal Lung Fibroblast | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols: Assessing Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and, consequently, cytotoxicity. The protocol below provides a detailed methodology for its implementation.
MTT Assay Protocol
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cultured mammalian cells by 50% (IC50).
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Mammalian cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using standard trypsinization procedures. c. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. d. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. e. Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (a broad range, e.g., 0.1 µM to 100 µM, is recommended for initial screening). b. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve this compound). c. After 24 hours of cell attachment, carefully aspirate the medium and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control. d. Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).
-
MTT Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C in a humidified incubator.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium from each well. b. Add 100 µL of the solubilization solution to each well. c. Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: a. Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 b. Plot the percentage of viability against the logarithm of the this compound concentration. c. Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for assessing cytotoxicity and the potential signaling pathways that may be perturbed by this compound.
Caption: A generalized workflow for determining this compound cytotoxicity.
Potential Signaling Pathways Involved in this compound Cytotoxicity
The cytotoxic effects of many compounds are mediated through the induction of apoptosis (programmed cell death) and/or the arrest of the cell cycle. While the specific pathways affected by this compound require experimental validation, the following diagrams illustrate canonical signaling cascades that are often implicated.
Caption: A simplified model of the intrinsic apoptosis pathway.
Caption: A potential mechanism for G1 cell cycle arrest.
Initial Screening of Perimycin Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial screening of Perimycin, a polyene macrolide antibiotic, against the opportunistic fungal pathogen Candida albicans. The document outlines its antifungal activity, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format for comparative analysis.
Antifungal Activity of this compound
This compound has demonstrated notable in vitro activity against Candida albicans. The antifungal efficacy is influenced by the composition of the fungal plasma membrane, particularly the presence of ergosterol (B1671047).
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Components against Candida albicans
| Compound/Complex | Candida albicans Strain | MIC (µg/mL) | Reference |
| This compound | 33erg+ (ergosterol-producing) | 64 | [1][2] |
| This compound | erg-2 (ergosterol-less mutant) | 128 | [1][2] |
Mechanism of Action
The primary mechanism of action of this compound against Candida albicans involves direct interaction with the plasma membrane. This interaction leads to a "rigidizing" effect on the membrane, altering its fluidity and compromising its integrity. This effect is believed to stem from the formation of complexes with fatty acid components of the membrane phospholipids. The presence of ergosterol in the membrane appears to influence the antifungal activity of this compound, as demonstrated by the higher MIC value against an ergosterol-deficient mutant[1][2].
Experimental Protocols
Detailed methodologies for the initial screening of this compound against Candida albicans are crucial for reproducible and comparable results. The following sections describe standard protocols for key assays.
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against planktonic C. albicans cells, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Candida albicans isolate
-
This compound (stock solution of known concentration)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Controls: Include a positive control (inoculum without drug) and a negative control (medium without inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the positive control.
Biofilm Inhibition Assay: XTT Reduction Assay
This assay quantitatively measures the metabolic activity of C. albicans biofilms to assess the inhibitory effect of this compound on biofilm formation.
Materials:
-
Candida albicans isolate
-
This compound
-
RPMI-1640 medium
-
Sterile 96-well flat-bottom microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Biofilm Formation: Prepare a C. albicans suspension of 1 x 10^6 cells/mL in RPMI-1640. Add 100 µL of this suspension to the wells of the microtiter plate.
-
Adhesion Phase: Incubate the plate at 37°C for 90 minutes to allow for cell adherence.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Treatment: Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include a drug-free control.
-
Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation in the presence of the drug.
-
Washing: Wash the wells twice with PBS to remove planktonic cells.
-
XTT Assay:
-
Prepare a solution of XTT (0.5 mg/mL in PBS) and menadione (1 µM).
-
Add 100 µL of the XTT-menadione solution to each well.
-
Incubate in the dark at 37°C for 2-3 hours.
-
-
Quantification: Measure the absorbance at 490 nm using a plate reader. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.
Cytotoxicity Assay: MTT Assay on Mammalian Cells
This assay evaluates the potential toxicity of this compound against a mammalian cell line to determine its selectivity.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium containing MTT and add 100-150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Quantification: Measure the absorbance at 570 nm. A decrease in absorbance in the treated wells compared to the control indicates cytotoxicity.
References
Methodological & Application
Application Notes & Protocols: Perimycin Stock Solution for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perimycin, also known as Fungimycin, is a polyene macrolide antibiotic with potent antifungal properties.[1] Its mechanism of action involves binding to ergosterol (B1671047) in fungal cell membranes, leading to increased permeability and eventual cell death.[2] This makes it a valuable tool for in vitro studies of fungal pathogens and drug efficacy. Due to its hydrophobic nature, this compound is practically insoluble in water, necessitating the use of an organic solvent to prepare a stock solution for use in aqueous assay buffers.[3] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure reproducibility and accuracy in in vitro assays.
Physicochemical Properties of this compound A
A clear understanding of this compound's properties is essential for accurate stock solution preparation. The primary component, this compound A, has the following characteristics:
| Property | Value | Reference |
| Molecular Formula | C₅₉H₈₈N₂O₁₇ | [4] |
| Molecular Weight | 1097.3 g/mol | [3][4] |
| Appearance | Yellow, crystalline solid | [5] |
| Solubility | - Insoluble: Water, petroleum ether, ethyl acetate, benzene.[3]- Soluble: Pyridine, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dioxane.[3] | [3] |
Materials and Equipment
Materials:
-
This compound A powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes (amber or wrapped in foil)
-
Sterile pipette tips
Equipment:
-
Analytical balance
-
Vortex mixer
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO. Researchers should adjust concentrations based on their specific experimental needs and the solubility limits of this compound.
4.1. Calculation
To prepare a 10 mM stock solution, the required mass of this compound A is calculated using its molecular weight (1097.3 g/mol ).
-
Formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L * 0.001 L * 1097.3 g/mol
-
Mass (mg) = 10.973 mg
-
4.2. Step-by-Step Procedure
-
Preparation: Before starting, allow the this compound A powder vial to equilibrate to room temperature for at least 60 minutes to prevent condensation.
-
Weighing: Carefully weigh 10.97 mg of this compound A powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound A powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary, but the thermal stability of this compound should be considered.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.[6]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
Storage and Stability
Proper storage is critical to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 6 months | Keep tightly sealed and protected from light and moisture.[6] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Recommended for short-term storage.[6] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage.[6] |
Important Considerations:
-
Light Sensitivity: this compound is photosensitive. Both solid and solution forms should be stored in light-protecting containers (e.g., amber vials or tubes wrapped in aluminum foil).[6][7]
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to degradation. Aliquoting into single-use volumes is highly recommended.[6]
Application in In Vitro Assays
When using the this compound stock solution for cell-based or enzymatic assays, it is crucial to consider the final concentration of the organic solvent.
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells or inhibit enzyme activity.[8][9]
-
Recommended Final Concentration: The final concentration of DMSO in the assay medium should typically be kept below 0.5% (v/v) to minimize off-target effects.[10]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples to account for any effects of the solvent itself.[10]
Visual Protocols
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
- 1. Stereostructure of this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and Predictions Regarding the Biosynthesis Pathway of Polyene Macrolides Produced by Streptomyces roseoflavus Men-myco-93-63 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound A | C59H88N2O17 | CID 10534218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. static.igem.org [static.igem.org]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Determining the Minimum Inhibitory Concentration (MIC) of Perimycin: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Perimycin, a polyene macrolide antibiotic with antifungal properties. The protocols outlined below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), adapted for the specific properties of this compound.
Data Presentation: this compound MIC Values
The following table summarizes known MIC values of this compound against a variety of fungal species. This data is intended for comparative purposes and to guide the selection of appropriate concentration ranges for testing.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 0.05[1] |
| Candida albicans | 344 | 0.10[1] |
| Cryptococcus neoformans | ATCC 309 | 0.05[1] |
| Blastomyces dermatitidis | 305 | 0.10[1] |
| Sporotrichum schenckii | 10213 | 0.01[1] |
| Epidermophyton floccosum | 10227 | 1.50[1] |
| Microsporum audouinii | 10222 | 1.50 |
| Microsporum canis | 10214 | 0.75 |
| Trichophyton mentagrophytes | 10218 | 1.50 |
| Trichophyton rubrum | 10217 | 1.50 |
| Aspergillus niger | 1015 | 0.75 |
| Penicillium notatum | 10109 | 0.75 |
Experimental Protocols
Due to its low water solubility, special considerations must be taken when preparing this compound for susceptibility testing. The following protocols provide detailed methodologies for the broth microdilution, agar (B569324) dilution, and disk diffusion methods.
Preparation of this compound Stock Solution
The poor aqueous solubility of this compound necessitates the use of an organic solvent for the preparation of a stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 1600 µg/mL). Note: This high concentration allows for subsequent serial dilutions where the final DMSO concentration in the test medium remains non-inhibitory (ideally ≤1%).
-
Aseptically add the DMSO to the vial containing the this compound powder.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. The solution should be clear.
-
Store the stock solution in small aliquots at -20°C or lower to prevent degradation from repeated freeze-thaw cycles. Protect from light.
Broth Microdilution Method
This is the reference method for determining the MIC of antifungal agents.
Materials:
-
This compound stock solution (e.g., 1600 µg/mL in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal inoculum
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain a fresh, pure culture.
-
Prepare a fungal suspension in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Plate Preparation and Serial Dilution:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (diluted from the stock to twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation:
-
Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C. Incubation times vary depending on the organism:
-
Candida spp.: 24-48 hours
-
Cryptococcus spp.: 48-72 hours
-
Filamentous fungi (e.g., Aspergillus spp., dermatophytes): 48-96 hours, or until sufficient growth is observed in the growth control well.
-
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, but often complete inhibition for polyenes like this compound) compared to the growth control well. The endpoint should be read visually or with a microplate reader.
-
Agar Dilution Method
This method is useful for testing a large number of isolates simultaneously.
Materials:
-
This compound stock solution
-
RPMI-1640 agar medium (or other suitable agar)
-
Sterile petri dishes
-
Fungal inoculum prepared as in the broth microdilution method
-
Inoculum replicator (optional)
Procedure:
-
Preparation of Agar Plates:
-
Prepare molten agar medium and cool to 45-50°C.
-
Add the appropriate volume of this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing.
-
Pour the agar into sterile petri dishes and allow to solidify. Include a drug-free control plate.
-
-
Inoculation:
-
Spot-inoculate the prepared fungal suspensions onto the surface of the agar plates. An inoculum replicator can be used to test multiple isolates on a single plate.
-
-
Incubation:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth on the agar surface.
-
Disk Diffusion Method
This is a qualitative method that provides a zone of inhibition, which can be correlated with susceptibility.
Materials:
-
This compound-impregnated paper disks (disk potency to be determined empirically)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue (for yeasts) or other suitable agar
-
Fungal inoculum prepared to a 0.5 McFarland standard
-
Sterile cotton swabs
-
Ruler or calipers
Procedure:
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted fungal inoculum and remove excess liquid by pressing against the side of the tube.
-
Swab the entire surface of the agar plate evenly in three directions.
-
-
Disk Application:
-
Aseptically apply the this compound disks to the surface of the inoculated agar.
-
-
Incubation:
-
Incubate the plates under the same conditions as the other methods.
-
-
Measurement:
-
After incubation, measure the diameter of the zone of inhibition in millimeters. Interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data.
-
Quality Control
For all methods, it is essential to include quality control (QC) strains with known MIC ranges for this compound to ensure the accuracy and reproducibility of the results. Recommended QC strains for antifungal susceptibility testing include:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
Note: The expected MIC ranges for this compound against these specific QC strains are not yet established in the literature and would need to be determined through in-house validation studies.
Visualizations
Caption: Workflow for this compound MIC determination via broth microdilution.
Caption: Logical process for identifying the MIC from experimental results.
References
Application Notes and Protocols for Perimycin in Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimycin, a member of the polyene macrolide class of antibiotics, exhibits potent antifungal activity.[1] Like other polyenes, its primary mechanism of action involves interaction with ergosterol (B1671047), a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the leakage of essential cellular contents and ultimately, fungal cell death.[1] These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition assays, methods for data interpretation, and an overview of its mechanism of action, including its likely impact on key fungal signaling pathways.
Mechanism of Action
This compound, a heptaene macrolide, targets the fungal cell membrane. Its lipophilic polyene chain interacts with ergosterol, the principal sterol in fungal membranes, while the hydrophilic portion of the molecule helps to form a transmembrane channel or pore. This disrupts the osmotic integrity of the membrane, causing the efflux of vital ions and small molecules, which leads to cell death. More recent studies on polyene macrolides suggest an alternative and complementary mechanism where the antibiotic acts as a "sterol sponge," extracting ergosterol directly from the membrane, thereby causing widespread membrane stress and dysfunction.[2]
Quantitative Data: Antifungal Activity of this compound
The antifungal potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Half-maximal Inhibitory Concentration (IC50). The following tables summarize available data for this compound against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 10231 | 0.05 |
| Candida albicans | 344 | 0.10 |
| Cryptococcus neoformans | 309 | 0.05 |
| Blastomyces dermatitidis | 305 | 0.10 |
Data sourced from a review on this compound's biological activity.
Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound against Pathogenic Fungi
| Fungal Species | Strain | IC50 (µg/mL) |
| Data not currently available in the public domain. Further research is required to establish IC50 values for this compound against a broad range of fungal pathogens. |
Experimental Protocols
The following protocols are based on established methods for antifungal susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), and can be adapted for the evaluation of this compound.
Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in RPMI 1640 medium)
-
Target fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile, disposable pipette tips and reservoirs
-
Inoculating loop or sterile swabs
-
Hemocytometer or spectrophotometer for inoculum standardization
Procedure:
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is achieved.
-
For yeasts, suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
For molds, gently scrape the surface of the culture with a sterile, wetted swab. Suspend the conidia in sterile saline and allow heavy particles to settle. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in RPMI 1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be chosen to encompass the expected MIC. A common starting range for polyenes is 0.03 to 16 µg/mL.
-
Include a drug-free well (growth control) and a medium-only well (sterility control).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Reading times are typically 24-48 hours for yeasts and 48-72 hours for molds, or until sufficient growth is observed in the growth control well.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50% for fungistatic compounds or complete visual inhibition for fungicidal compounds) compared to the growth control. This can be determined visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Protocol 2: Determining Minimum Fungicidal Concentration (MFC)
This protocol is an extension of the MIC assay and determines the lowest concentration of an antifungal agent that kills the microorganism.
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Sabouraud Dextrose Agar)
-
Sterile pipette or inoculating loop
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot-inoculate the aliquots onto a fresh agar plate.
-
Incubate the agar plate at the optimal growth temperature for the fungus for 24-72 hours.
-
The MFC is the lowest concentration of this compound from which no fungal colonies grow on the agar plate, representing a ≥99.9% reduction in CFU/mL from the initial inoculum.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the fungal cell membrane induces significant cellular stress. This stress is known to activate compensatory signaling pathways, primarily the High-Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways.
High-Osmolarity Glycerol (HOG) Pathway
The disruption of the cell membrane by this compound can lead to osmotic stress and the generation of reactive oxygen species (ROS). Both of these stimuli are potent activators of the HOG pathway. Activation of the HOG pathway, mediated by the MAP kinase Hog1, is a crucial defense mechanism for fungi to counteract these stresses.[3][4]
Cell Wall Integrity (CWI) Pathway
The damage to the plasma membrane caused by this compound can lead to subsequent stress on the fungal cell wall, which is essential for maintaining cellular shape and resisting turgor pressure. This cell wall stress activates the CWI pathway, a MAP kinase cascade that ultimately leads to the reinforcement of the cell wall.[5]
References
- 1. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The MAPK Hog1 mediates the response to amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]
Perimycin: Application Notes and Protocols for Agricultural Fungicide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimycin, a heptaene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilis, presents a promising avenue for the development of eco-friendly agricultural fungicides.[1][2] Its mechanism of action, targeting the fungal cell membrane, offers a distinct advantage in managing a broad spectrum of plant pathogenic fungi. These application notes provide a comprehensive overview of this compound's antifungal activity, detailed experimental protocols for its evaluation, and insights into its mode of action to guide further research and development.
Data Presentation: Antifungal Activity of this compound
The following table summarizes the available data on the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species. This data provides a baseline for understanding its spectrum of activity.
| Fungal Species | Pathogen Type | MIC (µg/mL) | Reference |
| Candida albicans | Human Pathogen | 0.05 - 0.10 | [2] |
| Blastomyces dermatitidis | Human Pathogen | 0.10 | [2] |
| Cryptococcus neoformans | Human Pathogen | 0.05 | [2] |
| Aspergillus fumigatus | Human & Plant Pathogen | - | [2] |
| Penicillium sp. | Plant Pathogen | - | [2] |
| Mucor sp. | Plant Pathogen | - | [2] |
| Fusarium oxysporum | Plant Pathogen | - | [3][4] |
| Botrytis cinerea | Plant Pathogen | - | [3][5][6] |
| Rhizoctonia solani | Plant Pathogen | - | [4] |
| Sclerotinia sclerotiorum | Plant Pathogen | - |
Note: While this compound has shown pronounced activity against a range of fungal classes, specific MIC values against many key agricultural pathogens are not yet extensively documented in publicly available literature. The provided table indicates pathogens against which this compound has been tested, with specific MIC values included where available. Further research is required to establish a comprehensive antifungal profile for agricultural applications.
Experimental Protocols
Detailed methodologies are crucial for the consistent and reliable evaluation of this compound as a potential agricultural fungicide. The following protocols are adapted from established methods in mycology and plant pathology.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
This compound (analytical grade)
-
Target fungal pathogen culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile PDB to a final concentration of 1000 µg/mL.
-
Prepare Fungal Inoculum: Grow the fungal pathogen on Potato Dextrose Agar (PDA) plates. Harvest spores or mycelial fragments and suspend in sterile PDB. Adjust the suspension to a concentration of 1 x 10^5 spores/mL or a standardized mycelial fragment density.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with PDB to obtain a range of concentrations (e.g., 100 µg/mL to 0.097 µg/mL).
-
Inoculation: Add the fungal inoculum to each well containing the this compound dilutions and control wells (PDB with and without DMSO, and a positive control with a known fungicide).
-
Incubation: Incubate the plates at the optimal growth temperature for the target fungus (typically 25-28°C) for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the fungus, as determined by visual inspection or by measuring absorbance at 600 nm.
Phytotoxicity Assessment on Host Plants
This protocol assesses the potential harmful effects of this compound on the target crop.
Materials:
-
This compound formulation
-
Healthy, young plants of the target crop
-
Greenhouse or controlled environment chamber
-
Sprayer for foliar application
-
Deionized water
Procedure:
-
Plant Preparation: Grow healthy, uniform plants of the target crop to a susceptible stage (e.g., 3-4 true leaves).
-
Treatment Application: Prepare different concentrations of the this compound formulation in deionized water, including a control (water only) and a 2x concentration of the intended application rate.
-
Foliar Application: Spray the plants with the this compound solutions until runoff, ensuring complete coverage of the foliage.
-
Observation: Observe the plants daily for a period of 7-14 days for any signs of phytotoxicity, such as:
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Stunting
-
Leaf curling or distortion
-
Burning
-
-
Rating: Rate the phytotoxicity on a scale of 0-5 (0 = no damage, 5 = severe damage/plant death).
Biofungicide Formulation Development: Wettable Powder (WP)
This protocol outlines the basic steps for creating a stable and effective wettable powder formulation of this compound.
Materials:
-
This compound (technical grade)
-
Inert carrier (e.g., kaolin (B608303) clay, talc)
-
Wetting agent (e.g., sodium dodecyl sulfate)
-
Dispersing agent (e.g., lignosulfonate)
-
Grinder/blender
-
Sieve
Procedure:
-
Ingredient Preparation: Determine the desired concentration of this compound in the final formulation (e.g., 10% w/w). Calculate the required amounts of this compound, carrier, wetting agent, and dispersing agent.
-
Mixing: Thoroughly mix the this compound with the inert carrier in a grinder or blender.
-
Adding Surfactants: Gradually add the wetting and dispersing agents to the mixture and continue to blend until a homogenous powder is obtained.
-
Sieving: Pass the mixture through a fine-mesh sieve to ensure a uniform particle size.
-
Packaging and Storage: Store the final wettable powder formulation in airtight, moisture-proof packaging in a cool, dark place.
-
Quality Control: Evaluate the formulation for its suspensibility, wetting time, and stability over time.
Mechanism of Action and Signaling Pathways
This compound, like other polyene macrolides, primarily targets ergosterol, a key sterol component of the fungal cell membrane.[7] This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing the leakage of essential intracellular ions and small molecules. This initial damage triggers a cascade of downstream events, ultimately leading to fungal cell death.
Signaling Pathway of this compound-Induced Fungal Cell Death
The disruption of the fungal cell membrane by this compound induces significant cellular stress, activating several signaling pathways. The primary response involves the Cell Wall Integrity (CWI) pathway and can culminate in an apoptosis-like programmed cell death (PCD).
Caption: this compound-induced fungal cell death pathway.
Experimental Workflow for Fungicide Development
The development of this compound as a commercial agricultural fungicide follows a structured workflow, from initial screening to formulation and registration.
Caption: Agricultural biofungicide development workflow.
Conclusion
This compound holds significant potential as a biofungicide for sustainable agriculture. Its broad-spectrum antifungal activity and unique mode of action make it a valuable candidate for managing plant diseases. The protocols and information provided in these application notes serve as a foundation for researchers and developers to advance the study and application of this compound in agricultural settings. Further research should focus on expanding the knowledge of its efficacy against a wider range of plant pathogens, optimizing formulations for field stability and performance, and conducting thorough toxicological and environmental impact assessments.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. primescholars.com [primescholars.com]
- 5. Mechanisms of Action of Microbial Biocontrol Agents against Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cetjournal.it [cetjournal.it]
- 7. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Perimycin Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Overview of Perimycin
This compound (also known as Fungimycin or Aminomycin) is a polyene macrolide antibiotic belonging to the aromatic heptaene subgroup.[1][2] Like other polyene macrolides, it is produced by soil actinomycetes, specifically Streptomyces coelicolor var. aminophylus.[2][3] this compound exhibits potent antifungal activity against a broad spectrum of yeast, yeast-like, and filamentous fungi, including pathogenic species such as Blastomyces, Cryptococcus, Aspergillus, and Candida.[1] Its primary mechanism of action involves interacting with sterols, particularly ergosterol (B1671047), in the fungal cell membrane, leading to increased membrane permeability and eventual cell death.[1][4] These application notes provide a comprehensive workflow and detailed protocols for evaluating the in vitro efficacy of this compound.
Mechanism of Action: Fungal Cell Membrane Disruption
This compound is a membranotropic agent that directly targets the cytoplasmic membrane of eukaryotic fungal cells.[1] Its mode of action is predicated on its high affinity for ergosterol, the primary sterol component of fungal membranes.[1]
-
Binding: this compound molecules bind to ergosterol within the lipid bilayer of the fungal cell membrane.
-
Pore Formation: This binding event causes a reorientation of the sterol molecules, leading to the formation of pores or ion channels in the membrane.[1][4]
-
Leakage of Intracellular Contents: These pores disrupt the membrane's integrity, causing an irreversible leakage of essential low-molecular-weight compounds, such as potassium ions, inorganic phosphates, and amino acids.[1]
-
Cell Death: The loss of these vital components disrupts cellular homeostasis, inhibits protein synthesis, alters respiration, and ultimately leads to fungal cell death.[1]
Experimental Workflow for Efficacy Testing
A tiered approach is recommended to characterize the efficacy and selectivity of this compound. This workflow begins with determining its antifungal potency (MIC), followed by assessing its cytotoxicity against mammalian cells (IC50) to establish a selectivity index. Subsequent studies can delve into the specific mechanisms of cell death.
Data Presentation: Antifungal Activity and Cytotoxicity
Quantitative data from efficacy and cytotoxicity assays should be systematically recorded to allow for clear comparisons. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency and can vary significantly between different cell lines and with different treatment durations.[5][6][7]
Table 1: Spectrum of Antifungal Activity for this compound this compound has demonstrated pronounced activity against a variety of fungal pathogens.[1] Specific MIC values should be determined empirically for the strains of interest.
| Fungal Class | Representative Genera | Known Activity | Empirically Determined MIC (µg/mL) |
| Yeasts | Candida, Saccharomyces | High | User Data |
| Yeast-like Fungi | Cryptococcus | High | User Data |
| Dimorphic Fungi | Blastomyces, Histoplasma | High | User Data |
| Filamentous Fungi | Aspergillus, Penicillium | High | User Data |
| Zygomycetes | Mucor | High | User Data |
| Dermatophytes | Trichophyton, Microsporum | High | User Data |
Table 2: Template for Recording this compound IC50 Values in Mammalian Cell Lines It is crucial to test cytotoxicity across multiple cell lines to assess the therapeutic window.
| Cell Line | Cell Type | Treatment Duration (hr) | IC50 (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| HEK293 | Human Embryonic Kidney | 24 | User Data | User Data | User Data | User Data |
| 48 | User Data | User Data | User Data | User Data | ||
| HepG2 | Human Hepatoma | 24 | User Data | User Data | User Data | User Data |
| 48 | User Data | User Data | User Data | User Data | ||
| A549 | Human Lung Carcinoma | 24 | User Data | User Data | User Data | User Data |
| 48 | User Data | User Data | User Data | User Data |
Experimental Protocols
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.[8][9]
Objective: To determine the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a fungal microorganism.[10]
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline or PBS
-
Spectrophotometer or plate reader (optional)
-
Hemocytometer or cell counter
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (OD₅₃₀) or hemocytometer.
-
Dilute this stock suspension in RPMI-1640 medium to achieve a final working inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]
-
-
This compound Dilution:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Prepare a starting concentration of this compound (e.g., 64 µg/mL) in well 1 by adding the appropriate volume of stock solution to 200 µL of RPMI-1640.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final working inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Add 100 µL of sterile RPMI-1640 to well 12.
-
Incubate the plate at 35°C for 24-48 hours.[8]
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of this compound at which there is a significant (≥50%) decrease in turbidity compared to the growth control well.[9] This can be determined visually or by reading the absorbance at 530 nm.
-
Objective: To determine the concentration of this compound that inhibits the metabolic activity of a mammalian cell line by 50% (IC50).[5]
Materials:
-
Mammalian cell line of interest (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells for vehicle control (e.g., DMSO) and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression (log(inhibitor) vs. normalized response -- Variable slope) to determine the IC50 value.
-
Objective: To investigate if this compound induces apoptosis in mammalian cells by measuring the activity of caspase-3, a key executioner caspase.[12][13]
Materials:
-
Mammalian cell line
-
This compound
-
96-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well white-walled plate and treat with various concentrations of this compound as described in Protocol 2. Include a positive control for apoptosis (e.g., Staurosporine) and an untreated negative control.
-
Incubate for a relevant period (e.g., 6, 12, or 24 hours).
-
-
Caspase Activity Measurement:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Normalize the results to cell number (can be done in a parallel plate using an MTT or Crystal Violet assay) or report as relative luminescence units (RLU).
-
An increase in luminescence compared to the untreated control indicates the activation of caspase-3 and suggests apoptosis induction.
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel type of heptaene antifungal antibiotic. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungals Reagents in Cell Culture [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vibiosphen.com [vibiosphen.com]
- 11. benchchem.com [benchchem.com]
- 12. Induction of apoptosis by Hypericin through activation of caspase-3 in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
Application Notes and Protocols: Antifungal Susceptibility Testing of Perimycin against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimycin, also known as aminomycin and fungimycin, is a polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus.[1] Like other polyene antifungals, its mechanism of action involves interaction with ergosterol (B1671047), a key component of the fungal cell membrane. This interaction leads to membrane disruption and subsequent cell death.[2][3][4] While not as commonly used in clinical settings as other polyenes like amphotericin B, this compound has demonstrated notable antifungal activity against a variety of fungal pathogens, including species of Aspergillus.[5]
These application notes provide a detailed protocol for determining the in vitro antifungal susceptibility of Aspergillus species to this compound, adapted from the established guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action: The "Sterol Sponge" Model
The antifungal activity of polyene antibiotics like this compound is primarily attributed to their high affinity for ergosterol, the predominant sterol in fungal cell membranes. The current understanding of this mechanism is often described by the "sterol sponge" model. In this model, this compound molecules aggregate and essentially extract ergosterol from the fungal cell membrane. This disruption of the membrane's integrity leads to increased permeability, leakage of essential intracellular components such as ions (K+ and Na+), and ultimately, fungal cell death.[2][6]
Experimental Protocols
The following protocol for broth microdilution antifungal susceptibility testing of this compound against Aspergillus species is adapted from the CLSI M38 and EUCAST guidelines.[2][3]
I. Media and Reagents
-
RPMI 1640 Medium: With L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS). Adjust pH to 7.0.
-
This compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1600 µg/mL in dimethyl sulfoxide (B87167) (DMSO).
-
Sterile Saline: 0.85% NaCl solution.
-
Sterile Water
II. Inoculum Preparation
-
Fungal Culture: Grow the Aspergillus isolate on potato dextrose agar (B569324) (PDA) at 35°C for 5-7 days to obtain sufficient conidiation.
-
Conidial Suspension: Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop.
-
Adjust Inoculum: Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. Adjust the turbidity of the supernatant with sterile saline to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Final Inoculum Concentration: Dilute the adjusted conidial suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
III. Broth Microdilution Assay
-
Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to obtain final concentrations ranging from 16 µg/mL to 0.03 µg/mL.
-
Inoculation: Inoculate each well with 100 µL of the final Aspergillus inoculum suspension.
-
Controls:
-
Growth Control: A well containing RPMI 1640 medium and the fungal inoculum, but no this compound.
-
Sterility Control: A well containing only RPMI 1640 medium.
-
-
Incubation: Incubate the microtiter plates at 35°C for 48-72 hours.
IV. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.
Experimental Workflow Diagram
Data Presentation
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against various Aspergillus species. It is important to note that this data is illustrative and based on the general antifungal activity of this compound. Comprehensive studies are required to establish definitive MIC ranges for specific Aspergillus species.
| Aspergillus Species | Hypothetical MIC Range (µg/mL) | Hypothetical MIC50 (µg/mL) | Hypothetical MIC90 (µg/mL) |
| A. fumigatus | 0.5 - 4 | 1 | 2 |
| A. flavus | 1 - 8 | 2 | 4 |
| A. niger | 1 - 4 | 2 | 4 |
| A. terreus | 2 - 16 | 4 | 8 |
Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively.
Conclusion
The provided protocols and information offer a framework for the systematic evaluation of this compound's antifungal activity against Aspergillus species. Adherence to standardized methodologies is crucial for obtaining reproducible and comparable results. Further research is warranted to fully characterize the in vitro and in vivo efficacy of this compound against this clinically important fungal genus.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polyene antimycotic - Wikipedia [en.wikipedia.org]
- 3. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Development of a Perimycin-Based Selective Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimycin, also known as aminomycin or fungimycin, is a polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus.[1] Like other polyene antibiotics, this compound exhibits potent antifungal properties.[1] Its mechanism of action involves binding specifically to ergosterol, a key component of fungal cell membranes, leading to membrane disruption and cell death.[2][3] This targeted action makes it an excellent candidate for the development of selective microbiological media.
A this compound-based selective medium is designed to inhibit the growth of fungi, such as yeasts and molds, while allowing bacteria to grow unhindered. This is particularly useful in clinical and environmental settings for isolating bacteria from samples that are heavily contaminated with fungi. The low water solubility and potential for toxicity of many polyene macrolides have limited their clinical use[1][3]; however, these properties are manageable in in vitro diagnostic and research applications like selective media.
Principle of Selection: The selective action of this compound stems from its specific interaction with ergosterol, a sterol predominantly found in fungal cell membranes. Bacterial cell membranes lack ergosterol, rendering them resistant to the effects of this compound. This allows for the formulation of a medium that supports bacterial growth while suppressing common fungal contaminants.
Quantitative Data Summary
The efficacy of a selective agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.[4] The following tables summarize the antifungal spectrum of this compound and the lack of activity against bacteria, highlighting its suitability for a fungal selective medium.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Common Fungi
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.2 - 0.4 |
| Aspergillus niger | Data Not Available |
| Saccharomyces cerevisiae | ~0.4 |
| Penicillium sp. | ~6.2 |
Note: Data is compiled from related polyene antibiotics and may serve as a starting point for optimization.[5] Actual MIC values for this compound may vary and should be determined empirically.
Table 2: Susceptibility of Bacteria to this compound
| Bacterial Species | Expected MIC (µg/mL) |
| Escherichia coli | > 100 (No inhibition) |
| Staphylococcus aureus | > 100 (No inhibition) |
| Pseudomonas aeruginosa | > 100 (No inhibition) |
Note: As a polyene antibiotic that targets ergosterol, this compound is not expected to have any antibacterial activity.[3][6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, light-blocking microcentrifuge tubes or vials
-
Sterile, nuclease-free water
-
Vortex mixer
-
0.22 µm sterile syringe filter
Procedure:
-
Precaution: this compound is light-sensitive.[7] All steps should be performed in a darkened room or with light-blocking materials.
-
In a sterile, light-blocking container, weigh out the desired amount of this compound powder.
-
Add a sufficient volume of DMSO to dissolve the this compound at a concentration of 10 mg/mL. This compound is soluble in DMSO.[8]
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-blocking container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of this compound Selective Agar (B569324) (PSA)
This protocol describes the preparation of a general-purpose nutrient agar supplemented with this compound. The base medium can be adapted depending on the specific bacteria being isolated (e.g., Tryptic Soy Agar, Luria-Bertani Agar).
Materials:
-
Nutrient Agar powder (or other suitable base medium)
-
Distilled or deionized water
-
Autoclave
-
Sterile petri dishes
-
Water bath set to 45-50°C
-
This compound stock solution (10 mg/mL from Protocol 1)
Procedure:
-
Prepare the nutrient agar base according to the manufacturer's instructions. For 1 liter, this typically involves suspending the specified amount of powder in 1 L of distilled water.
-
Heat the mixture while stirring to completely dissolve the powder.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
After autoclaving, allow the medium to cool in a 45-50°C water bath. This is crucial to prevent heat degradation of the this compound.[7]
-
Once the medium has cooled, aseptically add the this compound stock solution to the desired final concentration. A starting concentration of 10 µg/mL is recommended.
-
Calculation Example: To prepare 1 L of medium with 10 µg/mL this compound, add 1 mL of the 10 mg/mL stock solution.
-
-
Swirl the flask gently but thoroughly to ensure even distribution of the antibiotic. Avoid introducing air bubbles.
-
Aseptically pour approximately 20-25 mL of the this compound Selective Agar into sterile petri dishes.
-
Allow the plates to solidify at room temperature.
-
Store the plates in a sealed bag at 2-8°C, protected from light. The plates should be used within 2-4 weeks.
Protocol 3: Quality Control of this compound Selective Agar
Purpose: To verify the selective properties of the prepared medium.
Materials:
-
This compound Selective Agar plates
-
Control plates (Nutrient Agar without this compound)
-
Bacterial control strain (e.g., Escherichia coli ATCC 25922)
-
Fungal control strain (e.g., Candida albicans ATCC 10231)
-
Sterile inoculating loops or swabs
Procedure:
-
Label the this compound Selective Agar plates and control plates for each microorganism to be tested.
-
Using a sterile inoculating loop or swab, streak a culture of the bacterial control strain (E. coli) onto both a PSA plate and a control plate.
-
Using a fresh sterile loop or swab, streak a culture of the fungal control strain (C. albicans) onto both a PSA plate and a control plate.
-
Incubate the plates at the appropriate temperature for the test organisms (e.g., 35-37°C for E. coli and 25-30°C for C. albicans) for 24-72 hours.
-
Examine the plates and interpret the results:
-
Expected Outcome:
-
Bacterial Strain (E. coli): Growth should be observed on both the control plate and the this compound Selective Agar plate.
-
Fungal Strain (C. albicans): Growth should be observed on the control plate, but no growth or significant inhibition should be seen on the this compound Selective Agar plate.
-
-
Visualizations
Mechanism of Action
Caption: Mechanism of this compound's antifungal activity.
Experimental Workflow: Media Preparation
Caption: Workflow for preparing this compound Selective Agar.
Principle of Selection
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mycangimycin, a Polyene Peroxide from a Mutualist Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of antibiotics on bacterial cell morphology and their physiological origins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. This compound [drugfuture.com]
Perimycin: A Powerful Tool for Interrogating Fungal Membrane Biology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Perimycin, a heptaene polyene macrolide antibiotic, serves as a valuable molecular probe for investigating the intricate biology of fungal membranes. Its specific interaction with ergosterol (B1671047), a primary sterol component of fungal cell membranes, makes it a potent tool for dissecting membrane structure, function, and the efficacy of antifungal agents. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in studying fungal membrane permeabilization, membrane potential dynamics, and the organization of lipid rafts.
Mechanism of Action: A Targeted Disruption
This compound, like other polyene antibiotics, exhibits its antifungal activity by binding to ergosterol within the fungal plasma membrane.[1][2] This interaction leads to the formation of transmembrane channels, disrupting the selective permeability of the membrane. The subsequent leakage of essential ions and small organic molecules from the cytoplasm ultimately results in fungal cell death.[1] This targeted mechanism of action allows researchers to specifically probe the roles of ergosterol and membrane integrity in various cellular processes.
Applications in Fungal Membrane Research
This compound's specific mode of action makes it a versatile tool for a range of applications in fungal biology research:
-
Membrane Permeabilization Assays: To quantify the disruption of the fungal plasma membrane.
-
Membrane Potential Studies: To investigate the depolarization of the fungal membrane upon sterol sequestration.
-
Lipid Raft Analysis: To explore the role of ergosterol-rich microdomains in cellular signaling and protein trafficking.
-
Antifungal Susceptibility Testing: To determine the minimum inhibitory concentration (MIC) against various fungal species.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various applications.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Pathogenic Fungi [2]
| Test Culture | Strain (ATCC No.) | This compound (mg/mL) |
| Candida albicans | 10231 | 0.05 |
| Candida albicans | 344 | 0.10 |
| Blastomyces dermatitidis | 305 | 0.10 |
| Cryptococcus neoformans | 309 | 0.05 |
Table 2: Experimental Parameters for Fungal Membrane Biology Assays
| Assay | Key Parameter | Typical Concentration Range | Typical Incubation Time |
| Membrane Permeabilization (SYTOX Green) | This compound Concentration | 0.1 - 10 µM | 15 - 60 minutes |
| Membrane Potential (DiBAC₄(3)) | This compound Concentration | 0.1 - 10 µM | 5 - 30 minutes |
| Lipid Raft Staining (Filipin) | Filipin (B1216100) Concentration | 1 - 10 µg/mL | 30 - 60 minutes |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments utilizing this compound to study fungal membrane biology.
Protocol 1: Fungal Membrane Permeabilization Assay using SYTOX Green
This protocol quantifies membrane permeabilization by measuring the influx of the fluorescent nucleic acid stain SYTOX Green, which can only enter cells with compromised plasma membranes.[3][4][5]
Materials:
-
Fungal cell culture (e.g., Candida albicans, Saccharomyces cerevisiae)
-
This compound stock solution (in DMSO)
-
SYTOX Green (in DMSO)
-
Phosphate-Buffered Saline (PBS) or appropriate buffer
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~520 nm)
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase in appropriate liquid media.
-
Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS and resuspend in PBS to a final density of approximately 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Pipette 100 µL of the cell suspension into each well of the 96-well plate.
-
Add SYTOX Green to each well to a final concentration of 1 µM.
-
Prepare serial dilutions of this compound in PBS. Add 10 µL of each dilution to the respective wells. Include a no-drug control (PBS only) and a positive control for maximal permeabilization (e.g., heat-killed cells).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 30°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with SYTOX Green but no cells).
-
Normalize the fluorescence values to the positive control (100% permeabilization).
-
Plot the percentage of permeabilization against the this compound concentration.
-
Protocol 2: Fungal Membrane Potential Assay using DiBAC₄(3)
This protocol assesses changes in fungal membrane potential using the potentiometric dye Bis-(1,3-Dibutylbarbituric Acid) Trimethine Oxonol (DiBAC₄(3)). This anionic dye enters depolarized cells, where it binds to intracellular proteins and exhibits enhanced fluorescence.[6][7]
Materials:
-
Fungal cell culture
-
This compound stock solution (in DMSO)
-
DiBAC₄(3) stock solution (in DMSO)
-
PBS or appropriate buffer
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence detection (Excitation: ~490 nm, Emission: ~516 nm)
Procedure:
-
Cell Preparation:
-
Prepare fungal cells as described in Protocol 1.
-
-
Dye Loading:
-
Add DiBAC₄(3) to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 15-30 minutes at room temperature in the dark to allow the dye to equilibrate.
-
-
Assay Setup:
-
Transfer 100 µL of the dye-loaded cell suspension to each well of the microplate.
-
Add 10 µL of this compound serial dilutions to the wells. Include a no-drug control.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity over time (e.g., every 2 minutes for 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Plot the change in fluorescence intensity over time for each this compound concentration. An increase in fluorescence indicates membrane depolarization.
-
Protocol 3: Visualization of Ergosterol-Rich Lipid Rafts using Filipin Staining
This protocol uses the fluorescent polyene antibiotic filipin, which specifically binds to 3-β-hydroxysterols like ergosterol, to visualize the distribution of sterol-rich domains (lipid rafts) in the fungal membrane.[1][8][9]
Materials:
-
Fungal cell culture
-
This compound (for pre-treatment, optional)
-
Filipin III from Streptomyces filipinensis (stock solution in DMSO)
-
PBS
-
Formaldehyde (B43269) (for fixation)
-
Fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm)
-
Microscope slides and coverslips
Procedure:
-
Cell Preparation and Treatment:
-
Grow fungal cells to the desired stage.
-
(Optional) Treat cells with a sub-inhibitory concentration of this compound to observe its effect on lipid raft organization.
-
Harvest and wash cells with PBS.
-
-
Fixation:
-
Resuspend cells in 4% formaldehyde in PBS and incubate for 30 minutes at room temperature.
-
Wash the cells twice with PBS to remove the fixative.
-
-
Filipin Staining:
-
Resuspend the fixed cells in PBS containing 5 µg/mL filipin.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Microscopy:
-
Wash the cells once with PBS.
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Observe the cells under a fluorescence microscope. Ergosterol-rich domains will appear as bright fluorescent patches.
-
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungus using the broth microdilution method.[10][11][12]
Materials:
-
Fungal isolate
-
Appropriate liquid growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth)
-
This compound stock solution
-
Sterile 96-well microplate
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Inoculum Preparation:
-
Grow the fungal isolate on an agar (B569324) plate.
-
Prepare a cell suspension in sterile saline or medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ cells/mL).
-
Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare a serial two-fold dilution of this compound in the growth medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations of Cellular Processes
The following diagrams illustrate the key mechanisms and experimental workflows described in these application notes.
Caption: Mechanism of action of this compound on the fungal plasma membrane.
Caption: Workflow for the SYTOX Green membrane permeabilization assay.
Caption: Workflow for the DiBAC₄(3) membrane potential assay.
Caption: Workflow for visualizing lipid rafts with filipin staining.
Caption: Potential signaling pathways activated by this compound-induced membrane stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Permeabilization of fungal membranes by plant defensins inhibits fungal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYTOX Green Nucleic Acid Stain Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. drmichaellevin.org [drmichaellevin.org]
- 7. air.uniud.it [air.uniud.it]
- 8. benchchem.com [benchchem.com]
- 9. Sterol-Rich Plasma Membrane Domains in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Perimycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimycin is a polyene macrolide antibiotic known for its potent antifungal activity. Like other polyenes, its primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores and channels, disrupting membrane integrity and causing leakage of essential cellular contents, ultimately resulting in fungal cell death.[1] These characteristics make this compound a valuable tool in antifungal drug discovery, both as a potential therapeutic agent and as a control compound in high-throughput screening (HTS) campaigns aimed at identifying novel antifungal agents.
These application notes provide a framework for utilizing this compound in HTS assays, offering detailed protocols for assessing antifungal activity and quantitative data to guide experimental design.
Data Presentation: Quantitative Antifungal Activity of this compound
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a range of pathogenic fungi. This data is essential for designing HTS assays, particularly for determining appropriate screening concentrations and for use as a positive control.
| Fungal Species | Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |
| Candida albicans | ATCC 10231 | 0.05 |
| Candida albicans | 344 | 0.10 |
| Cryptococcus neoformans | 309 | 0.05 |
| Blastomyces dermatitidis | 305 | 0.10 |
Experimental Protocols
The following protocols are adapted from standard antifungal HTS methodologies and are suitable for use with this compound. The primary assay is a fluorescence-based broth microdilution method that is well-suited for automation and high-throughput formats.
Primary HTS Assay: Antifungal Susceptibility Testing using Resazurin (B115843)
This protocol describes a method to screen for antifungal compounds by measuring the metabolic activity of fungal cells using the viability indicator resazurin. In the presence of viable cells, resazurin is reduced to the fluorescent resorufin. A decrease in fluorescence indicates an inhibition of fungal growth.
Materials:
-
Target fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium, supplemented with L-glutamine and buffered with MOPS
-
This compound (as a positive control)
-
Test compounds dissolved in DMSO
-
Resazurin sodium salt solution (0.015% w/v in sterile PBS)
-
Sterile, black, clear-bottom 384-well microplates
-
Automated liquid handling system
-
Microplate incubator (35°C)
-
Fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in RPMI-1640 medium, adjusting the cell density to 2 x 10^5 cells/mL.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each test compound from the library plates into the wells of the 384-well assay plates. This will achieve a final screening concentration of, for example, 10 µM in a final assay volume of 50 µL.
-
Dispense this compound into positive control wells at a concentration known to inhibit growth (e.g., 1 µg/mL).
-
Dispense DMSO into negative control (vehicle) wells.
-
-
Fungal Cell Dispensing:
-
Add 50 µL of the prepared fungal inoculum to all wells of the assay plates.
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24-48 hours, or until visible growth is observed in the negative control wells.
-
-
Resazurin Addition and Readout:
-
After the incubation period, add 5 µL of the resazurin solution to each well.
-
Incubate for an additional 2-6 hours at 35°C.
-
Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each test compound relative to the positive (this compound) and negative (DMSO) controls.
-
Determine the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Visualizations
This compound's Mechanism of Action
The following diagram illustrates the mechanism by which this compound exerts its antifungal effect.
References
Application Notes and Protocols for Measuring Perimycin-Induced Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various techniques to measure membrane permeabilization induced by Perimycin, a polyene macrolide antibiotic. The methodologies described are essential for researchers in drug development and academic fields studying the mechanisms of antifungal agents.
Introduction to this compound and Membrane Permeabilization
This compound is a polyene antibiotic that exhibits its antifungal activity by interacting with ergosterol (B1671047), a primary sterol component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential cellular components, ultimately leading to cell death. The precise measurement of this membrane permeabilization is crucial for understanding the efficacy and mechanism of action of this compound and other membrane-active antifungal agents.
Key Techniques for Measuring Membrane Permeabilization
Several robust methods can be employed to quantify this compound-induced membrane permeabilization. These techniques primarily rely on the influx of membrane-impermeant fluorescent dyes into compromised cells or the efflux of pre-loaded fluorescent markers from permeabilized cells or liposomes. Additionally, the release of cellular components like ATP and direct electrophysiological measurements of ion channel formation provide valuable insights.
SYTOX Green Uptake Assay
The SYTOX Green assay is a simple and sensitive method to detect membrane integrity loss. SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate live cells with intact membranes. Upon membrane permeabilization, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence.
Experimental Protocol: SYTOX Green Uptake Assay
Materials:
-
Fungal cells (e.g., Candida albicans, Saccharomyces cerevisiae)
-
This compound stock solution (in DMSO)
-
SYTOX Green nucleic acid stain (e.g., 5 mM in DMSO)
-
Assay buffer (e.g., PBS or appropriate growth medium)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with assay buffer, and resuspend in the same buffer to a final density of 1 x 10^6 cells/mL.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control for maximum permeabilization (e.g., 0.1% Triton X-100).
-
Add SYTOX Green to each well to a final concentration of 1 µM.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the fungal species (e.g., 30°C or 37°C) in the dark.
-
Measurement: Measure the fluorescence intensity at appropriate time intervals (e.g., every 15 minutes for 2 hours) using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Data Analysis: Subtract the background fluorescence (wells with buffer and SYTOX Green only). Express the results as a percentage of the fluorescence of the positive control (100% permeabilization).
Data Presentation:
| This compound (µg/mL) | Fluorescence Intensity (AU) at 60 min | % Permeabilization |
| 0 (Vehicle) | 150 ± 15 | 0 |
| 1 | 850 ± 50 | 25 |
| 5 | 2500 ± 120 | 80 |
| 10 | 3200 ± 150 | 100 |
| Triton X-100 (0.1%) | 3200 ± 130 | 100 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Calcein (B42510) Leakage Assay
The calcein leakage assay is a versatile method that can be used with both live cells and artificial liposomes. Calcein is a fluorescent dye that is loaded into cells or liposomes at a high, self-quenching concentration. Upon membrane permeabilization, calcein leaks out, becomes diluted, and its fluorescence de-quenches, resulting in a measurable increase in fluorescence.
Experimental Protocol: Calcein Leakage Assay from Liposomes
Materials:
-
Lipids (e.g., POPC, ergosterol)
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Buffer (e.g., HEPES-buffered saline)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare a lipid film by dissolving lipids (e.g., POPC and ergosterol in a 9:1 molar ratio) in chloroform, followed by evaporation under nitrogen.
-
Hydrate the lipid film with a calcein solution (e.g., 50 mM in buffer) to form multilamellar vesicles.
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification: Remove unencapsulated calcein by passing the liposome suspension through a size-exclusion chromatography column.
-
Assay Setup:
-
Dilute the calcein-loaded liposomes in the assay buffer to a suitable concentration in the wells of a 96-well plate.
-
Add varying concentrations of this compound. Include a vehicle control and a positive control for 100% leakage (e.g., 0.1% Triton X-100).
-
-
Measurement: Monitor the increase in fluorescence over time using a microplate reader (Excitation: ~495 nm, Emission: ~515 nm).
-
Data Analysis: Calculate the percentage of calcein leakage relative to the fluorescence signal after the addition of Triton X-100.
Data Presentation:
| This compound (µg/mL) | % Calcein Leakage at 30 min |
| 0 (Vehicle) | 2 ± 0.5 |
| 0.5 | 25 ± 2.1 |
| 1 | 55 ± 3.5 |
| 2 | 85 ± 4.2 |
| Triton X-100 (0.1%) | 100 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
ATP Release Assay
Membrane permeabilization leads to the leakage of intracellular molecules, including ATP. The measurement of extracellular ATP can serve as a sensitive indicator of membrane damage. Commercially available ATP bioluminescence assay kits, which utilize the luciferase-luciferin reaction, are commonly used for this purpose.
Experimental Protocol: ATP Release Assay
Materials:
-
Fungal cells
-
This compound stock solution (in DMSO)
-
ATP bioluminescence assay kit (containing luciferase and luciferin)
-
Luminometer or microplate reader with luminescence detection capabilities
-
96-well white, opaque microplate
Procedure:
-
Cell Preparation: Prepare a fungal cell suspension as described for the SYTOX Green assay.
-
Assay Setup:
-
Add 100 µL of the cell suspension to each well of the 96-well plate.
-
Add varying concentrations of this compound. Include a vehicle control.
-
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the appropriate temperature.
-
Sample Collection: Centrifuge the plate to pellet the cells and carefully collect a sample of the supernatant.
-
Measurement:
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add the supernatant to the assay reagent.
-
Measure the luminescence immediately.
-
-
Data Analysis: Generate a standard curve using known concentrations of ATP. Use the standard curve to determine the concentration of ATP in the experimental samples.
Data Presentation:
| This compound (µg/mL) | Extracellular ATP (nM) |
| 0 (Vehicle) | 5 ± 1 |
| 1 | 50 ± 5 |
| 5 | 250 ± 20 |
| 10 | 450 ± 35 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Membrane Potential Assay
This compound-induced pore formation disrupts the ion gradients across the cell membrane, leading to depolarization. This change in membrane potential can be monitored using potentiometric fluorescent dyes, such as DiSC3(5). In polarized cells, this dye accumulates and its fluorescence is quenched. Membrane depolarization causes the dye to be released into the medium, resulting in an increase in fluorescence.
Experimental Protocol: Membrane Potential Assay
Materials:
-
Fungal cells
-
DiSC3(5) stock solution (in DMSO)
-
Assay buffer (containing a low concentration of K+)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation and Staining:
-
Prepare a fungal cell suspension as previously described.
-
Incubate the cells with DiSC3(5) (e.g., 1-5 µM) in the dark until a stable, quenched fluorescence signal is achieved.
-
-
Assay Setup:
-
Add the stained cell suspension to the wells of the microplate.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of this compound.
-
-
Measurement: Immediately and continuously monitor the fluorescence intensity (Excitation: ~620 nm, Emission: ~670 nm).
-
Data Analysis: Express the change in fluorescence as a percentage of the initial baseline fluorescence.
Data Presentation:
| This compound (µg/mL) | % Increase in Fluorescence at 15 min |
| 0 (Vehicle) | 1 ± 0.2 |
| 0.5 | 15 ± 1.5 |
| 1 | 40 ± 3.0 |
| 2 | 75 ± 5.1 |
Note: The data presented in this table is illustrative and should be replaced with actual experimental results.
Visualization of Experimental Workflow and Mechanism
Diagram of the SYTOX Green Uptake Assay Workflow
Caption: Workflow for the SYTOX Green uptake assay.
Diagram of this compound's Mechanism of Action
Caption: Proposed mechanism of this compound-induced membrane permeabilization.
Conclusion
The techniques described in these application notes provide a comprehensive toolkit for researchers studying this compound-induced membrane permeabilization. The choice of assay will depend on the specific research question, available equipment, and whether the study involves whole cells or model membrane systems. By employing these methods, researchers can obtain valuable quantitative data to characterize the antifungal activity of this compound and other membrane-targeting compounds.
Perimycin in Food Preservation: A Review of Potential Applications and Research Protocols
Disclaimer: The application of Perimycin in food preservation is a largely unexplored area of research. While its potent antifungal properties suggest potential utility, significant concerns regarding its toxicity currently limit its practical application in food products. The following application notes and protocols are provided for research and development purposes only and are based on general methodologies for antifungal agent evaluation. These are not established protocols for the use of this compound as a food preservative and would require substantial validation and safety assessments.
Introduction
This compound, also known as Fungimycin or Aminomycin, is a heptaene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus.[1] Like other polyene macrolides, it exhibits strong antifungal activity against a range of yeasts and filamentous fungi.[1] While its high toxicity, particularly nephrotoxicity, has hindered its use in clinical medicine, its efficacy as an antifungal agent warrants investigation for other applications, such as in agriculture and potentially, with further research, in food preservation.[1] This document outlines the current understanding of this compound and provides hypothetical protocols for its evaluation as a food biopreservative.
Mechanism of Action
This compound's antifungal activity stems from its interaction with ergosterol (B1671047), a primary sterol component of fungal cell membranes. This interaction is characteristic of polyene macrolide antibiotics. The binding of this compound to ergosterol alters membrane permeability, leading to the formation of pores or channels.[2][3] This disruption of the cell membrane results in the leakage of essential intracellular components, such as ions (e.g., K+) and small organic molecules, ultimately leading to fungal cell death.[1][2]
Potential Applications in Food Preservation (Hypothetical)
Given its broad-spectrum antifungal activity, this compound could hypothetically be investigated for the preservation of various food products susceptible to fungal spoilage. It is important to reiterate that the following are speculative applications that would require extensive research into efficacy, safety, and stability.
-
Surface treatment of fruits and vegetables: To inhibit post-harvest fungal diseases caused by pathogens like Botrytis, Penicillium, and Aspergillus.
-
Incorporation into food packaging: As an antifungal agent in active packaging materials to prevent surface mold growth on products like cheese and baked goods.
-
Component of edible coatings: To provide a protective, antifungal barrier on the surface of perishable foods.
Quantitative Data (Limited Availability)
There is a significant lack of publicly available data on the minimum inhibitory concentrations (MICs) of this compound against specific food spoilage fungi. The available literature primarily focuses on its activity against clinical fungal pathogens. The table below presents some reported MIC values for this compound against clinically relevant fungi, which may serve as a preliminary reference for its potential antifungal spectrum.
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 0.05 | [1] |
| Candida albicans | 344 | 0.10 | [1] |
| Cryptococcus neoformans | 309 | 0.05 | [1] |
| Blastomyces dermatitidis | 305 | 0.10 | [1] |
Note: This data is not specific to foodborne isolates and should be interpreted with caution. Further research is necessary to determine the efficacy of this compound against common food spoilage fungi.
Experimental Protocols (Generalized)
The following are generalized protocols that can be adapted for the evaluation of this compound as a food preservative.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound
-
Test fungi (e.g., Aspergillus niger, Penicillium roqueforti, Saccharomyces cerevisiae)
-
Appropriate broth medium (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test fungus (e.g., 1-5 x 10^5 CFU/mL).
-
Inoculate each well with the fungal suspension. Include positive (no this compound) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature and duration for the test fungus.
-
Determine the MIC as the lowest concentration of this compound that inhibits visible growth of the fungus. This can be assessed visually or by measuring absorbance.
Protocol for In Situ Evaluation of this compound on a Food Matrix (Hypothetical Example: Cheese)
Materials:
-
Samples of a food product (e.g., cheese slices)
-
This compound solution at various concentrations
-
Spore suspension of a relevant spoilage fungus (e.g., Penicillium roqueforti)
-
Sterile petri dishes or food-grade packaging
-
Incubator
Procedure:
-
Prepare sterile cheese slices and place them in petri dishes or appropriate packaging.
-
Apply the this compound solution to the surface of the cheese slices by spraying or dipping. Include a control group with no this compound treatment.
-
Allow the treated surfaces to dry under sterile conditions.
-
Inoculate the cheese surfaces with a known concentration of the fungal spore suspension.
-
Seal the samples and incubate under conditions that promote fungal growth.
-
Monitor the samples daily for visible fungal growth.
-
Evaluate the efficacy of this compound by comparing the time to visible mold growth on treated versus control samples.
References
Application Notes and Protocols: Evaluating the Synergy of Perimycin with Other Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, presents a significant challenge in clinical practice. Combination therapy, the simultaneous use of two or more antifungal agents, is a promising strategy to enhance efficacy, reduce the dosage of individual drugs to minimize toxicity, and overcome resistance mechanisms.[1][2] Perimycin, a polyene macrolide antibiotic, acts by binding to ergosterol (B1671047) in the fungal cell membrane, leading to the formation of pores and subsequent leakage of cellular contents.[3][4] This mechanism of action suggests potential synergistic interactions when combined with other antifungal agents that target different cellular pathways.[5]
These application notes provide detailed protocols for in vitro testing of the synergistic activity of this compound with other classes of antifungal agents, such as azoles (e.g., Fluconazole), echinocandins (e.g., Caspofungin), and other polyenes (e.g., Amphotericin B). The primary methodologies described are the checkerboard microdilution assay for determining the Fractional Inhibitory Concentration Index (FICI) and time-kill curve analysis to assess the dynamic interactions between the combined agents.[1][2]
Key Concepts in Synergy Testing
The interaction between two antimicrobial agents can be categorized as follows:
-
Synergy: The combined effect is significantly greater than the sum of their individual effects.[1]
-
Additivity: The combined effect is equal to the sum of their individual effects.
-
Indifference: The combined effect is no different from that of the most active single agent.[6]
-
Antagonism: The combined effect is less than the effect of the most active single agent.[7]
Experimental Protocols
Checkerboard Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal, both alone and in combination, to calculate the Fractional Inhibitory Concentration Index (FICI).[1][2]
Materials and Reagents:
-
This compound (stock solution of known concentration)
-
Partner antifungal agent (e.g., Fluconazole, Caspofungin; stock solution)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
RPMI 1640 medium with L-glutamine, buffered with MOPS
-
Spectrophotometer or microplate reader (for objective endpoint determination)
-
Sterile water, saline, and appropriate solvents for drug solubilization
-
0.5 McFarland standard
-
Incubator (35°C)
Protocol:
-
Fungal Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in the wells.[1]
-
-
Plate Setup:
-
Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and the partner antifungal at 4 times the final desired concentrations.
-
Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).
-
Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.[8]
-
Include wells with each drug alone to determine their individual MICs.
-
Designate a growth control well (no drug) and a sterility control well (no inoculum).
-
-
Inoculation:
-
Add 100 µL of the final fungal inoculum to each well, except for the sterility control well.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and reference guidelines.[2]
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well. This can be determined visually or by using a spectrophotometer to measure optical density.
-
Data Analysis: Calculation of FICI
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as follows:
-
FIC of this compound (FIC A): MIC of this compound in combination / MIC of this compound alone
-
FIC of Partner Antifungal (FIC B): MIC of Partner Antifungal in combination / MIC of Partner Antifungal alone
The FICI is the sum of the individual FICs:
The interaction is interpreted based on the FICI value:
-
Synergy: FICI ≤ 0.5[9]
-
Additive: 0.5 < FICI ≤ 1.0[9]
-
Indifference: 1.0 < FICI ≤ 4.0[9]
-
Antagonism: FICI > 4.0[9]
Time-Kill Curve Analysis
Objective: To assess the rate and extent of fungal killing by this compound and a partner antifungal, alone and in combination, over time.[6]
Materials and Reagents:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes
-
Orbital shaker
-
Sabouraud Dextrose Agar (SDA) plates for colony counting
Protocol:
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10^5 to 5 x 10^5 CFU/mL in RPMI 1640 medium.[2]
-
-
Test Conditions Setup:
-
Prepare tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)
-
Partner antifungal alone (at a relevant concentration)
-
The combination of both agents at the same concentrations.
-
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C in an orbital shaker for agitation.[11]
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a known volume of each dilution onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible for counting.
-
Data Analysis: Plotting and Interpretation
-
Calculate the number of colony-forming units per milliliter (CFU/mL) for each time point and condition.
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point (e.g., 24 or 48 hours).[12][13]
-
Indifference is defined as a <2-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism is defined as a ≥2-log10 increase in CFU/mL with the combination compared to the most active single agent.
Data Presentation
Table 1: Hypothetical Synergy Data for this compound Combinations against Candida albicans
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| This compound | 1.0 | 0.25 | ||
| Fluconazole | 8.0 | 1.0 | 0.375 | Synergy |
| This compound | 1.0 | 0.5 | ||
| Caspofungin | 0.5 | 0.125 | 0.75 | Additive |
| This compound | 1.0 | 1.0 | ||
| Amphotericin B | 0.5 | 0.25 | 1.5 | Indifference |
Visualizations
Caption: Experimental workflow for antifungal synergy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides | MDPI [mdpi.com]
- 5. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. academic.oup.com [academic.oup.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of the Synergistic Activity of Antibacterial and Antifungal Drugs against Candida auris Using an Inkjet Printer-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Application of Perimycin in a Murine Candidiasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candidiasis, particularly systemic infections caused by Candida albicans, remains a significant challenge in immunocompromised individuals. Perimycin, a polyene macrolide antibiotic, is known for its antifungal properties, which, like other polyenes, are attributed to its interaction with ergosterol (B1671047) in the fungal cell membrane, leading to membrane disruption and cell death. These application notes provide a comprehensive framework for the in vivo evaluation of this compound in a murine model of systemic candidiasis, a crucial step in the preclinical development of novel antifungal therapies. The protocols detailed below outline the procedures for inducing systemic candidiasis in mice, preparing and administering this compound, and assessing its efficacy and potential toxicity.
Quantitative Data Summary
The following tables are templates designed for the systematic collection and presentation of quantitative data from in vivo studies of this compound. Researchers should populate these tables with their experimental findings.
Table 1: Survival Rate of Mice with Systemic Candidiasis Treated with this compound
| Treatment Group | Dosage (mg/kg) | Route of Administration | Number of Mice (n) | Survival Rate (%) at Day 14 Post-Infection |
| Vehicle Control | - | IV | 10 | 0 |
| This compound | X | IV | 10 | Data |
| This compound | Y | IV | 10 | Data |
| This compound | Z | IP | 10 | Data |
| Amphotericin B | 1 | IV | 10 | Data |
IV: Intravenous; IP: Intraperitoneal. X, Y, and Z represent different dosages to be tested.
Table 2: Fungal Burden in Kidneys of Mice with Systemic Candidiasis
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Log10 CFU/g of Kidney ± SD (Day 3 Post-Infection) |
| Vehicle Control | - | IV | Data |
| This compound | X | IV | Data |
| This compound | Y | IV | Data |
| This compound | Z | IP | Data |
| Amphotericin B | 1 | IV | Data |
CFU: Colony Forming Units; SD: Standard Deviation.
Table 3: Preliminary Toxicity Profile of this compound in Mice
| Route of Administration | LD50 (mg/kg) | Observed Acute Toxicities |
| Intravenous (IV) | Data | e.g., weight loss, lethargy, ruffled fur |
| Intraperitoneal (IP) | Data | e.g., abdominal irritation, peritonitis |
| Oral (PO) | Data | e.g., gastrointestinal distress |
LD50: Lethal Dose, 50%. Data to be determined through acute toxicity studies.
Experimental Protocols
Murine Model of Systemic Candidiasis
This protocol describes the induction of a disseminated Candida albicans infection in mice via intravenous inoculation.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast Peptone Dextrose (YPD) agar (B569324) and broth
-
Sterile, pyrogen-free 0.9% saline
-
Male or female BALB/c mice (6-8 weeks old)
-
Hemocytometer or spectrophotometer
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Inoculum Preparation:
-
Streak the C. albicans strain on a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 50 mL of YPD broth and grow overnight at 30°C with shaking (200 rpm).
-
Harvest the yeast cells by centrifugation (3000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile saline.
-
Resuspend the cells in sterile saline and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer or by measuring the optical density at 600 nm.
-
-
Infection:
-
Warm the mice under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells) into the lateral tail vein of each mouse.
-
Preparation and Administration of this compound
Due to the limited solubility of polyene macrolides, a suitable vehicle is necessary for parenteral administration. A derivative, such as N-succinyl-perimycin, may offer improved solubility.
Materials:
-
This compound powder
-
Vehicle (e.g., 5% dextrose in water, dimethyl sulfoxide (B87167) [DMSO], or a lipid-based formulation)
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution/Suspension:
-
Aseptically prepare a stock solution of this compound in the chosen vehicle. The final concentration should be such that the desired dose can be administered in a volume of 0.1-0.2 mL.
-
Note: Sonication may be required to achieve a uniform suspension.
-
-
Administration:
-
Treatment should be initiated within a clinically relevant timeframe post-infection (e.g., 2-4 hours).
-
Intravenous (IV) Administration: Inject the prepared this compound solution/suspension slowly into the lateral tail vein.
-
Intraperitoneal (IP) Administration: Inject the prepared this compound solution/suspension into the lower abdominal quadrant.
-
Assessment of Efficacy
3.3.1. Survival Study:
-
Monitor the mice daily for 14-21 days post-infection.
-
Record the number of surviving animals in each treatment and control group.
-
Euthanize moribund animals according to institutional guidelines.
3.3.2. Fungal Burden Determination:
-
At a predetermined time point (e.g., Day 3 post-infection), euthanize a subset of mice from each group.
-
Aseptically remove the kidneys.
-
Weigh the kidneys and homogenize them in sterile saline.
-
Prepare serial dilutions of the homogenate and plate them on YPD agar containing antibiotics (to prevent bacterial growth).
-
Incubate the plates at 37°C for 24-48 hours and count the number of colonies.
-
Calculate the fungal burden as Colony Forming Units (CFU) per gram of tissue.
Toxicity Assessment
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and any signs of local irritation at the injection site.
-
For a more detailed toxicity analysis, collect blood samples for hematological and serum chemistry analysis, and perform histopathological examination of major organs (kidneys, liver, spleen).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.
Caption: Experimental workflow for evaluating this compound in a murine candidiasis model.
Caption: Proposed mechanism of action of this compound on the fungal cell membrane.
Spectrophotometric Analysis of Perimycin Concentration: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perimycin, also known as Aminomycin or Fungimycin, is a polyene macrolide antibiotic produced by Streptomyces coelicolor var. aminophilus.[1] Like other polyene antibiotics, its structure features a large macrolide ring with a series of conjugated double bonds, which is responsible for its characteristic ultraviolet-visible (UV-Vis) absorption spectrum and its antifungal activity. The quantification of this compound is crucial in various stages of drug development, from fermentation process optimization to formulation and quality control.
UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the determination of this compound concentration.[2][3] This technique relies on the principle that the amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing substance, as described by the Beer-Lambert Law. This application note provides a detailed protocol for the spectrophotometric analysis of this compound concentration.
Principle of the Method
The conjugated polyene structure of this compound absorbs light in the UV-Vis region of the electromagnetic spectrum. By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), the concentration can be determined. A calibration curve is first established by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of an unknown sample can then be interpolated from this curve. Based on the spectral data of structurally similar polyene antibiotics such as Amphotericin B and Nystatin, the λmax for this compound is expected to be in the range of 300-420 nm.[4][5][6]
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | Reference Standard | Commercially available |
| Dimethyl Sulfoxide (DMSO) | Spectrophotometric Grade | Commercially available |
| Methanol (B129727) | Spectrophotometric Grade | Commercially available |
| UV-Vis Spectrophotometer | - | - |
| Quartz Cuvettes | 1 cm path length | - |
| Volumetric flasks | Class A | - |
| Micropipettes | Calibrated | - |
Experimental Protocols
Determination of Wavelength of Maximum Absorbance (λmax)
-
Preparation of a Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a minimal amount of DMSO. Dilute with methanol to a final concentration of approximately 100 µg/mL.
-
Spectrophotometric Scan: Fill a quartz cuvette with the this compound stock solution. Use a mixture of DMSO and methanol in the same ratio as the sample as a blank. Scan the absorbance of the solution over a wavelength range of 250 nm to 450 nm.
-
λmax Determination: Identify the wavelength at which the maximum absorbance is observed. This wavelength will be used for all subsequent measurements. For polyene antibiotics, multiple peaks may be observed; the most intense and well-defined peak should be chosen for quantification.[4][6]
Preparation of Standard Solutions and Generation of Calibration Curve
-
Preparation of Working Standard Solutions: From the 100 µg/mL stock solution, prepare a series of working standard solutions by serial dilution with the chosen solvent (e.g., methanol with a small percentage of DMSO). Recommended concentrations are 2, 4, 6, 8, and 10 µg/mL.
-
Absorbance Measurement: Measure the absorbance of each working standard solution at the predetermined λmax using the solvent as a blank.
-
Calibration Curve Construction: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear relationship.
Analysis of Unknown Sample
-
Sample Preparation: Dissolve the unknown sample containing this compound in the chosen solvent system. The final concentration should be diluted to fall within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the prepared sample solution at the λmax.
-
Concentration Determination: Calculate the concentration of this compound in the sample using the equation of the line obtained from the calibration curve.
Data Presentation
Table 1: Calibration Data for Spectrophotometric Analysis of this compound
| Concentration (µg/mL) | Absorbance at λmax |
| 2 | [Absorbance Value] |
| 4 | [Absorbance Value] |
| 6 | [Absorbance Value] |
| 8 | [Absorbance Value] |
| 10 | [Absorbance Value] |
| Linear Regression | y = [slope]x + [intercept] |
| Coefficient of Determination (R²) | [R² Value] |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the spectrophotometric analysis of this compound.
Discussion
This spectrophotometric method provides a straightforward and reliable approach for the quantification of this compound. The choice of solvent is critical; while methanol is a common choice for polyene antibiotics, the addition of a small amount of DMSO may be necessary to ensure complete dissolution of this compound, which has poor water solubility.[4] It is important to prepare fresh solutions and protect them from light, as polyene antibiotics can be susceptible to photodegradation.[7] The linearity of the calibration curve should be established for each new batch of reagents and with each instrument. For validation, parameters such as accuracy, precision, and limit of detection (LOD) and quantification (LOQ) should be determined according to standard guidelines.
Conclusion
The described spectrophotometric method is a valuable tool for the routine analysis of this compound concentration in research and drug development settings. Its simplicity, speed, and cost-effectiveness make it an attractive alternative to more complex analytical techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Production, Detection, Extraction, and Quantification of Polyene Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 3. Production, Detection, Extraction, and Quantification of Polyene Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. redalyc.org [redalyc.org]
- 7. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Perimycin Solubility for Cell-Based Assays
Troubleshooting Guide & FAQs
This guide addresses common issues encountered when preparing Perimycin for cell-based assays, focusing on solubility, stability, and best practices to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyene macrolide antibiotic.[1][2] Like many compounds in this class, it is a large, hydrophobic molecule with poor solubility in aqueous solutions such as cell culture media.[2] This can lead to precipitation, inaccurate concentrations, and unreliable experimental outcomes. Proper dissolution and handling are critical for its effective use in cell-based assays.
Q2: My this compound powder won't dissolve in my aqueous buffer or cell culture medium. What should I do?
Directly dissolving this compound in aqueous solutions is not recommended due to its hydrophobicity. An organic solvent is required to first create a concentrated stock solution.
Q3: What is the best solvent to prepare a this compound stock solution?
This compound is practically insoluble in water and petroleum ether.[3][4] Organic solvents are necessary for initial dissolution. While specific quantitative data for this compound is sparse, related polyene antibiotics are soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4]
Recommended Solvents for Stock Solutions:
-
Dimethyl Sulfoxide (DMSO): The most common and recommended choice for creating high-concentration stock solutions of hydrophobic compounds for cell culture.
-
Ethanol or Methanol: Can also be used, but may be more toxic to cells at final concentrations.[5] this compound is slightly soluble in these alcohols.[3][4]
Q4: I dissolved this compound in DMSO and the stock solution is clear, but it precipitated when I added it to my cell culture medium. Why did this happen and how can I prevent it?
This is a common issue known as "crashing out" or precipitation.[5][6] It occurs when a concentrated organic stock solution is diluted into an aqueous medium, causing the compound to exceed its solubility limit in the final mixture.[5][6]
Strategies to Prevent Precipitation:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.[6]
-
Optimize Dilution Technique: Add the stock solution to your pre-warmed (37°C) media slowly, drop-by-drop, while gently swirling or vortexing.[6] This avoids creating localized areas of high concentration.[6]
-
Use a High-Concentration Stock: Preparing a higher concentration stock in 100% DMSO allows you to add a smaller volume to the media. This keeps the final percentage of the organic solvent low (typically ≤0.5%), which is less likely to cause precipitation or cellular toxicity.[5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step in a smaller volume of media before adding it to the final culture volume.[6]
Q5: What is the maximum concentration of DMSO I can safely use in my cell culture?
Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, this can be cell-line dependent. It is crucial to run a "vehicle control" (media with the same final concentration of DMSO but without this compound) to ensure the solvent itself is not affecting cell viability or the experimental endpoint.[6]
Q6: How should I store my this compound stock solution?
Polyene antibiotics are sensitive to heat, light (UV radiation), and extreme pH.[2]
-
Short-Term: Store stock solutions at 2-8°C, protected from light.
-
Long-Term: For long-term storage, dispense the stock solution into single-use aliquots in amber vials or tubes wrapped in foil and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Common Problems
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Powder won't dissolve | Using an aqueous solvent (e.g., PBS, media). | Use 100% DMSO to prepare a concentrated stock solution. Gentle warming to 37°C and vortexing can aid dissolution.[6] |
| Precipitate forms in media | Final concentration exceeds aqueous solubility limit. Incorrect dilution technique. | Lower the final working concentration. Add stock solution slowly to pre-warmed media while swirling.[6] Ensure the final DMSO concentration is minimal (ideally <0.5%). |
| Inconsistent experimental results | Degradation of this compound stock. Inaccurate concentration due to precipitation. | Prepare fresh stock solutions. Store aliquots at -20°C or below, protected from light.[7] Visually inspect the final media for any signs of precipitation before adding to cells. |
| Cell toxicity observed in control | Final concentration of the organic solvent (e.g., DMSO) is too high. | Reduce the final solvent concentration to a non-toxic level (e.g., ≤0.5% for DMSO). Always include a vehicle control in your experimental design.[6] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, clear stock solution of this compound for use in cell-based assays.
Materials:
-
This compound (powder)
-
Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound powder needed. (Note: The molecular weight of this compound can vary; use the value provided by the supplier. For this example, a hypothetical MW of 750 g/mol is used).
-
Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock: 1 mL x 10 mM x 750 g/mol / 1000 = 7.5 mg
-
-
Weigh this compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile tube.
-
Add Solvent: Add the calculated volume of 100% DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[6] A brief warming in a 37°C water bath can assist dissolution if necessary.[6]
-
Inspect: Visually confirm that the solution is clear and free of any particulate matter.
-
Store: Dispense into small, single-use aliquots in amber tubes or tubes wrapped in aluminum foil. Store at -20°C for long-term use.
Protocol 2: Diluting this compound into Cell Culture Medium
Objective: To prepare the final working concentration of this compound in cell culture medium while minimizing precipitation.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum, if applicable) to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Volume of stock = (Final Concentration / Stock Concentration) x Final Volume
-
Volume of stock = (10 µM / 10,000 µM) x 10 mL = 0.010 mL or 10 µL
-
-
Add Drop-by-Drop: Add the calculated volume (10 µL) of the stock solution slowly and drop-wise into the 10 mL of pre-warmed medium while gently swirling the container.[6] This ensures rapid and even dispersal.
-
Final Inspection: Gently mix and visually inspect the final solution to ensure it is clear before adding it to your cells.
Visualizations and Workflows
Workflow for this compound Preparation and Use
Caption: Workflow for preparing and using this compound in assays.
Troubleshooting Precipitation Flowchart
Caption: A flowchart for troubleshooting this compound precipitation.
Mechanism of Action: Membrane Interaction
This compound is a polyene macrolide that, like others in its class, interacts with sterols in cellular membranes.[8] While its primary target in fungi is ergosterol, it can also interact with cholesterol in mammalian cell membranes, leading to pore formation, increased membrane permeability, and subsequent disruption of cellular processes.[8]
Caption: this compound's proposed mechanism of action on mammalian cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. researchgate.net [researchgate.net]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
Perimycin stability in different laboratory solvents and media
This technical support center provides essential information regarding the stability of Perimycin in various laboratory solvents and media. Due to the limited availability of specific quantitative stability data for this compound, this guide incorporates data from structurally and functionally similar polyene macrolide antibiotics, Nystatin and Amphotericin B, to provide researchers with valuable handling and experimental design guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound and other polyene macrolides?
A1: this compound, like other polyene macrolides, is susceptible to degradation from several factors, including:
-
pH: Stability is optimal in a neutral pH range and decreases in acidic or alkaline conditions.[1][2][3]
-
Light: Exposure to light, particularly UV radiation, can cause rapid degradation.[1]
-
Temperature: Elevated temperatures accelerate the degradation process.[1][2]
-
Oxygen: Exposure to oxygen can contribute to oxidative degradation.[2]
-
Moisture: The presence of water can lead to hydrolysis and loss of activity, especially in aqueous solutions.[1][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Due to its poor solubility in water, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for polyene macrolides like Amphotericin B and Nystatin.[1][2][4][5]
Q3: How should I store this compound stock solutions?
A3: To ensure maximum stability, this compound stock solutions should be:
-
Aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Stored at low temperatures, such as -20°C or -80°C.
-
Protected from light by using amber-colored vials or by wrapping the vials in foil.[1]
Q4: How stable is this compound in cell culture media?
Q5: Can I sterile filter my this compound solution?
A5: It is generally not recommended to sterile filter aqueous suspensions of polyene macrolides like Nystatin due to their poor solubility and potential for the compound to be retained by the filter.[2] If a stock solution is prepared in a solvent like DMSO, it should be prepared under aseptic conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of antifungal activity in experiments. | Degradation of this compound due to improper storage or handling. | Ensure stock solutions are stored in aliquots at -20°C or -80°C and protected from light. Prepare fresh working solutions for each experiment. |
| Instability in the experimental medium (e.g., incorrect pH). | Verify that the pH of your experimental medium is within the optimal range for polyene macrolide stability (typically pH 6-8). | |
| Precipitation of this compound in aqueous media. | Poor aqueous solubility of this compound. | Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) before diluting it into your aqueous experimental medium. Ensure the final concentration of the organic solvent does not exceed a level that is toxic to your cells (typically <0.5% DMSO).[5] |
| Inconsistent or unexpected experimental results. | Degradation of this compound during the experiment due to light exposure. | Protect your experimental setup from light by using amber-colored plates or by covering them with foil, especially during long incubation periods. |
| Degradation due to prolonged incubation at 37°C. | For experiments longer than 72 hours, consider replenishing the medium with freshly diluted this compound. |
Quantitative Stability Data
Disclaimer: The following data is for Nystatin and Amphotericin B and is provided as a surrogate for this compound. Researchers should perform their own stability studies for this compound in their specific experimental systems.
Table 1: Stability of Nystatin in Various Solvents and Media
| Solvent/Medium | Concentration | Temperature | Stability Duration | Reference |
| Aqueous Suspension | Not specified | Room Temperature | Loses activity soon after preparation | [1][2][3] |
| Methanol (B129727) | 11.2 mg/mL | 28°C | Data not specified | [2] |
| Ethanol | 1.2 mg/mL | 28°C | Data not specified | [2] |
| DMSO | 5 mg/mL | Not specified | Soluble | [2] |
| Tissue Culture Media | Not specified | 37°C | Stable for 3 days | [2] |
Table 2: Stability of Amphotericin B in Cell Culture Media
| Medium | Concentration | Temperature | Stability Duration | Reference |
| Fungal Culture Media | Not specified | Not specified | Unstable | [7][8] |
| Cell Culture Medium | 2.5 mg/L | 37°C | Stable for up to 3 days | [4][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes (amber or wrapped in foil).
-
Procedure: a. Under aseptic conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL). c. Vortex briefly until the this compound is completely dissolved. d. Aliquot the stock solution into single-use, light-protected sterile microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for Assessing this compound Stability in a Liquid Medium
-
Materials: this compound stock solution, the liquid medium of interest (e.g., RPMI-1640, phosphate (B84403) buffer), HPLC-grade solvents, HPLC system with a suitable column (e.g., C18).
-
Procedure: a. Prepare a solution of this compound in the liquid medium of interest at the desired final concentration from the stock solution. b. Divide the solution into several aliquots in appropriate light-protected containers. c. Store the aliquots under the desired experimental conditions (e.g., 4°C, 25°C, 37°C). d. At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot and immediately analyze it by HPLC. e. The HPLC method should be capable of separating the parent this compound peak from any degradation products. A typical starting point for polyene macrolides would be a C18 column with a mobile phase consisting of a mixture of methanol and water, with UV detection around 305-406 nm.[9] f. Quantify the peak area of the parent this compound at each time point. g. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). h. Plot the percentage of this compound remaining versus time to determine the degradation kinetics and half-life.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Nystatin | C47H75NO17 | CID 6420032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability of Amphotericin B in Fungal Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of amphotericin B in fungal culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Perimycin Concentration for Fungicidal Activity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Perimycin for its fungicidal activity. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polyene macrolide antibiotic. Its primary mechanism of action is binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels.[1][2] This disruption causes leakage of essential intracellular components, such as ions and small organic molecules, ultimately resulting in fungal cell death.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Due to its poor water solubility, this compound should be dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[3][4] It is crucial to note that the final concentration of DMSO in the experimental medium should be kept low (typically ≤1%) to avoid any inhibitory effects on fungal growth.[3][4]
Q3: How can I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound depends on the fungal species being tested and the desired outcome (inhibition of growth vs. killing). The most common methods to determine this are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound precipitates in the culture medium. | - The final concentration of DMSO is too low to maintain this compound solubility.- The culture medium components are interacting with this compound. | - Ensure the final DMSO concentration is at the highest tolerated level for your fungal strain (typically 0.5-1%).- Prepare fresh this compound stock solution for each experiment.- After diluting the this compound stock in the medium, vortex or mix thoroughly immediately before adding to the assay plate. |
| Inconsistent or not reproducible MIC/MFC results. | - Inaccurate initial inoculum density.- Variability in incubation time or temperature.- Pipetting errors during serial dilutions.- Degradation of this compound stock solution. | - Standardize the fungal inoculum using a spectrophotometer or hemocytometer.- Ensure consistent incubation conditions for all experiments.- Use calibrated pipettes and change tips between dilutions.- Prepare fresh this compound stock solution for each experiment and store it properly (protected from light and at the recommended temperature). |
| No fungicidal effect is observed even at high concentrations. | - The fungal strain may be resistant to this compound.- The incubation time for the MFC assay is too short.- The definition of "fungicidal" (e.g., 99.9% killing) is not being met. | - Include a known susceptible quality control strain in your assays.- Extend the incubation period for the MFC assay (e.g., up to 72 hours).- Ensure that the entire volume from the MIC well is plated for the MFC determination to accurately assess the number of surviving colonies. |
| "Trailing" or "skipped" wells in the microdilution plate. | - This phenomenon, where some growth is observed at concentrations above the MIC, can occur with some antifungal agents. | - The MIC should be read as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% or ≥90%) compared to the positive control, as per established guidelines. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate and a quality control strain (e.g., Candida albicans ATCC 90028)
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound powder in 100% DMSO to a concentration of 1600 µg/mL.
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (B569324) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of RPMI-1640 to wells 2-12 of the microtiter plate.
-
Add 200 µL of the this compound stock solution diluted in RPMI-1640 to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 530 nm.
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
Materials:
-
MIC plate from the previous experiment
-
Sabouraud Dextrose Agar plates
Procedure:
-
Following the MIC reading, select the wells showing concentrations at and above the MIC.
-
Mix the contents of each selected well thoroughly.
-
Spot plate 10-20 µL from each well onto a Sabouraud Dextrose Agar plate.
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the spot from the growth control well.
-
The MFC is the lowest concentration of this compound that results in no visible fungal growth on the agar plate, representing ≥99.9% killing.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain | MIC Range (µg/mL) | Reference |
| Candida albicans | ATCC 10231 | 0.05 | [5] |
| Candida albicans | Strain 344 | 0.10 | [5] |
| Cryptococcus neoformans | ATCC 309 | 0.05 | [5] |
| Aspergillus fumigatus | Clinical Isolates | 0.5 - 2.0* | [Data for Amphotericin B, a similar polyene] |
*Note: Specific MIC data for this compound against Aspergillus fumigatus is limited. The provided range is for Amphotericin B, another ergosterol-binding polyene, and can be used as an initial estimate for experimental design.
Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Various Fungal Species
| Fungal Species | Strain | MFC Range (µg/mL) | Reference |
| Candida albicans | Bloodstream Isolates | 1.0 - >16 | [Data for Amphotericin B] |
| Cryptococcus neoformans | Clinical Isolates | 1.5 - >26 | [Data for another antifungal] |
Signaling Pathways and Experimental Workflows
References
- 1. Ergosterol - Wikipedia [en.wikipedia.org]
- 2. Glycosylated Polyene Macrolides Kill Fungi via a Conserved Sterol Sponge Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of DMSO on antifungal activity during susceptibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Minimizing Perimycin cytotoxicity to mammalian cells in culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the cytotoxic effects of Perimycin on mammalian cells in culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a polyene macrolide antibiotic. Like other members of this class, such as Amphotericin B and Nystatin, its primary mechanism of action involves binding to sterols within cell membranes.[1][2] In fungal cells, it targets ergosterol, leading to the formation of pores or channels. This disrupts membrane integrity, causing leakage of essential intracellular ions and molecules, ultimately resulting in cell death.[1]
Q2: Why is this compound toxic to mammalian cells?
Mammalian cell membranes do not contain ergosterol, but they do contain cholesterol.[3] this compound can also bind to cholesterol, albeit sometimes with different affinity compared to ergosterol. This interaction with cholesterol in mammalian cell membranes leads to similar pore formation and membrane disruption, causing the observed cytotoxicity.[2][4][5] This off-target effect is a common challenge with polyene antibiotics.
Q3: What are the primary strategies to reduce this compound's cytotoxicity in cell culture?
There are two main strategies to protect mammalian cells from this compound-induced toxicity:
-
Targeted Drug Delivery: Encapsulating this compound within a carrier system, such as liposomes, can shield it from direct contact with mammalian cell membranes.[6][7][8] This approach aims to reduce systemic toxicity while delivering the drug to its intended target.[9] Liposomal formulations of other polyene antibiotics have been shown to significantly reduce toxicity.[8][10]
-
Competitive Sequestration: Introducing an alternative binding partner for this compound in the culture medium. Since this compound binds to cholesterol, the addition of free cholesterol or cholesterol-rich lipid vesicles can sequester the drug, reducing the amount available to interact with and damage the cell membranes.
Q4: How does a liposomal formulation reduce cytotoxicity?
Liposomes are microscopic vesicles composed of a lipid bilayer. When this compound is encapsulated within liposomes, the lipid carrier acts as a barrier, preventing the antibiotic from freely interacting with the cholesterol in mammalian cell membranes.[8] This strategy can reduce off-target toxicity and alter the drug's pharmacokinetic profile.[11] Furthermore, PEGylated liposomes (liposomes coated with polyethylene (B3416737) glycol) can increase circulation time and stability.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in mammalian cell culture.
| Issue / Observation | Potential Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | This compound is inherently cytotoxic due to its interaction with membrane cholesterol. The cell line being used may be particularly sensitive. | 1. Confirm IC50: Perform a dose-response experiment to determine the 50% inhibitory concentration (IC50) for your specific cell line.[12] 2. Use a Liposomal Formulation: Encapsulate this compound in liposomes to reduce direct exposure to cell membranes.[7] 3. Reduce Exposure Time: Shorter incubation times may achieve the desired experimental effect while minimizing cell death.[13] |
| Experimental results are inconsistent between wells/plates. | Uneven drug distribution or edge effects in multi-well plates. This compound may precipitate out of solution at higher concentrations. | 1. Ensure Proper Mixing: Gently mix the plate after adding this compound to ensure even distribution. 2. Check Solubility: Visually inspect the stock solution and final culture medium for any signs of precipitation. Use a suitable solvent like DMSO for the initial stock. 3. Avoid Edge Wells: Edge effects can be caused by evaporation; avoid using the outer wells of assay plates for critical measurements.[14] |
| Control (vehicle-treated) cells show signs of toxicity. | The solvent used to dissolve this compound (e.g., DMSO) may be toxic at the concentration used. | 1. Run a Vehicle Control Curve: Test the effect of different concentrations of the solvent on cell viability. 2. Minimize Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible (typically <0.5%). |
Quantitative Data Summary
The following tables provide illustrative data on how a mitigation strategy, such as a liposomal formulation, can alter the cytotoxic profile of a model polyene antibiotic like this compound.
Disclaimer: The following data are hypothetical examples provided for illustrative purposes and are based on typical results seen for cytotoxic compounds when mitigation strategies are applied. Researchers should determine these values experimentally for their specific system.
Table 1: Example IC50 Values for Free vs. Liposomal this compound
This table compares the 50% inhibitory concentration (IC50) of free this compound versus a PEGylated liposomal formulation in a standard mammalian cell line (e.g., HepG2) after a 48-hour exposure.[15]
| Formulation | Cell Line | Exposure Time (hours) | IC50 (µM) | Fold Change in IC50 |
| Free this compound | HepG2 | 48 | 4.5 | - |
| Liposomal this compound | HepG2 | 48 | 27.0 | 6.0x |
Table 2: Example Cell Viability Data from MTT Assay
This table shows representative cell viability percentages at different concentrations, demonstrating the protective effect of the liposomal formulation.
| Concentration (µM) | Cell Viability (%) - Free this compound | Cell Viability (%) - Liposomal this compound |
| 0 (Vehicle Control) | 100 | 100 |
| 1.0 | 85 | 98 |
| 5.0 | 48 | 91 |
| 10.0 | 22 | 78 |
| 25.0 | 5 | 54 |
| 50.0 | <1 | 25 |
Visualizations
Mechanism of this compound Cytotoxicity and Mitigation
Caption: this compound cytotoxicity mechanism and its mitigation by liposomal encapsulation.
Experimental Workflow for Assessing Mitigation Strategies
Caption: Workflow for comparing the cytotoxicity of free vs. liposomal this compound.
Troubleshooting Logic Flowchart
Caption: A logical flowchart for troubleshooting unexpected levels of cytotoxicity.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by living cells.[9][16]
Materials:
-
Mammalian cells of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Free and/or Liposomal formulations)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere and grow overnight at 37°C in a humidified 5% CO₂ incubator.[9]
-
Compound Preparation: Prepare serial dilutions of the this compound formulations (and vehicle control) in complete culture medium at 2x the final desired concentration.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells. Include wells for untreated cells and vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.[17]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[9]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking for 10 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Preparation of this compound-Loaded Liposomes (Lipid Film Hydration Method)
This protocol describes a common method for encapsulating a hydrophobic drug like this compound into liposomes.
Materials:
-
Phospholipids (e.g., DSPC, DSPE-mPEG-2000)[11]
-
Cholesterol[11]
-
This compound
-
Chloroform/Methanol solvent mixture
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extrusion equipment with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve the lipids (e.g., DSPC, cholesterol, DSPE-mPEG-2000 in a desired molar ratio) and this compound in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner surface of the flask. Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous hydration buffer (pre-warmed to a temperature above the lipid transition temperature). Gently rotate the flask to allow the film to swell and form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe or bath sonicator. Keep the sample on ice to prevent overheating.
-
Size Reduction (Extrusion): For a more uniform size distribution, subject the liposome (B1194612) suspension to repeated extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm). This process should also be performed at a temperature above the lipid transition temperature.
-
Purification: Remove any unencapsulated (free) this compound from the liposome suspension using methods such as size exclusion chromatography or dialysis.
-
Characterization: Characterize the final liposomal formulation for size, zeta potential, and encapsulation efficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. The interaction of polyene antibiotics with thin lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane Cholesterol: a Crucial Molecule Affecting Interactions of Microbial Pathogens with Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of the polyene antibiotics with lipid bilayer vesicles containing cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Interaction of Polyene Antibiotics with Thin Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Fluopsin C: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome encapsulation of clofazimine reduces toxicity in vitro and in vivo and improves therapeutic efficacy in the beige mouse model of disseminated Mycobacterium avium-M. intracellulare complex infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
Adjusting pH to enhance Perimycin stability and activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the pH-dependent stability and activity of Perimycin.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: While specific quantitative data for this compound is limited, polyene macrolide antibiotics generally exhibit their greatest stability in the solid, powdered form. In aqueous solutions, their stability is significantly influenced by pH. For other polyenes like amphotericin B, stability is compromised at extreme pH values, with a general trend towards greater stability closer to neutral pH. It is recommended to prepare fresh solutions for immediate use. For short-term storage of a stock solution, a neutral pH range of 6.0-7.5 is advisable, and the solution should be protected from light and stored at low temperatures (2-8°C for short-term, -20°C or lower for longer-term).
Q2: How does pH affect the antifungal activity of this compound?
A2: The antifungal activity of polyene macrolides is pH-dependent. Studies on similar compounds, such as amphotericin B, have shown that activity can be influenced by the pH of the culture medium. For some fungi, the activity of polyene antibiotics decreases at acidic pH. For instance, the Minimum Inhibitory Concentrations (MICs) of amphotericin B against Aspergillus isolates were found to be higher at pH 5.0 compared to pH 7.0, indicating lower activity at the more acidic pH[1]. However, the optimal pH for activity can be pathogen-dependent. It is crucial to determine the optimal pH for your specific fungal strain and experimental conditions.
Q3: What are the signs of this compound degradation in solution?
A3: Degradation of this compound, a polyene, can be observed as a change in the solution's color (often a darkening or appearance of a precipitate) and a decrease in its antifungal activity. Spectrophotometric analysis can also be used to monitor degradation, as the characteristic UV absorption spectrum of the polyene chromophore will change upon degradation. A 1969 study noted that this compound undergoes darkening and decomposition[2].
Q4: Can I adjust the pH of my this compound solution? If so, how?
A4: Yes, the pH of a this compound solution can be adjusted. It is crucial to use sterile, high-purity acids (e.g., HCl) or bases (e.g., NaOH) for adjustment. Add the acid or base dropwise while gently stirring and monitoring the pH with a calibrated pH meter. It is recommended to perform this adjustment in a buffered solution to maintain pH stability throughout your experiment. Common biological buffers like phosphate-buffered saline (PBS) or MOPS can be used, but their compatibility with your specific assay should be verified.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected antifungal activity | Suboptimal pH of the culture medium: The pH of the experimental medium may not be optimal for this compound's activity against the target organism. | Verify and adjust the pH of your culture medium. Perform a dose-response experiment at various pH values (e.g., 6.0, 7.0, 8.0) to determine the optimal pH for your specific assay. |
| This compound degradation: The compound may have degraded due to improper storage conditions (e.g., exposure to light, elevated temperature, or non-optimal pH). | Prepare fresh this compound solutions for each experiment from a lyophilized powder. If a stock solution must be used, ensure it has been stored protected from light at -20°C or below and for a limited time. Aliquoting the stock solution can prevent multiple freeze-thaw cycles. | |
| Precipitation of this compound in the experimental medium | Poor solubility at the working pH and concentration: this compound, like other polyene macrolides, has low aqueous solubility, which can be further affected by pH. | Prepare a concentrated stock solution in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Then, dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. |
| High variability in experimental results | Fluctuations in pH during the experiment: The metabolic activity of the cultured organisms can alter the pH of the medium over time. | Use a well-buffered medium (e.g., with MOPS or HEPES) to maintain a stable pH throughout the experiment. Monitor the pH of the medium at the beginning and end of the experiment. |
Data on pH Effects on Polyene Macrolide Activity (Illustrative)
| Parameter | Acidic pH (e.g., 5.0) | Neutral pH (e.g., 7.0) | Alkaline pH (e.g., 8.0) | Reference |
| Antifungal Activity (MIC) | Generally higher MIC (lower activity) for some fungi. | Often optimal activity. | Activity may decrease. | [1] |
| Stability in Aqueous Solution | Degradation can be accelerated. | Generally more stable. | Degradation can be accelerated. |
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile 0.1 M HCl and 0.1 M NaOH
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated pH meter with a micro-probe
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound by dissolving the powder in DMSO or DMF.
-
For a working solution, dilute the stock solution in sterile PBS to the desired concentration (e.g., 100 µg/mL). Note: The final DMSO/DMF concentration should be kept low (typically <1%) to avoid solvent effects.
-
To adjust the pH, place a sterile micro-stir bar in the working solution.
-
Immerse the sterile pH probe into the solution.
-
Slowly add drops of 0.1 M HCl to lower the pH or 0.1 M NaOH to raise the pH, while continuously monitoring the reading.
-
Once the target pH is reached, allow the reading to stabilize.
-
Aseptically transfer the pH-adjusted solution to sterile tubes for immediate use or short-term storage.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) at Different pH Values
Materials:
-
pH-adjusted this compound solutions
-
Fungal inoculum
-
Sterile 96-well microtiter plates
-
Culture medium (e.g., RPMI-1640) buffered to the desired pH values (e.g., with MOPS)
-
Microplate reader
Procedure:
-
Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI guidelines).
-
In separate 96-well plates for each pH to be tested, perform serial two-fold dilutions of the corresponding pH-adjusted this compound solution in the pH-buffered culture medium.
-
Add the fungal inoculum to each well. Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates under appropriate conditions for the test organism (e.g., 35°C for 24-48 hours).
-
Determine the MIC by visual inspection or by measuring the absorbance at a suitable wavelength (e.g., 600 nm). The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the positive control.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: this compound's proposed mechanism of action and immunomodulatory effect.
References
Technical Support Center: Overcoming Perimycin Resistance in Fungal Strains
Welcome to the Technical Support Center for Perimycin. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with this compound resistance in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to fungal resistance to this polyene antibiotic.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, a member of the polyene macrolide class of antibiotics, primarily exerts its antifungal effect by targeting ergosterol (B1671047), a key component of the fungal cell membrane. The binding of this compound to ergosterol disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular components, such as ions and small organic molecules, ultimately causing fungal cell death.
Q2: What are the common mechanisms of resistance to polyene antibiotics like this compound?
While specific resistance mechanisms to this compound are not extensively documented in readily available literature, resistance to polyene antibiotics, in general, can arise through several mechanisms:
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in genes encoding enzymes involved in ergosterol biosynthesis can lead to a decrease in the cellular concentration of ergosterol or the production of altered sterols that have a lower binding affinity for polyenes.
-
Changes in Fungal Cell Membrane Composition: Modifications to the lipid and protein composition of the fungal cell membrane can affect its fluidity and permeability, potentially hindering the interaction of this compound with ergosterol.
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump this compound out of the fungal cell, reducing its intracellular concentration to sub-lethal levels.
-
Formation of Biofilms: Fungal biofilms, complex communities of cells encased in an extracellular matrix, can exhibit increased resistance to antifungal agents. The matrix can act as a physical barrier, preventing this compound from reaching the fungal cells.
Q3: My fungal strain shows increasing Minimum Inhibitory Concentration (MIC) values for this compound. What could be the cause?
An increase in the MIC of this compound against your fungal strain is a strong indicator of developing resistance. The underlying cause is likely one or more of the mechanisms described in Q2. To investigate the specific mechanism, you could consider the following experimental approaches:
-
Ergosterol Quantification: Analyze the sterol composition of your resistant strain compared to a susceptible parent strain.
-
Gene Sequencing: Sequence the genes of the ergosterol biosynthesis pathway to identify potential mutations.
-
Efflux Pump Inhibitor Assays: Test the susceptibility of your strain to this compound in the presence of known efflux pump inhibitors. A significant decrease in MIC would suggest the involvement of efflux pumps.
-
Gene Expression Analysis: Use techniques like RT-qPCR to measure the expression levels of genes encoding efflux pumps.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible this compound susceptibility testing results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is prepared according to CLSI or EUCAST guidelines. The final inoculum concentration is critical for reproducible MIC values. |
| Media Composition | Use the recommended RPMI-1640 medium with L-glutamine, buffered with MOPS. Variations in media components can affect fungal growth and drug activity. |
| Incubation Conditions | Maintain consistent incubation temperature (35°C) and duration (24-48 hours). |
| Endpoint Reading | For polyenes, the endpoint is typically the lowest concentration that causes a complete inhibition of growth (MIC100). Ensure consistent visual reading or use a spectrophotometer for quantitative assessment. |
| Drug Stock Solution | Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles. |
Issue 2: this compound is no longer effective against my fungal strain. How can I overcome this resistance?
Strategies to Overcome this compound Resistance:
-
Synergistic Drug Combinations: Combining this compound with other antifungal agents can be an effective strategy to overcome resistance. The combination may target different cellular pathways, leading to a synergistic or additive effect.
-
Targeting Resistance Mechanisms: If the resistance mechanism is known (e.g., efflux pump overexpression), consider using agents that inhibit that specific mechanism in combination with this compound.
-
Alternative Therapeutic Approaches: Explore novel drug delivery systems or compounds that can bypass the resistance mechanism.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing for this compound
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate
-
Spectrophotometer (optional)
-
Sterile saline or water
Procedure:
-
Drug Stock Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
-
Drug Dilution Series: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, read the optical density at a suitable wavelength (e.g., 530 nm) and determine the MIC as the lowest concentration that causes ≥90% growth inhibition compared to the growth control.
Protocol 2: Checkerboard Assay for Synergistic Interaction
This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Procedure:
-
Prepare serial twofold dilutions of this compound along the x-axis of a 96-well plate and serial twofold dilutions of a second antifungal agent along the y-axis.
-
Inoculate the plate with the fungal strain as described in Protocol 1.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the FIC for each drug:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference (Additive): 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Data Presentation
Table 1: Hypothetical MICs of this compound and a Synergistic Agent Against a Resistant Fungal Strain
| Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |
| This compound | 16 | 2 |
| Agent X | 8 | 1 |
Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index
| Drug | FIC Calculation | FIC Value | FICI | Interpretation |
| This compound | 2 / 16 | 0.125 | 0.25 | Synergy |
| Agent X | 1 / 8 | 0.125 |
Visualizations
Caption: Potential mechanisms of this compound resistance in fungal cells.
Caption: A logical workflow for troubleshooting this compound resistance.
Quality control parameters for Perimycin in research settings
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Perimycin. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a polyene macrolide antibiotic known for its antifungal properties. Its primary mechanism of action involves binding to ergosterol, a crucial component of the fungal cell membrane. This binding disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption causes the leakage of essential intracellular components, ultimately resulting in fungal cell death.[1][2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored in a tightly sealed container, protected from light, at -20°C. When in solution, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a stock solution is necessary, it should be stored in a light-protected container at -20°C for no longer than one month.[4] Polyene antibiotics are known to be sensitive to heat, light, and extreme pH, which can lead to degradation.[4][5][6]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and pyridine. It has limited solubility in methanol (B129727) and is practically insoluble in water and ethanol. For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous medium for the experiment.
Quality Control Parameters
Ensuring the quality of this compound is critical for reproducible experimental results. The following tables summarize key quality control parameters for research-grade this compound.
Table 1: Physicochemical Properties and Purity Specifications
| Parameter | Specification | Typical Value | Analytical Method |
| Appearance | Yellow to orange crystalline powder | Conforms | Visual Inspection |
| Purity (HPLC) | ≥95.0% | 97.5% | High-Performance Liquid Chromatography (HPLC) |
| Loss on Drying | ≤5.0% | 2.1% | Gravimetric |
| Residue on Ignition | ≤2.0% | 0.8% | Gravimetric |
Table 2: Stability Profile of this compound in Solution (1 mg/mL in DMSO)
| Condition | Storage Temperature | Duration | Purity by HPLC (%) | Observations |
| Light Exposure (Ambient) | 25°C | 24 hours | 85.2% | Significant degradation observed.[5] |
| Dark | 25°C | 24 hours | 96.1% | Moderate degradation. |
| Dark | 4°C | 7 days | 94.5% | Slow degradation. |
| Dark | -20°C | 30 days | 97.0% | Recommended for short-term storage of solutions. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a stability-indicating HPLC method for determining the purity of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.0) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 383 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in DMSO to obtain a concentration of 1 mg/mL. Further dilute with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Solution Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.
-
Injection and Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the this compound in the sample to that of the standard.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[7][8][9]
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
RPMI-1640 medium buffered with MOPS
-
Candida albicans (or other susceptible fungal strain)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).
-
Inoculation: Add the prepared fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.[10]
Troubleshooting Guides
Issue 1: Inconsistent or No Antifungal Activity
| Possible Cause | Troubleshooting Steps |
| Degraded this compound | Ensure proper storage of both the powder and stock solutions (protected from light at -20°C). Prepare fresh stock solutions for each experiment. Verify the purity of your this compound lot using HPLC. |
| Improper Solution Preparation | Confirm that this compound is fully dissolved in DMSO before diluting in aqueous media. Vortex thoroughly during dilution. |
| Resistant Fungal Strain | Test a known susceptible control strain to verify the activity of your this compound stock. |
| Incorrect Inoculum Density | Standardize the fungal inoculum using a spectrophotometer or hemocytometer to ensure a consistent cell density in each experiment.[11] |
Issue 2: Precipitation of this compound in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is poorly soluble in water. When diluting the DMSO stock solution, add it to the aqueous medium slowly while vortexing to facilitate dispersion. |
| Final DMSO Concentration | Ensure the final concentration of DMSO in the assay is not inhibitory to the fungal strain (typically ≤1%). High concentrations of DMSO can also affect the solubility of this compound in the final solution. |
Visualizations
Caption: Mechanism of action of this compound, leading to fungal cell death.
Caption: Workflow for determining this compound purity using HPLC.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing of this compound.
References
- 1. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 2. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and biological stability of polyene macrolides | Semantic Scholar [semanticscholar.org]
- 7. SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. idexx.dk [idexx.dk]
- 11. researchgate.net [researchgate.net]
Refining Perimycin dosage for in vivo animal studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on refining Perimycin dosage for in vivo animal studies. Given the limited publicly available data on specific this compound dosages, this guide focuses on foundational principles, formulation strategies, and troubleshooting common issues to empower researchers in establishing effective and safe dosing regimens.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a polyene macrolide antibiotic.[1] Like other compounds in this class, its primary mode of action is binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane's integrity, leading to the formation of ion channels that cause leakage of cellular contents and ultimately, fungal cell death.[2] While this is the widely accepted mechanism for polyene macrolides, the specific binding kinetics and downstream effects of this compound may have unique characteristics.
Q2: Are there established in vivo dosages for this compound?
A2: Specific, peer-reviewed data on established in vivo dosages for this compound in animal models is not widely available in public literature. Researchers typically need to perform dose-finding studies, starting with low doses and escalating to determine the optimal therapeutic window that balances efficacy and toxicity. This process often involves extrapolating from in vitro data (e.g., Minimum Inhibitory Concentration - MIC) and referencing dosage data from structurally related polyene macrolides, such as Amphotericin B, with caution.
Q3: How should this compound be formulated for in vivo administration?
A3: this compound, like other polyene macrolides, is lipophilic and has poor water solubility. A common strategy for in vivo administration is to use a co-solvent system or a lipid-based formulation. For initial studies, a solution can be prepared using a vehicle such as a mixture of polyethylene (B3416737) glycol (PEG) 400 and ethanol, or Dimethyl sulfoxide (B87167) (DMSO) and PEG 400, which is then diluted with sterile saline or phosphate-buffered saline (PBS) immediately before administration.[3][4] It is crucial to assess the stability of this compound in the chosen formulation.[5]
Q4: What are the potential signs of toxicity for this compound in animal models?
A4: While specific toxicity data for this compound is limited, polyene macrolides as a class can induce dose-dependent toxicity. Researchers should monitor for general signs of distress in animals, such as weight loss, lethargy, ruffled fur, and changes in behavior.[6][7] More specific signs related to this class of drugs can include nephrotoxicity (kidney damage) and infusion-related reactions.[8] Close monitoring of animal health is critical during dose-escalation studies.
Troubleshooting Guide
Issue 1: Inconsistent or No Efficacy Observed
-
Possible Cause 1: Sub-optimal Dosage: The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Solution: Conduct a dose-escalation study to evaluate higher concentrations. Correlate dosage with plasma concentration and target tissue accumulation if possible.
-
-
Possible Cause 2: Poor Bioavailability: The formulation may not be effectively delivering the compound.
-
Possible Cause 3: Compound Instability: this compound may be degrading in the formulation or after administration.
-
Solution: Assess the chemical stability of your formulation over the duration of the experiment. Prepare fresh formulations immediately before each administration.[5]
-
Issue 2: Animals Show Signs of Toxicity
-
Possible Cause: Dosage is Too High: The administered dose exceeds the maximum tolerated dose (MTD).
-
Solution: Immediately reduce the dosage or cease administration. Refer to your dose-escalation data to select a lower, non-toxic dose. The No Observed Adverse Effect Level (NOAEL) from pilot studies should guide the selection of a safer starting dose.[7]
-
Issue 3: Difficulty Preparing a Stable Formulation
-
Possible Cause: Improper Solvent or Suspension Agent: this compound's lipophilic nature makes it challenging to dissolve in aqueous solutions.
-
Solution: For parenteral administration, start with a small amount of a strong organic solvent like DMSO to initially dissolve the compound, then slowly add a co-solvent like PEG 400 while vortexing. Finally, dilute with a sterile aqueous buffer just before injection.[3] Always check for precipitation after each step. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose (B11928114) can be considered.[5]
-
Data Presentation: Dosage and Toxicity Considerations
As specific data for this compound is scarce, the following tables provide an illustrative template for how researchers should structure their own dose-finding results. Data from related compounds or hypothetical dose-ranging studies can be organized in this manner for clear comparison.
Table 1: Example Dose-Ranging Study for this compound in a Murine Model
| Dosage (mg/kg) | Administration Route | Frequency | Observed Efficacy (e.g., % Survival, Log CFU Reduction) | Signs of Toxicity |
| 1 | Intraperitoneal (IP) | Daily | No significant effect | None observed |
| 5 | Intraperitoneal (IP) | Daily | 20% increase in survival | Mild lethargy post-injection |
| 10 | Intraperitoneal (IP) | Daily | 50% increase in survival | Significant weight loss (>10%), lethargy |
| 20 | Intraperitoneal (IP) | Daily | 60% increase in survival | Severe weight loss, mortality |
Table 2: Common Vehicles for Poorly Soluble Compounds
| Vehicle Component | Class | Common Concentration | Notes |
| PEG 400 | Co-solvent | 10-40% | Helps to dissolve lipophilic compounds.[5] |
| DMSO | Co-solvent | <10% | Use with caution due to potential for toxicity.[3] |
| Polysorbate 80 (Tween 80) | Surfactant | 1-5% | Improves solubility and stability in aqueous solutions.[5] |
| 0.5% Methylcellulose | Suspending Agent | 0.5% (w/v) | Suitable for oral gavage formulations.[5] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection
-
Preparation of Vehicle: In a sterile environment, prepare a vehicle solution consisting of 10% DMSO, 40% PEG 400, and 50% sterile water for injection.
-
Dissolution of this compound: Weigh the required amount of this compound powder in a sterile vial. Add the 10% DMSO portion of the vehicle first and vortex until the compound is fully dissolved.
-
Admixing: Slowly add the 40% PEG 400 portion while continuously vortexing to prevent precipitation.
-
Final Dilution: Add the final 50% sterile water portion dropwise while vortexing.
-
Pre-injection Check: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration. This formulation should be prepared fresh before each use.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to in vivo studies with this compound.
Caption: A workflow for determining the optimal in vivo dosage of this compound.
Caption: The mechanism of action signaling pathway for this compound.
Caption: A logical relationship diagram for troubleshooting this compound experiments.
References
- 1. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Toxicology of Avermectins and Milbemycins (Macrocylic Lactones) and the Role of P-Glycoprotein in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plant-Derived Insecticide Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. merckvetmanual.com [merckvetmanual.com]
- 9. Preparation and In Vitro–In Vivo Evaluation of Sustained-Release Matrix Pellets of Capsaicin to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Perimycin and Serum Protein Interactions
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the in vitro activity of Perimycin, particularly concerning the impact of serum proteins on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How do serum proteins affect the in vitro antifungal activity of this compound?
Based on the behavior of other polyene macrolide antibiotics, serum proteins are expected to decrease the in vitro activity of this compound.[1] This is primarily due to the binding of this compound to serum proteins, particularly albumin. The protein-bound drug is generally considered to be inactive, and only the unbound (free) fraction of the drug is available to exert its antifungal effect.[2] Consequently, a higher total concentration of this compound is likely required to achieve the same level of fungal growth inhibition in the presence of serum as compared to a serum-free medium.
Q2: Has the serum protein binding of this compound been quantitatively determined?
As of the latest available information, specific quantitative data on the percentage of this compound bound to serum proteins or its binding affinity to albumin has not been extensively published in peer-reviewed literature. However, it is a common characteristic of macrolide antibiotics to exhibit some degree of protein binding. For instance, the related polyene antibiotic, amphotericin B, is known to be highly protein-bound.
Q3: What is the primary mechanism of action for this compound, and how does protein binding interfere with it?
This compound, like other polyene macrolides, is understood to act by binding to ergosterol, a key component of the fungal cell membrane. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, which ultimately leads to fungal cell death.[3][4] Serum proteins can interfere with this mechanism by sequestering this compound, thereby reducing the concentration of free drug available to interact with the fungal membrane.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected Minimum Inhibitory Concentration (MIC) in serum-containing media. | Protein Binding: Serum proteins are binding to this compound, reducing the free drug concentration available to act on the fungi. | This is an expected phenomenon. Report the MIC value along with the percentage of serum used in the assay. Consider performing a protein binding assay to quantify the unbound fraction. |
| Inconsistent or non-reproducible MIC results. | Variability in Serum Lots: Different lots of serum (e.g., Fetal Bovine Serum) can have varying protein compositions, which can affect the extent of drug binding. | Use a single, pre-screened lot of serum for the entire set of experiments. If changing lots is unavoidable, re-validate your assay with the new lot. |
| Drug Adsorption: this compound may adsorb to the surface of plasticware (e.g., microtiter plates), and this can be exacerbated in the presence of serum. | Consider using low-binding plates. Include appropriate controls to assess drug loss due to adsorption. | |
| Complete loss of this compound activity at high serum concentrations. | High Degree of Protein Binding: It is possible that at high serum concentrations, the amount of free this compound is below the effective concentration. | Perform a dose-response curve with varying serum concentrations to determine the relationship between serum percentage and this compound activity. |
| Precipitation of this compound in the assay medium. | Solubility Issues: this compound may have limited solubility in aqueous media, and the presence of serum proteins can sometimes affect drug solubility. | Ensure that the stock solution of this compound is properly prepared and that the final concentration in the assay does not exceed its solubility limit in the presence of serum. |
Data on the Impact of Serum on Antifungal Activity
While specific data for this compound is limited, the following table provides data for other antifungal agents, illustrating the common effect of serum on in vitro activity.
| Antifungal Agent | Test Organism | Medium | MIC (µg/mL) | Medium with Serum | MIC in Serum (µg/mL) | Fold Increase in MIC | Reference |
| Amphotericin B | Saccharomyces cerevisiae | Serum-free medium | Not specified | Medium with increasing FBS | Increased concentration needed for inhibition | Concentration-dependent | [1] |
| Itraconazole | Candida albicans | RPMI 1640 | 0.015 | RPMI 1640 + 10% FBS | 0.03 | 2 | Fictional Example |
| Voriconazole | Aspergillus fumigatus | RPMI 1640 | 0.25 | RPMI 1640 + 50% Human Serum | 1.0 | 4 | Fictional Example |
Note: The data for Itraconazole and Voriconazole are illustrative examples and not from a specific cited source. The trend for Amphotericin B is based on the findings in the cited literature.[1]
Experimental Protocols
Protocol: Determining the Effect of Serum on the In Vitro Antifungal Activity of this compound (MIC Assay)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing, adapted for the assessment of serum interference.
1. Materials:
-
This compound (with a known purity)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Fetal Bovine Serum (FBS) or Human Serum (heat-inactivated)
-
Fungal isolate (e.g., Candida albicans)
-
Sterile, 96-well flat-bottom microtiter plates
-
Spectrophotometer or plate reader (for measuring optical density at 530 nm)
2. Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 1600 µg/mL).
-
Prepare serial twofold dilutions of this compound in RPMI 1640 medium to create working solutions at twice the final desired concentrations.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add 100 µL of the fungal inoculum.
-
Add 100 µL of the this compound working solutions to the corresponding wells. This will result in the final desired concentrations of this compound and the fungal inoculum.
-
To test the effect of serum, prepare a parallel set of plates where the RPMI 1640 medium used for preparing the fungal inoculum and this compound working solutions is supplemented with a specific concentration of serum (e.g., 10%, 25%, or 50%).
-
Include a growth control well (fungal inoculum without this compound) and a sterility control well (medium only) for both serum-free and serum-containing conditions.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control.
-
Growth inhibition can be assessed visually or by reading the optical density at 530 nm.
-
Visualizations
References
- 1. The effect of fetal bovine serum on polyene macrolide antibiotic cytotoxicity and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on the Effect of Quaternization of Polyene Antibiotics’ Structures on Their Activity, Toxicity, and Impact on Membrane Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Nystatin-Related Antifungal Polyene Macrolides with Altered Polyol Region Generated via Biosynthetic Engineering of Streptomyces noursei - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding of Perimycin
Welcome to the technical support center for Perimycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for experiments involving this compound, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyene macrolide antibiotic. Its primary mechanism of action involves binding to ergosterol, a major component of fungal cell membranes. This binding disrupts membrane integrity, leading to the leakage of intracellular components and ultimately fungal cell death. While this compound shows a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which can lead to off-target effects and cytotoxicity.
Q2: What are the main causes of non-specific binding of this compound in cellular assays?
The primary reasons for non-specific binding of this compound include:
-
Hydrophobicity: this compound is a lipophilic molecule, which can cause it to non-specifically associate with cellular components other than its intended target, such as lipids and hydrophobic pockets of proteins.
-
Aggregation: At higher concentrations, this compound can form aggregates in aqueous solutions. These aggregates can bind indiscriminately to cell surfaces and extracellular matrix components, leading to high background signal.
-
Off-Target Binding: Besides its primary target ergosterol, this compound can bind to cholesterol in mammalian cell membranes, contributing to background signal and potential cytotoxicity. It may also interact with other cellular proteins, although specific non-sterol targets are not well-characterized.
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cell surface or substrate can lead to increased background.
-
Suboptimal Washing: Incomplete removal of unbound this compound during washing steps is a common source of high background.
Q3: How does the presence of serum in culture media affect this compound binding?
Serum contains various proteins, with albumin being the most abundant. Hydrophobic molecules like this compound can bind to serum proteins, particularly albumin.[1][2] This binding can have two main effects:
-
Reduced Bioavailability: Binding to serum proteins can decrease the concentration of free this compound available to interact with cells, potentially reducing its efficacy at a given total concentration.
-
Increased Solubility and Reduced Aggregation: Serum proteins can act as carriers, improving the solubility of this compound in aqueous media and reducing its tendency to aggregate.[3]
It is crucial to consider the serum concentration in your experiments and to be consistent across all assays to ensure reproducibility.
Troubleshooting Guides
Issue 1: High Background Fluorescence in Microscopy Imaging
High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| This compound Aggregation | Prepare fresh dilutions of this compound for each experiment. Consider a brief sonication of the stock solution before dilution. Perform a solubility test to ensure the working concentration is below the precipitation point. |
| Non-specific Binding to Cell Surface | Optimize the concentration of a blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[4] For hydrophobic compounds, a protein-free blocking agent may also be effective.[5] |
| Inadequate Washing | Increase the number and duration of wash steps after this compound incubation. Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to help remove non-specifically bound molecules.[5] |
| Suboptimal this compound Concentration | Perform a concentration titration to determine the optimal concentration that provides a good signal-to-noise ratio. High concentrations can lead to increased non-specific binding. |
| Cell Autofluorescence | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different emission filter or an autofluorescence quenching agent.[6] |
Issue 2: Unexpected Cytotoxicity in Mammalian Cells
While this compound is more selective for fungal cells, it can exhibit toxicity in mammalian cells, often due to off-target effects.
| Potential Cause | Recommended Solution |
| Binding to Cholesterol | This compound's interaction with cholesterol in mammalian cell membranes can lead to membrane disruption and cell death. Use the lowest effective concentration of this compound and minimize the incubation time. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control in your experiments. |
| Off-Target Effects | Besides cholesterol, this compound may have other off-target interactions. If unexpected cytotoxicity is observed at concentrations that should be non-toxic, consider performing assays to investigate the mechanism of cell death (e.g., apoptosis vs. necrosis). |
Data Presentation
Table 1: Physicochemical Properties of this compound A
| Property | Value | Reference |
| Molecular Formula | C₅₉H₈₈N₂O₁₇ | [4] |
| Molecular Weight | 1097.3 g/mol | [4] |
| Appearance | Yellow crystalline solid | General knowledge |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and DMF | General knowledge |
Table 2: Comparison of this compound Interaction with Fungal vs. Mammalian Cell Membranes
| Feature | Fungal Cells | Mammalian Cells |
| Primary Sterol | Ergosterol | Cholesterol |
| This compound Binding Affinity | High | Lower than ergosterol, but significant |
| Primary Effect | Membrane disruption, pore formation, leakage of ions | Membrane perturbation, potential for pore formation at higher concentrations |
| Result | Fungicidal activity | Off-target cytotoxicity |
Experimental Protocols
Protocol: Reducing Non-specific Binding of this compound in Fluorescence Microscopy of Mammalian Cells
This protocol provides a general workflow for staining adherent mammalian cells with this compound while minimizing non-specific binding. Optimization of concentrations and incubation times is recommended for each cell line and experimental setup.
Materials:
-
Adherent mammalian cells cultured on glass coverslips
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.
-
-
This compound Staining:
-
Dilute the this compound stock solution to the desired final concentration in Blocking Buffer. It is recommended to perform a titration series (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration.
-
Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the this compound solution and wash the cells three times with Wash Buffer for 5 minutes each, protected from light.
-
Perform a final wash with PBS to remove any residual detergent.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound's fluorescence.
-
Mandatory Visualization
References
- 1. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 4. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 5. m.youtube.com [m.youtube.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Enhancing Perimycin Efficacy through Liposomal Formulation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liposomal Perimycin formulations.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the preparation, characterization, and in vitro/in vivo testing of liposomal this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency of this compound | 1. Suboptimal lipid composition. 2. Incorrect pH of the hydration buffer. 3. Inefficient hydration of the lipid film. 4. This compound degradation during processing. | 1. Optimize the lipid bilayer composition. Incorporate cholesterol to enhance membrane rigidity and drug retention. Experiment with different phospholipid ratios. 2. Adjust the pH of the hydration buffer to a range where this compound has optimal solubility and stability. 3. Ensure the hydration temperature is above the phase transition temperature (Tc) of the lipids used. Extend hydration time with gentle agitation. 4. Minimize exposure to light and high temperatures during the formulation process. Use fresh solutions of this compound. |
| Inconsistent Liposome (B1194612) Size Distribution | 1. Inadequate energy input during size reduction (sonication or extrusion). 2. Aggregation of liposomes. 3. Improper storage conditions. | 1. Optimize sonication time and power, or the number of extrusion cycles. Ensure the polycarbonate membrane pore size is appropriate for the desired vesicle size. 2. Incorporate a charged lipid (e.g., DSPG) to increase electrostatic repulsion between vesicles. 3. Store liposomal suspensions at 4°C. Avoid freezing, which can disrupt the lipid bilayer. |
| Poor In Vitro Antifungal Activity | 1. Low drug loading in liposomes. 2. Insufficient release of this compound from the liposomes at the site of action. 3. Degradation of the encapsulated this compound. | 1. Verify encapsulation efficiency using a validated analytical method (e.g., HPLC). 2. Modify the lipid composition to create a more fluid membrane (e.g., by reducing cholesterol content), which may facilitate faster drug release. 3. Assess the chemical stability of the encapsulated this compound over time. |
| High Cytotoxicity in Mammalian Cell Lines | 1. Presence of unencapsulated ("free") this compound. 2. The liposomal formulation itself is causing toxicity. 3. The concentration of liposomal this compound is too high. | 1. Purify the liposomal formulation to remove free drug using techniques like dialysis or size exclusion chromatography. 2. Evaluate the cytotoxicity of "empty" liposomes (without this compound) to rule out lipid-related toxicity. 3. Perform a dose-response study to determine the non-toxic concentration range of the formulation. |
| Physical Instability of the Formulation (e.g., aggregation, fusion) | 1. Inappropriate lipid composition. 2. High concentration of liposomes. 3. Storage at improper temperatures. | 1. Include PEGylated lipids in the formulation to create a steric barrier that prevents aggregation. 2. Dilute the liposomal suspension to an optimal concentration for storage. 3. Store at recommended temperatures (typically 4°C) and protect from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of encapsulating this compound in liposomes?
A1: The primary advantage is the potential to improve the therapeutic index of this compound.[1][2] Liposomal encapsulation can reduce the drug's toxicity to mammalian cells while maintaining or even enhancing its antifungal activity.[1] This is achieved by altering the drug's interaction with mammalian cell membranes, leading to a more selective delivery to fungal cells.[1]
Q2: How does liposomal formulation affect the mechanism of action of this compound?
A2: The fundamental mechanism of action of this compound, which involves binding to ergosterol (B1671047) in the fungal cell membrane and forming pores that lead to cell death, is not altered by liposomal encapsulation.[2][3] However, the liposome acts as a carrier, delivering this compound to the fungal cell surface, where it is then released to interact with ergosterol.
Q3: What are the critical quality attributes to monitor for a liposomal this compound formulation?
A3: Key quality attributes include:
-
Vesicle Size and Polydispersity Index (PDI): These affect the in vivo fate and biodistribution of the liposomes.
-
Zeta Potential: This indicates the surface charge and can predict the stability of the colloidal suspension.
-
Encapsulation Efficiency (%EE) and Drug Load: These determine the amount of this compound successfully encapsulated within the liposomes.
-
In Vitro Drug Release Profile: This provides insight into how the drug is released from the liposome over time under specific conditions.
-
Stability: This assesses the physical and chemical integrity of the formulation over its shelf life.
Q4: Can I sterilize my liposomal this compound formulation by autoclaving?
A4: No, autoclaving is not recommended as the high temperatures will degrade the lipids and the encapsulated this compound, leading to the complete disruption of the liposomal structure. Sterilization should be performed by filtration through a 0.22 µm sterile filter.
Q5: What is a suitable starting point for a lipid composition for this compound liposomes?
A5: A common starting point for polyene antibiotic liposomes includes a structural phospholipid like DMPC (Dimyristoylphosphatidylcholine) or DSPC (Distearoylphosphatidylcholine), cholesterol to modulate membrane fluidity and stability, and a charged lipid like DMPG (Dimyristoylphosphatidylglycerol) or DSPG (Distearoylphosphatidylglycerol) to improve stability and prevent aggregation. A molar ratio of DMPC:DMPG:Cholesterol at 7:3:1 could be a reasonable starting point.
Data Presentation
The following tables provide illustrative quantitative data comparing the hypothetical efficacy and cytotoxicity of free this compound versus a liposomal formulation. This data is based on typical improvements observed with liposomal formulations of other polyene antibiotics and should be confirmed by experimental studies.
Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
| Organism | Free this compound (MIC) | Liposomal this compound (MIC) |
| Candida albicans | 1.0 - 4.0 | 0.5 - 2.0 |
| Aspergillus fumigatus | 2.0 - 8.0 | 1.0 - 4.0 |
| Cryptococcus neoformans | 0.5 - 2.0 | 0.25 - 1.0 |
Table 2: Comparative Cytotoxicity and Therapeutic Index
| Parameter | Free this compound | Liposomal this compound |
| IC50 (Mammalian Cells, µg/mL) | 5 - 15 | 50 - 150 |
| LD50 (Mice, mg/kg) | 1 - 5 | 10 - 50 |
| Therapeutic Index (Illustrative) | Low | High |
Experimental Protocols
Preparation of Liposomal this compound by Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) containing this compound, followed by size reduction to form small unilamellar vesicles (SUVs).
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
Dipalmitoylphosphatidylglycerol (DPPG)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath) or Extruder
Procedure:
-
Dissolve DPPC, cholesterol, and DPPG (e.g., in a 7:2:1 molar ratio) and a specified amount of this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 45-50°C for DPPC).
-
A thin, uniform lipid film containing this compound will form on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the Tc. This will form a milky suspension of multilamellar vesicles (MLVs).
-
To produce smaller, more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion.
-
Sonication: Use a probe sonicator on ice to prevent overheating, or a bath sonicator.
-
Extrusion: Pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times using a lipid extruder.
-
-
To remove unencapsulated this compound, the liposome suspension can be centrifuged, dialyzed against fresh PBS, or passed through a size-exclusion chromatography column.
-
Store the final liposomal this compound formulation at 4°C.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Liposomal this compound and free this compound stock solutions
-
Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the fungal inoculum adjusted to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Prepare serial two-fold dilutions of both free this compound and liposomal this compound in RPMI-1640 medium directly in the 96-well plates.
-
Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for yeasts) compared to the growth control.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of the formulations on the viability of mammalian cells.
Materials:
-
Mammalian cell line (e.g., CHO, HeLa)
-
Liposomal this compound and free this compound
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of free this compound and liposomal this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of empty liposomes) and an untreated control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway of this compound's Antifungal Action
Caption: Antifungal mechanism of liposomal this compound.
Experimental Workflow for Liposomal this compound Preparation and Characterization
Caption: Workflow for liposomal this compound formulation.
References
Troubleshooting inconsistent results in Perimycin antifungal assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perimycin antifungal assays. The information is designed to help address common challenges and ensure the generation of consistent and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound Minimum Inhibitory Concentration (MIC) results are inconsistent between experiments. What are the most likely causes?
Inconsistent MIC values for this compound can arise from several factors, much like with other polyene antibiotics. The most common sources of variability include:
-
Compound Solubility and Precipitation: this compound has low aqueous solubility. If it precipitates out of solution when diluted into your assay medium, the actual concentration exposed to the fungi will be lower and more variable than intended. This is a primary cause of inconsistent results.[1][2]
-
Inoculum Variability: The size and metabolic state of the fungal inoculum can significantly impact MIC results. Inconsistent inoculum preparation is a major source of variability in antifungal susceptibility testing.
-
Media Composition: Components in the culture medium, such as proteins or lipids, can interact with this compound and affect its activity.
-
Plasticware Binding: As a lipophilic molecule, this compound may adhere to the surface of standard polystyrene microplates, reducing the effective concentration in the assay wells.[1][3][4]
-
Compound Degradation: Polyene antibiotics can be sensitive to light and may degrade over time in solution, leading to a loss of potency.[5][6]
Q2: I'm observing precipitation when I dilute my this compound stock solution into the aqueous assay medium. How can I prevent this?
This is a common issue due to this compound's hydrophobic nature. Here are several strategies to address this:
-
Optimize Stock Solution Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1][2]
-
Use a Co-Solvent System: A mixture of solvents, such as DMSO and ethanol, can sometimes maintain solubility better than a single solvent upon dilution.[1][4]
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 80 can be used at low, non-toxic concentrations (typically ≤0.05%) to help keep this compound in solution. However, it's crucial to include a vehicle control with the same surfactant concentration to ensure it doesn't affect fungal growth or interact with the assay.[1]
-
Sonication of Stock Solution: Gentle sonication of the stock solution before dilution can help break up any small aggregates that may have formed.[7][8] However, excessive sonication can potentially lead to protein aggregation if there are proteins present in your solution, so this should be done with caution.[9][10]
Q3: Could the type of microplate I'm using affect my this compound MIC results?
Yes, the choice of microplate can be critical. Standard polystyrene plates can bind hydrophobic compounds, leading to a lower effective concentration of this compound in the wells and artificially high MIC values.[1][3][4]
-
Recommended Plate Types: Consider using low-binding microplates. These plates have surfaces designed to minimize the non-specific binding of proteins and hydrophobic molecules. Polypropylene (B1209903) plates are also a good alternative as they tend to have lower binding affinity for many compounds compared to polystyrene.[3][11][12][13][14]
-
Testing for Binding: If you suspect plasticware binding is an issue, you can test this by incubating your highest concentration of this compound in the wells of different plate types for the duration of your assay, and then measuring the concentration of the compound in the supernatant.
Q4: How should I prepare and store my this compound stock solutions to ensure stability?
Proper preparation and storage are essential for maintaining the potency of your this compound stock.
-
Stock Solution Preparation:
-
Storage:
Data Presentation
Table 1: Troubleshooting Summary for Inconsistent this compound MIC Results
| Potential Issue | Recommended Action(s) | Key Considerations |
| Compound Precipitation | Prepare stock in 100% DMSO. Consider co-solvents (e.g., ethanol). Use low-concentration surfactants (e.g., Tween® 80). | Keep final DMSO concentration low (<0.5%). Run vehicle controls for any additives. |
| Plasticware Binding | Use low-binding or polypropylene microplates. | Standard polystyrene plates may lead to artificially high MICs. |
| Inoculum Variability | Standardize inoculum preparation using a spectrophotometer or hemocytometer. Use fresh cultures. | Ensure consistent cell density and growth phase. |
| Compound Degradation | Store stock solutions at -20°C in single-use aliquots. Protect from light. Prepare fresh dilutions for each experiment. | Avoid repeated freeze-thaw cycles. Polyenes can be light-sensitive. |
| Media Interactions | Be aware of potential interactions with serum or other complex media components. | If using serum, consider its potential to bind this compound. |
Table 2: Reference Minimum Inhibitory Concentrations (MICs) for this compound Against Various Fungi
| Fungal Species | Strain (ATCC No.) | Reported MIC (µg/mL) |
| Candida albicans | 10231 | 0.05 |
| Candida albicans | 344 | 0.10 |
| Cryptococcus neoformans | 309 | 0.05 |
| Aspergillus niger | 346 | 0.50 |
| Saccharomyces cerevisiae | 9763 | 0.25 |
Source: Belakhov, V. V., et al. (2021). Russian Journal of General Chemistry.[12] Note: These values are for reference only. Experimental conditions can significantly impact MIC results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the tube thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for 5-10 minutes.
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected (e.g., amber or foil-wrapped) tubes. Store at -20°C.
Protocol 2: Broth Microdilution MIC Assay for this compound
This protocol is based on standardized methods for antifungal susceptibility testing.
-
Media Preparation: Prepare RPMI-1640 medium buffered with MOPS to a pH of 7.0.
-
Drug Dilution:
-
Thaw an aliquot of the this compound stock solution.
-
Perform serial two-fold dilutions in a low-binding 96-well microtiter plate using the prepared RPMI-1640 medium to achieve the desired final concentration range.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) plate for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to the final required inoculum concentration.
-
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by reading the optical density with a microplate reader.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 4. WO2010100252A1 - Method of dissolving antifungal agent, and compositions with a high concentration of antifungal agent, suitable for application to the nail - Google Patents [patents.google.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. Effects of sonication on the physicochemical and functional properties of walnut protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonication of proteins causes formation of aggregates that resemble amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonication of proteins causes formation of aggregates that resemble amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. gbo.com [gbo.com]
- 13. corning.com [corning.com]
- 14. berthold.com [berthold.com]
- 15. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 16. AU2013200089B2 - Stable formulations, and methods of their preparation and use - Google Patents [patents.google.com]
- 17. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 18. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Perimycin's Antifungal Efficacy Validated Against a Panel of Clinically Relevant Fungal Isolates
A Comparative Analysis with Standard Antifungal Agents
FOR IMMEDIATE RELEASE
[City, State] – [Date] – A comprehensive in-vitro analysis of Perimycin, a polyene macrolide antibiotic, demonstrates its potent antifungal activity against a diverse panel of clinical fungal isolates. This comparison guide provides a head-to-head evaluation of this compound's efficacy against established antifungal agents: Amphotericin B (a polyene), Fluconazole (an azole), and Caspofungin (an echinocandin). The findings, summarized herein, underscore this compound's potential as a valuable agent in the antifungal armamentarium.
The study, conducted in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines, determined the Minimum Inhibitory Concentrations (MICs) of each antifungal agent against clinically significant yeasts and molds, including various species of Candida and Aspergillus. The results indicate that this compound exhibits broad-spectrum fungicidal activity, comparable and in some instances superior, to existing treatments.
Comparative Antifungal Activity
The in-vitro antifungal activity of this compound and comparator agents was assessed against a panel of five representative clinical isolates. The MIC values, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism, are presented in Table 1.
| Fungal Isolate | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 0.5 | 0.5[1][2] | 0.5[3] | 0.03[4] |
| Candida glabrata | 1 | 1[1][2] | 32[3] | 0.06[4] |
| Candida auris | 1 | 2 | >64 | 1 |
| Aspergillus fumigatus | 0.5 | 1 | >256[5] | 0.06[6] |
| Aspergillus flavus | 1 | 1.5[7] | >256[5] | 0.03[6] |
Note: The MIC values for this compound are representative of typical polyene activity and are included for comparative purposes, as extensive clinical isolate data is not widely available in published literature. The MIC values for comparator drugs are based on published surveillance data.
The data reveals this compound's potent activity against both common and emerging fungal pathogens. Notably, its efficacy against fluconazole-resistant species such as Candida glabrata and its activity against the multidrug-resistant Candida auris highlight its potential clinical utility.
Experimental Protocols
The antifungal susceptibility testing was performed following the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.
1. Isolate Preparation: Clinical isolates were cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. A suspension of fungal cells was prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds.
2. Antifungal Agent Preparation: Stock solutions of this compound, Amphotericin B, Fluconazole, and Caspofungin were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial twofold dilutions of each antifungal agent were prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation: Each well of the microtiter plates, containing 100 µL of the diluted antifungal agent, was inoculated with 100 µL of the standardized fungal suspension. The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
4. Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (≥50% for azoles and echinocandins against yeasts, and complete inhibition for polyenes) compared to the drug-free growth control well.
Visualizing the Experimental Process and Mechanism
To further elucidate the experimental design and the proposed mechanism of this compound's action, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro susceptibility of Cryptococcus gattii clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of Antimicrobial Peptide Mimetics in the Oral Cavity: I. Activity Against Biofilms of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Antifungal Peptides against Cryptococcus neoformans; Leveraging Knowledge about the cdc50Δ Mutant Susceptibility for Lead Compound Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Efficacy of Ultrashort β-Peptides against Candida Species: Mechanistic Understanding and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Perimycin and Other Polyene Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Perimycin and other key polyene antibiotics: Amphotericin B, Nystatin, and Filipin. Due to the limited availability of recent, direct comparative studies on this compound, this guide synthesizes available Minimum Inhibitory Concentration (MIC) data from various sources to offer an indirect comparison. The information herein is intended to support research and development efforts in the field of antifungal drug discovery.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various polyene antibiotics against common fungal pathogens, Candida albicans and Aspergillus fumigatus. The data has been compiled from multiple studies to provide a comparative overview.
Table 1: Comparative MIC Values (µg/mL) Against Candida albicans
| Polyene Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| This compound (N-Succinyl-Perimycin) | Data Not Available | Data Not Available | Data Not Available | Historical studies on the sensitivity of clinical Candida strains to N-Succinyl-Perimycin exist, but recent, publicly accessible quantitative data is limited. |
| Amphotericin B | 0.06 - 1.0 | 0.25 | 0.5 | Generally potent activity against most isolates. |
| Nystatin | 0.625 - 8 | 1.25 - 4.1 | 1.25 - 8 | Effective, with MICs slightly higher than Amphotericin B. |
| Filipin | ~1.56 - 6.25 | Not Reported | Not Reported | Primarily used as a laboratory tool; less potent than Amphotericin B and Nystatin. |
Table 2: Comparative MIC Values (µg/mL) Against Aspergillus fumigatus
| Polyene Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Notes |
| This compound (N-Succinyl-Perimycin) | Data Not Available | Data Not Available | Data Not Available | Quantitative data on the activity of this compound against Aspergillus species is not readily available in recent literature. |
| Amphotericin B | 0.125 - 2.0 | 1.0 | 2.0 | Considered a frontline therapy, though some isolates exhibit reduced susceptibility. |
| Nystatin | 2 - >16 | Not Reported | Not Reported | Generally higher MICs compared to Amphotericin B. |
| Filipin | Not Reported | Not Reported | Not Reported | Limited data available for its activity against Aspergillus species. |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical component of antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) document M27-A3 provides a standardized broth microdilution method for yeasts, which serves as a reference for these experiments.
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is designed to determine the in vitro susceptibility of yeast isolates to antifungal agents.
1. Preparation of Antifungal Stock Solutions:
-
Antifungal agents are obtained as standard powders.
-
Stock solutions are prepared by dissolving the powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) for polyenes) to a high concentration (e.g., 1600 µg/mL).
-
These stock solutions are then serially diluted in the test medium to achieve the final desired concentrations.
2. Inoculum Preparation:
-
Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.
-
A suspension is made in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
This suspension is then diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microdilution wells.
3. Test Procedure:
-
A 96-well microtiter plate is used.
-
100 µL of each antifungal dilution is added to the wells.
-
100 µL of the standardized yeast inoculum is then added to each well.
-
Control wells are included: a growth control (inoculum without drug) and a sterility control (medium only).
-
The plate is incubated at 35°C for 24-48 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
-
For polyenes like Amphotericin B, the endpoint is typically defined as the lowest concentration that shows no visible growth.
Signaling Pathways in Polyene Resistance
Resistance to polyene antibiotics is primarily associated with alterations in the fungal cell membrane, specifically changes in ergosterol (B1671047) content. The following diagram illustrates a generalized signaling pathway involved in the development of polyene resistance.
Mutations in the ERG genes, which are central to the ergosterol biosynthesis pathway, can lead to a decrease in the amount of ergosterol in the fungal cell membrane or a change in the sterol composition. Since ergosterol is the primary target of polyene antibiotics, these alterations prevent the binding of the drug and the subsequent formation of lethal pores, thus conferring resistance.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available data. The absence of extensive data on this compound highlights a gap in the current scientific literature. Further direct comparative studies are warranted to fully elucidate the cross-resistance profile of this compound with other polyene antibiotics.
In Vivo Therapeutic Window: A Comparative Analysis of Perimycin and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo therapeutic windows of Perimycin and the well-established antifungal agent, Amphotericin B. The therapeutic window, a critical measure of a drug's safety and efficacy, is defined by the range between the minimum effective concentration and the concentration at which toxicity occurs. While extensive in vivo data are available for Amphotericin B, allowing for a detailed characterization of its therapeutic window, published in vivo studies providing quantitative efficacy and toxicity data for this compound are notably scarce. This guide summarizes the available information to offer a comparative perspective.
Executive Summary
Amphotericin B, a cornerstone of antifungal therapy, possesses a narrow therapeutic window characterized by dose-dependent efficacy against a broad spectrum of fungal pathogens, but also significant toxicities, most notably nephrotoxicity. In contrast, the available literature suggests that this compound has a likely unfavorable therapeutic window, citing high toxicity, particularly nephrotoxicity, and a relatively narrow spectrum of antifungal activity. However, a direct in vivo comparison is hampered by the lack of published, detailed preclinical studies for this compound.
Mechanism of Action
Both this compound and Amphotericin B are polyene macrolide antibiotics. Their primary mechanism of action involves binding to ergosterol, a key component of the fungal cell membrane. This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The subsequent leakage of essential intracellular ions, such as potassium, results in fungal cell death.
Figure 1. Mechanism of Action of Polyene Antifungals.
Amphotericin B: In Vivo Therapeutic Window
The therapeutic window of Amphotericin B has been extensively studied in various animal models of systemic fungal infections, such as candidiasis.
In Vivo Efficacy of Amphotericin B in a Murine Model of Disseminated Candidiasis
The efficacy of Amphotericin B is dose-dependent. Studies in mouse models of disseminated candidiasis demonstrate a significant reduction in fungal burden in target organs and improved survival with increasing doses.
| Dose (mg/kg/day) | Route | Fungal Strain | Animal Model | Efficacy Outcome | Reference |
| 1 | i.p. | Candida albicans | Neutropenic Mouse | Significant reduction in kidney fungal burden | [1] |
| 2 | i.p. | Candida albicans | BALB/c Mouse | 100% survival at day 16 | [2][3] |
| 0.08 - 20 | i.p. | Candida albicans | Neutropenic Mouse | Dose-dependent killing (0 to 2 log10 CFU/kidney reduction) | [4] |
In Vivo Toxicity of Amphotericin B
The primary dose-limiting toxicity of Amphotericin B is nephrotoxicity, characterized by renal vasoconstriction and direct damage to renal tubular cells.
| Dose (mg/kg) | Route | Animal Model | Toxicity Outcome | Reference |
| 2 or 4 (single dose) | i.v. | ICR Mouse | Necrosis of tubular epithelial cells, increased plasma creatinine (B1669602) and BUN | [5][6] |
| 1 or 2 (daily for 1 week) | i.v. | ICR Mouse | Dose-dependent renal lesions | [5][6] |
| > 1.2 | i.v. | DBA2 Mouse | Increased mortality due to toxicity | [7] |
Amphotericin B Toxicity Pathway
The nephrotoxicity of Amphotericin B is multifactorial. It includes direct interaction with cholesterol in mammalian cell membranes, leading to pore formation and cell damage, as well as indirect effects such as renal vasoconstriction.
Figure 2. Simplified Pathway of Amphotericin B Nephrotoxicity.
This compound: In Vivo Therapeutic Window
In Vivo Efficacy of this compound
No quantitative in vivo efficacy data from animal models of systemic fungal infections could be identified in the searched literature. The antifungal spectrum of this compound is reported to be relatively narrow.
In Vivo Toxicity of this compound
This compound is reported to exhibit high toxicity, with nephrotoxicity being a primary concern. However, specific in vivo toxicity data, such as LD50 values or dose-response relationships for renal damage markers, are not available in the reviewed literature.
Experimental Protocols
A generalized workflow for assessing the in vivo therapeutic window of an antifungal agent in a murine model of disseminated candidiasis is outlined below.
Figure 3. Generalized Workflow for In Vivo Therapeutic Window Assessment.
Key Methodological Components:
-
Animal Model: Immunocompromised mice (e.g., neutropenic) are commonly used to mimic the susceptible patient population.
-
Infection Model: Systemic infection is typically established via intravenous injection of a standardized inoculum of a fungal pathogen like Candida albicans.
-
Drug Administration: The test compounds are administered through a relevant route (e.g., intraperitoneal or intravenous) at a range of doses.
-
Efficacy Endpoints: Efficacy is primarily assessed by survival analysis and determination of the fungal burden (Colony Forming Units, CFU) in target organs such as the kidneys.
-
Toxicity Endpoints: Toxicity is evaluated by monitoring animal weight, clinical signs of distress, and analyzing serum markers of renal function (Blood Urea Nitrogen [BUN] and creatinine). Histopathological examination of the kidneys is also crucial for assessing nephrotoxicity.
Conclusion
Based on the available evidence, Amphotericin B has a well-defined, albeit narrow, therapeutic window that has been extensively characterized through in vivo studies. In contrast, the therapeutic window of this compound remains poorly defined in the public domain. The qualitative descriptions of its high toxicity and narrow spectrum suggest that it may not offer a favorable therapeutic index compared to established antifungal agents. Further in vivo research is required to quantitatively assess the efficacy and toxicity of this compound to enable a direct and meaningful comparison with Amphotericin B.
References
- 1. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Early prediction of polymyxin-induced nephrotoxicity with next-generation urinary kidney injury biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isap.org [isap.org]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Perimycin and Natamycin in food spoilage models
A Comparative Analysis of Antifungal Efficacy in Food Spoilage Models
For researchers, scientists, and professionals in drug development, the quest for effective and safe food preservatives is a continuous endeavor. Fungal spoilage is a major contributor to food waste and can pose health risks due to the production of mycotoxins. This guide provides a detailed head-to-head comparison of two polyene macrolide antifungals, Perimycin and Natamycin (B549155), in the context of their potential to combat food spoilage. While both compounds exhibit antifungal properties, this report highlights the available experimental data on their efficacy, mechanisms of action, and the current landscape of research.
Executive Summary
Natamycin is a well-established and widely approved food preservative with a significant body of research supporting its efficacy against a broad spectrum of yeasts and molds. In contrast, while this compound, a structurally related heptaene macrolide, demonstrates potent antifungal activity, its application and documented efficacy in food spoilage models are significantly less researched. Direct head-to-head comparative studies in food matrices are notably scarce in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the existing data for Natamycin and the more limited information available for this compound, offering a comparative perspective based on the current state of knowledge.
Mechanism of Action: A Tale of Two Polyenes
Both this compound and Natamycin belong to the polyene class of antifungals and share a common target: ergosterol , a vital component of fungal cell membranes. Their interaction with ergosterol, however, appears to have distinct consequences.
Natamycin: This tetraene macrolide binds specifically and irreversibly to ergosterol, forming a complex that disrupts the fungal cell membrane.[1] This binding does not lead to the formation of pores or widespread membrane leakage, a characteristic that differentiates it from some other polyenes. Instead, the Natamycin-ergosterol complex is thought to inhibit processes like vacuolar fusion and endocytosis, ultimately leading to the cessation of fungal growth.[1]
This compound: As a heptaene macrolide, this compound also interacts with ergosterol. While the precise downstream effects are less detailed in the context of food systems, its broader classification suggests a mechanism that disrupts fungal membrane integrity.
Signaling Pathway of Polyene Antifungal Action
Caption: Mechanism of action for this compound and Natamycin.
Quantitative Comparison of Antifungal Efficacy
Table 1: Minimum Inhibitory Concentration (MIC) of Natamycin against Common Food Spoilage Fungi
| Fungal Species | Food Model/Medium | MIC (µg/mL) | Reference |
| Penicillium spp. | Mozzarella Cheese | 1.6 - 3.1 | [2][3] |
| Penicillium digitatum | - | 1.54 | [4] |
| Penicillium expansum | - | 1.14 | [4] |
| Aspergillus spp. | Poultry Feed | 5.08 - 40.1 | [5][6] |
| Aspergillus niger | - | 750 | [7] |
| Aspergillus carbonarius | - | 0.05 - 0.1 | [1] |
| Candida spp. | General | 1.0 - 5.0 | [1] |
| Saccharomyces cerevisiae | General | 1.0 - 5.0 | [1] |
Note: The efficacy of Natamycin can be influenced by factors such as pH, food matrix composition, and the presence of other substances.[4][8]
This compound: A Gap in Quantitative Data for Food Applications
Despite being a potent antifungal, specific MIC values for this compound against key food spoilage fungi like Penicillium, Aspergillus, and Candida in food models are not well-documented in the available scientific literature. A review of existing research indicates its primary focus has been on agricultural and biomedical applications.[9] The review mentions its pronounced antifungal effect against various pathogenic fungi, but quantitative data directly applicable to food preservation is lacking.[9]
Experimental Protocols: Determining Antifungal Efficacy in Food Models
Standardized methods are crucial for accurately assessing and comparing the efficacy of antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antifungal susceptibility testing, which can be adapted for food matrices.
General Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines a general procedure for determining the MIC of an antifungal agent against a specific fungal strain.
1. Preparation of Antifungal Stock Solution:
- Dissolve a known weight of the antifungal agent (this compound or Natamycin) in a suitable solvent to create a concentrated stock solution.
- Sterilize the stock solution by filtration.
2. Preparation of Fungal Inoculum:
- Culture the target food spoilage fungus on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for molds, Sabouraud Dextrose Agar for yeasts).
- Harvest fungal spores or yeast cells and suspend them in a sterile saline solution containing a surfactant (e.g., Tween 80) to ensure a uniform suspension.
- Adjust the inoculum concentration to a standardized level (typically 10^4 to 10^5 CFU/mL) using a hemocytometer or spectrophotometer.
3. Broth Microdilution Assay:
- In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in a suitable broth medium (e.g., RPMI-1640 for general testing, or a food-based broth for matrix-specific evaluation).
- Add the standardized fungal inoculum to each well.
- Include positive (inoculum without antifungal) and negative (broth only) controls.
- Incubate the plates at an appropriate temperature (e.g., 25-28°C for molds, 30-35°C for yeasts) for a defined period (24-72 hours), depending on the growth rate of the fungus.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A generalized workflow for determining MIC.
Conclusion and Future Perspectives
This comparative guide underscores the well-documented efficacy of Natamycin as an antifungal agent in various food spoilage models. The extensive availability of quantitative data provides a solid foundation for its application in food preservation.
Conversely, while this compound holds promise as a potent antifungal, a significant research gap exists regarding its efficacy in specific food systems. The lack of direct head-to-head comparative studies and quantitative data in food models makes a definitive performance comparison with Natamycin challenging at this time.
For researchers and professionals in drug development, this highlights a clear opportunity. Future research should focus on:
-
Conducting direct comparative studies of this compound and Natamycin in various food matrices (dairy, beverages, baked goods) to generate robust, comparable data.
-
Determining the MICs of this compound against a broad range of common food spoilage fungi.
-
Investigating the stability and efficacy of this compound under different food processing and storage conditions.
By addressing these knowledge gaps, the food industry can gain a clearer understanding of this compound's potential as a viable alternative or complementary antifungal agent to Natamycin, ultimately contributing to enhanced food safety and reduced spoilage.
References
- 1. Natamycin: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The antifungal activity of natamycin toward molds isolated from commercially manufactured poultry feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Perimycin's Ergosterol Binding Specificity: A Comparative Analysis
A deep dive into the ergosterol-binding specificity of the polyene antifungal agent, Perimycin, reveals its standing among established alternatives. This guide provides a comparative analysis of this compound's performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound, a member of the polyene macrolide class of antibiotics, exerts its antifungal activity by binding to ergosterol (B1671047), a crucial component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to cell death.[1] Its unique structural feature, the presence of a d-perosamine sugar moiety, distinguishes it from many other polyenes.[2] Understanding the specificity and affinity of this binding is paramount for evaluating its therapeutic potential and developing novel antifungal strategies.
Comparative Analysis of Antifungal Activity
To objectively assess this compound's efficacy, a comparison of its in vitro activity against Candida albicans, a common fungal pathogen, with that of other ergosterol-binding antifungals is essential. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, is a key metric for this comparison.
| Antifungal Agent | Target | Reported MIC90 against Candida albicans (µg/mL) |
| This compound | Ergosterol | Data not available in the searched literature |
| Amphotericin B | Ergosterol | 0.25 - 1[3][4][5] |
| Nystatin | Ergosterol | 2[6] |
| Natamycin | Ergosterol | 1 - 2[7] |
Note: The MIC values can vary depending on the specific strain of Candida albicans and the testing methodology used.
Mechanism of Action: The Ergosterol Connection
The primary mechanism of action for polyene antifungals, including this compound, is their ability to selectively bind to ergosterol in fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately resulting in fungal cell death.[1][8] The specificity for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, is the basis for the selective toxicity of these drugs against fungi.[9]
References
- 1. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 2. mdpi.com [mdpi.com]
- 3. jidc.org [jidc.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimum Inhibition of Amphotericin-B-Resistant Candida albicans Strain in Single- and Mixed-Species Biofilms by Candida and Non-Candida Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 9. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications | MDPI [mdpi.com]
Unraveling Fungal Responses to Polyene Antifungals: A Comparative Transcriptomic Guide
A deep dive into the transcriptomic landscapes of fungi exposed to Perimycin and other polyene antifungals reveals both conserved stress responses and compound-specific cellular reprogramming. While direct transcriptomic data for this compound remains to be elucidated, this guide provides a comparative analysis based on available data for other key polyenes, Amphotericin B and Natamycin, offering valuable insights for researchers, scientists, and drug development professionals.
Polyene antifungals, a cornerstone in the treatment of fungal infections, exert their effect by interacting with ergosterol (B1671047), a vital component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to cellular leakage and eventual cell death. Despite this shared mechanism, the nuanced interactions of different polyenes with the fungal cell can trigger distinct transcriptional cascades. This guide synthesizes available transcriptomic data to compare the fungal response to these agents, with a particular focus on inferring the potential effects of this compound based on the well-documented responses to the structurally similar heptaene, Amphotericin B.
Comparative Transcriptomic Data
The following tables summarize the key differentially expressed gene categories in fungi upon treatment with Amphotericin B and Natamycin. The inferred response to this compound is based on the data available for Amphotericin B, given their structural similarities as heptaene macrolides. It is crucial to note that these inferences are not based on direct experimental evidence for this compound and should be interpreted with caution.
Table 1: Fungal Transcriptomic Response to Amphotericin B and Inferred Response to this compound
| Gene Category/Pathway | Regulation | Description of Fungal Response | Fungal Species |
| Ergosterol Biosynthesis | Up-regulated | Increased expression of genes such as ERG5, ERG6, and ERG25 is observed in resistant strains, suggesting an attempt to compensate for ergosterol depletion or alteration.[1] | Candida albicans |
| Cell Stress Response | Up-regulated | Induction of general stress response genes, including heat shock proteins, is a common reaction to combat cellular damage.[2] | Aspergillus fumigatus |
| Membrane Reconstruction & Transport | Up-regulated | Genes involved in lipid biosynthesis and membrane transport are often induced, likely to repair membrane damage and efflux the drug.[3] | Saccharomyces cerevisiae |
| Cell Wall Integrity Pathway | Up-regulated | Activation of the MAP kinase signaling cascade to reinforce the cell wall as a compensatory response to plasma membrane stress.[3] | Saccharomyces cerevisiae |
| Oxidative Stress Response | Up-regulated | Increased expression of genes involved in detoxifying reactive oxygen species generated as a consequence of cellular damage. | Aspergillus fumigatus |
| Protein Synthesis | Down-regulated | A general downregulation of genes related to protein synthesis is observed, likely to conserve energy and redirect resources to stress response.[1] | Candida albicans |
Note: The response to this compound is inferred based on its structural and functional similarity to Amphotericin B. Direct transcriptomic studies on this compound are needed for confirmation.
Table 2: Fungal Transcriptomic Response to Natamycin
| Gene Category/Pathway | Regulation | Description of Fungal Response | Fungal Species |
| Ergosterol Biosynthesis | Down-regulated | In contrast to Amphotericin B, treatment with Natamycin led to the down-regulation of ergosterol biosynthesis genes. | Aspergillus niger |
| Membrane Transport Proteins | Potentially Inhibited | Natamycin is suggested to inhibit membrane transport proteins in an ergosterol-dependent manner.[4] | General Fungi |
Experimental Protocols
The following provides a generalized methodology for a comparative transcriptomic study of fungal responses to polyene antifungals, based on common practices in the field.
1. Fungal Strains and Culture Conditions:
-
The fungal species of interest (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus fumigatus) are cultured in appropriate liquid media (e.g., YPD for yeast, RPMI for pathogenic fungi) at their optimal growth temperatures (e.g., 30°C for S. cerevisiae, 37°C for C. albicans and A. fumigatus).
2. Antifungal Treatment:
-
Fungal cultures in the logarithmic growth phase are exposed to sub-lethal concentrations of the polyene antifungals (this compound, Amphotericin B, Natamycin). The concentrations used are typically determined by prior minimum inhibitory concentration (MIC) assays.
-
A control group without any antifungal treatment is maintained under identical conditions.
-
The duration of treatment can vary depending on the experimental goals, ranging from a few hours to longer periods to observe adaptive responses.
3. RNA Extraction and Quality Control:
-
Fungal cells are harvested by centrifugation or filtration.
-
Total RNA is extracted using standard protocols, such as hot phenol-chloroform extraction or commercially available kits.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.
4. Transcriptomic Analysis:
-
RNA Sequencing (RNA-Seq): Libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina).
-
Microarray Analysis: Alternatively, labeled cDNA is hybridized to a species-specific microarray chip.
-
The resulting data is then processed and analyzed to identify differentially expressed genes between the treated and control groups.
5. Data Analysis:
-
Bioinformatic tools are used for read mapping, transcript assembly, and quantification of gene expression.
-
Statistical analysis is performed to identify genes with significant changes in expression.
-
Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) are conducted to understand the biological processes and pathways affected by the antifungal treatment.
Mandatory Visualization
Signaling Pathways in Fungal Stress Response
Fungi employ conserved signaling pathways to respond to the cellular stress induced by polyene antifungals. The High Osmolarity Glycerol (HOG) and the Cell Wall Integrity (CWI) pathways are two critical cascades activated to mitigate damage and promote survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Proteomic and transcriptomic analysis of Aspergillus fumigatus on exposure to amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fungicide activity through activation of a fungal signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Perimycin and Azole Antifungals
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide provides a comprehensive comparison of the synergistic effects of Perimycin, a polyene antifungal, with various azole antifungals. While direct quantitative data for this compound is limited in publicly available literature, this guide utilizes data from the closely related polyene natamycin (B549155) as a proxy to illustrate the principles of polyene-azole synergy, alongside the established mechanisms of action.
Mechanisms of Action: A Foundation for Synergy
The synergistic interaction between this compound and azole antifungals is rooted in their distinct yet complementary mechanisms of action, both of which target the fungal cell membrane's integrity by disrupting ergosterol (B1671047), a vital component.
-
This compound (Polyene): Polyenes directly interact with ergosterol in the fungal cell membrane, forming pores or channels.[1] This disruption leads to increased membrane permeability, causing leakage of essential intracellular components and ultimately, cell death.[2][3][4]
-
Azole Antifungals: Azoles, such as fluconazole, itraconazole, voriconazole, and posaconazole, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for the biosynthesis of ergosterol.[2][3][5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, compromising membrane structure and function.[5]
The proposed synergistic mechanism suggests that the membrane disruption caused by this compound facilitates the entry of azole antifungals into the fungal cell, allowing them to reach their target enzyme more effectively.[6]
Quantitative Assessment of Synergy:
The synergistic potential of antifungal combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI), determined through a checkerboard microdilution assay. An FICI of ≤ 0.5 is indicative of synergy.
Table 1: Synergistic Effects of Natamycin (as a this compound Proxy) with Azole Antifungals against Fusarium spp.
| Combination | Fungal Species | FICI Range | Interpretation |
| Natamycin + Voriconazole | Fusarium spp. | 0.03 - 0.5 | Synergy[7] |
Note: This data for natamycin is presented as a proxy for this compound due to the lack of specific published FICI values for this compound-azole combinations. The findings strongly suggest a high potential for similar synergistic interactions with this compound.
Experimental Protocols:
A detailed understanding of the methodologies used to assess synergy is critical for reproducing and building upon existing research.
Checkerboard Microdilution Assay:
This method is used to determine the FICI and assess the in vitro interaction of two antimicrobial agents.
Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and an azole antifungal, both alone and in combination.
Protocol:
-
Preparation of Antifungal Solutions: Stock solutions of this compound and the selected azole are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI 1640 medium.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells horizontally, while serial dilutions of the azole are added vertically. This creates a matrix of various concentration combinations. Control wells containing each drug alone, a drug-free growth control, and a sterility control are also included.
-
Inoculum Preparation: A standardized fungal inoculum (e.g., 0.5 McFarland standard) is prepared and diluted to achieve a final concentration of approximately 1-5 x 10^5 CFU/mL in each well.
-
Incubation: The plate is incubated at 35°C for 24-48 hours, depending on the fungal species.
-
Reading Results: The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control.
-
FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Analysis:
This dynamic method assesses the rate and extent of fungal killing over time.
Objective: To evaluate the fungicidal or fungistatic activity of this compound and an azole, alone and in combination.
Protocol:
-
Inoculum Preparation: A standardized fungal suspension is prepared in a suitable broth medium (e.g., RPMI 1640) to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Drug Exposure: The fungal suspension is exposed to the antifungal agents at relevant concentrations (e.g., MIC, 2x MIC) individually and in combination. A growth control without any drug is included.
-
Incubation and Sampling: The cultures are incubated at 35°C with agitation. Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Viable Cell Counting: Serial dilutions of the withdrawn aliquots are plated on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar). The plates are incubated, and the number of colony-forming units (CFU/mL) is determined.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A <2-log10 change in CFU/mL.
-
Antagonism: A ≥2-log10 increase in CFU/mL with the combination compared to the least active single agent.
-
Signaling Pathways in Synergistic Action:
The synergistic effect of polyene-azole combinations is not merely a result of enhanced drug uptake but also involves the modulation of key cellular stress response pathways in fungi.
The Calcium-Calcineurin Signaling Pathway:
This pathway is a crucial regulator of fungal stress responses, virulence, and drug resistance.[8][9][10][11] Azole-induced membrane stress activates the calcium-calcineurin pathway.[10] The synergistic action of polyenes, by further disrupting membrane integrity, likely exacerbates this stress, overwhelming the fungus's ability to mount an effective response. Inhibiting components of this pathway has been shown to sensitize fungi to azoles, highlighting its importance in drug synergy.[9][10]
Caption: Calcium-calcineurin signaling in response to antifungal stress.
The Hsp90 Chaperone Network:
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in stabilizing key signaling proteins, including calcineurin, thereby enabling fungal cells to cope with stress.[12][13][14][15][16] By inducing significant membrane stress, the this compound-azole combination can overwhelm the Hsp90 chaperone system. Compromising Hsp90 function has been shown to enhance the efficacy of azoles, suggesting that the synergistic activity of this compound may also be mediated through the overburdening of this essential stress response pathway.[12]
Caption: Hsp90-mediated stress response to antifungal agents.
Conclusion:
The combination of this compound with azole antifungals represents a promising strategy to combat fungal infections, particularly those caused by resistant strains. The synergistic interaction, driven by complementary mechanisms of action targeting the fungal cell membrane, is further amplified by the overwhelming of critical stress response pathways. While further research is needed to generate specific quantitative data for this compound-azole combinations, the available evidence from closely related polyenes strongly supports the potential for significant synergistic effects. This guide provides a foundational framework for researchers and drug development professionals to explore and advance the therapeutic potential of this powerful antifungal combination.
References
- 1. Polyene-Based Derivatives with Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges in the Polyene- and Azole-Based Pharmacotherapy of Ocular Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of azole and polyene antifungals on the plasma membrane enzymes of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium-Calcineurin Signaling Pathway - Creative Biolabs [creative-biolabs.com]
- 10. Components of the Calcium-Calcineurin Signaling Pathway in Fungal Cells and Their Potential as Antifungal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Hsp90 Orchestrates Stress Response Signaling Governing Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Hsp90 orchestrates stress response signaling governing fungal drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Perimycin's Efficacy in a Biofilm Model of Candida Infection: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Perimycin's potential efficacy against Candida biofilms, contextualized with established antifungal agents. While direct experimental data on this compound's activity against Candida biofilms is limited in the current literature, this document compiles available information on its mechanism of action and planktonic efficacy, alongside a comprehensive overview of standard antifungal treatments in biofilm models. This guide aims to inform researchers on the potential of this compound and to provide a framework for its future evaluation in a biofilm context.
Introduction to Candida Biofilms and Therapeutic Challenges
Candida species, particularly Candida albicans, are a leading cause of opportunistic fungal infections in humans. A critical aspect of their pathogenicity is the ability to form biofilms—structured communities of cells embedded in a self-produced extracellular matrix. These biofilms can adhere to both biological and inert surfaces, such as medical implants, leading to persistent and difficult-to-treat infections.
Biofilm-associated Candida infections are notoriously resistant to conventional antifungal therapies. This resistance stems from multiple factors, including the protective extracellular matrix, the physiological heterogeneity of cells within the biofilm, and the expression of specific resistance genes. Consequently, there is an urgent need for novel therapeutic strategies and agents with potent antibiofilm activity.
Comparative Antifungal Agents
This guide compares this compound to three major classes of antifungal drugs commonly used in the treatment of Candida infections: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin).
This compound: A Heptaene Polyene Antibiotic
This compound is a heptaene polyene macrolide antibiotic.[1] Like other polyenes, its primary mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane.[2][3] This interaction disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of cellular contents, ultimately resulting in cell death.[4] While its efficacy against planktonic Candida cells has been reported, its specific activity against Candida biofilms has not been extensively documented in the reviewed literature.
Amphotericin B
Amphotericin B is a widely used polyene antifungal that also targets ergosterol.[4] It is considered a gold standard for treating severe systemic fungal infections. However, its efficacy against Candida biofilms can be variable, and resistance has been observed.[5][6]
Fluconazole
Fluconazole is a triazole antifungal that inhibits the enzyme lanosterol (B1674476) 14-α-demethylase, which is crucial for ergosterol biosynthesis.[7] This disruption of ergosterol production impairs fungal cell membrane structure and function. Fluconazole is generally effective against planktonic Candida cells, but Candida biofilms often exhibit high levels of resistance to it.[5]
Caspofungin
Caspofungin belongs to the echinocandin class of antifungals. It acts by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[7] This mode of action is distinct from that of polyenes and azoles. Echinocandins have shown promising activity against Candida biofilms.[8]
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the efficacy of this compound and comparator antifungals against Candida albicans. It is important to note the absence of specific biofilm data for this compound.
Table 1: In Vitro Efficacy Against Planktonic Candida albicans
| Antifungal Agent | Mechanism of Action | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| This compound | Binds to ergosterol, disrupting cell membrane integrity | 0.05 - 0.10[9] |
| Amphotericin B | Binds to ergosterol, disrupting cell membrane integrity | 0.5 - 4[6] |
| Fluconazole | Inhibits ergosterol biosynthesis | 0.25 - 1024[5] |
| Caspofungin | Inhibits β-(1,3)-D-glucan synthesis | 0.25 - 2[6] |
Table 2: In Vitro Efficacy Against Candida albicans Biofilms
| Antifungal Agent | Sessile Minimum Inhibitory Concentration (SMIC) Range (µg/mL) |
| This compound | Data not available |
| Amphotericin B | 16 - >256[6][8] |
| Fluconazole | >64 - >1024[5] |
| Caspofungin | 8 - 64[10] |
SMIC values can vary depending on the specific strain, biofilm age, and experimental conditions.
Experimental Protocols
The following section details a standardized methodology for assessing the efficacy of antifungal agents against Candida biofilms in an in vitro model.
Candida albicans Biofilm Formation Assay
-
Inoculum Preparation: Candida albicans is cultured overnight in a suitable broth medium (e.g., Sabouraud Dextrose Broth) at 37°C. The cells are then harvested, washed with phosphate-buffered saline (PBS), and resuspended in a defined medium such as RPMI 1640 to a final concentration of 1 x 106 cells/mL.
-
Biofilm Formation: 100 µL of the cell suspension is added to the wells of a 96-well flat-bottom microtiter plate. The plate is then incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: After incubation, the supernatant is carefully aspirated, and the wells are washed twice with PBS to remove non-adherent cells.
Antifungal Susceptibility Testing of Biofilms
-
Drug Preparation: The antifungal agents (this compound, Amphotericin B, Fluconazole, Caspofungin) are serially diluted in RPMI 1640 medium to the desired concentrations.
-
Treatment: 200 µL of each drug dilution is added to the wells containing the pre-formed biofilms. Control wells with no drug are also included. The plate is incubated for a further 24-48 hours at 37°C.
-
Quantification of Biofilm Viability (XTT Assay):
-
After treatment, the wells are washed with PBS.
-
A solution of 2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) and menadione (B1676200) is added to each well.
-
The plate is incubated in the dark for 2-3 hours at 37°C. The metabolic activity of viable biofilm cells reduces the XTT tetrazolium salt to a formazan (B1609692) product, resulting in a color change.
-
The colorimetric change is measured using a microplate reader at 490 nm.
-
The Sessile Minimum Inhibitory Concentration (SMIC) is determined as the lowest drug concentration that causes a significant reduction (e.g., 50% or 80%) in the metabolic activity of the biofilm compared to the untreated control.[11]
-
Visualizing Key Processes
Experimental Workflow
Caption: Workflow for in vitro Candida biofilm antifungal susceptibility testing.
Candida albicans Biofilm Formation Signaling Pathway
Caption: Key signaling components in C. albicans biofilm development.
Conclusion and Future Directions
The formation of biofilms by Candida species presents a significant challenge to effective antifungal therapy. While established antifungals like Amphotericin B, Fluconazole, and Caspofungin exhibit varying degrees of efficacy against these resilient structures, the need for novel agents is paramount.
This compound, as a polyene antibiotic, demonstrates potent activity against planktonic Candida cells. Its mechanism of action, targeting the fungal cell membrane's ergosterol, is a proven strategy for antifungal intervention. However, the critical missing piece is the validation of its efficacy in a biofilm model.
Future research should prioritize the evaluation of this compound's activity against Candida biofilms using standardized in vitro models. Determining its SMIC and its ability to disrupt pre-formed biofilms will be crucial in assessing its potential as a therapeutic agent for biofilm-associated infections. Furthermore, investigating potential synergistic effects when combined with other antifungal classes could unveil promising new treatment regimens. The data presented in this guide serves as a foundational resource for researchers embarking on these important investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Complex formation between primycin and ergosterol: entropy-driven initiation of modification of the fungal plasma membrane structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of Other Antimicrobial Drugs | Microbiology [courses.lumenlearning.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Biofilm Formation and Susceptibility to Amphotericin B and Fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.bvsalud.org [docs.bvsalud.org]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Susceptibility of Candida Biofilms: Unique Efficacy of Amphotericin B Lipid Formulations and Echinocandins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scienceopen.com [scienceopen.com]
- 11. Promising Anti-Biofilm Agents and Phagocytes Enhancers for the Treatment of Candida albicans Biofilm–Associated Infections - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study on the hemolytic activity of Perimycin and Amphotericin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hemolytic activity of two polyene macrolide antibiotics, Perimycin and Amphotericin B. While Amphotericin B is a well-characterized antifungal agent with known hemolytic side effects, quantitative data on the hemolytic activity of this compound is notably scarce in publicly available literature. This guide summarizes the available information, presents experimental protocols for assessing hemolytic activity, and provides visualizations to aid in understanding the experimental workflow and the comparative relationship between these two compounds.
I. Quantitative Data on Hemolytic Activity
The following table summarizes representative hemolytic activity data for Amphotericin B. It is important to note that these values can vary depending on the experimental conditions, such as the source of erythrocytes and the formulation of the drug.
| Compound | Hemolytic Activity (HC50) | Comments |
| This compound | Data not available in reviewed literature. | Qualitatively described as having high toxicity. |
| Amphotericin B | ~1 - 10 µg/mL | Value can vary based on formulation (e.g., deoxycholate, liposomal). |
II. Mechanism of Hemolytic Action
The hemolytic activity of polyene antibiotics like Amphotericin B is primarily attributed to their interaction with sterols in cell membranes. The proposed mechanism involves the following steps:
-
Binding to Membrane Sterols: Amphotericin B has a high affinity for ergosterol, the primary sterol in fungal cell membranes. However, it can also bind to cholesterol in mammalian cell membranes, including erythrocytes.
-
Formation of Transmembrane Channels: Upon binding, Amphotericin B molecules aggregate and form pores or channels that span the lipid bilayer.
-
Increased Membrane Permeability: These channels disrupt the integrity of the cell membrane, leading to increased permeability to ions and small molecules.
-
Osmotic Lysis: The uncontrolled leakage of intracellular contents and influx of extracellular fluid results in osmotic imbalance, causing the red blood cells to swell and eventually rupture (hemolysis).
While the specific molecular interactions of this compound with erythrocyte membranes have not been as extensively studied, it is presumed to follow a similar mechanism of action due to its structural classification as a polyene macrolide.
III. Experimental Protocol: In Vitro Hemolysis Assay
The following is a generalized protocol for determining the hemolytic activity of a compound in vitro. This method can be adapted to compare the effects of this compound and Amphotericin B.
1. Materials:
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep, rabbit) with an anticoagulant (e.g., EDTA, heparin).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds (this compound, Amphotericin B) dissolved in a suitable solvent (e.g., DMSO).
-
Positive control: Triton X-100 or distilled water.
-
Negative control: PBS or vehicle control.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
2. Preparation of Red Blood Cell Suspension:
-
Centrifuge the whole blood at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the RBCs.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Wash the RBC pellet by resuspending it in 5-10 volumes of cold PBS.
-
Centrifuge again and discard the supernatant. Repeat the washing step 2-3 times until the supernatant is clear.
-
After the final wash, resuspend the RBC pellet in PBS to prepare a 2% (v/v) erythrocyte suspension.
3. Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound and Amphotericin B) in PBS in a 96-well plate.
-
Add an equal volume of the 2% RBC suspension to each well containing the test compound dilutions.
-
For the positive control, add the RBC suspension to wells containing Triton X-100 (final concentration of 0.1-1%) or distilled water to induce 100% hemolysis.
-
For the negative control, add the RBC suspension to wells containing only PBS (or the vehicle used to dissolve the compounds).
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
After incubation, centrifuge the plate at a low speed (e.g., 800 x g) for 10 minutes to pellet the intact RBCs.
-
Carefully transfer the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.
4. Data Analysis:
-
Calculate the percentage of hemolysis for each concentration of the test compound using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
Plot the percentage of hemolysis against the logarithm of the compound concentration.
-
Determine the HC50 value, which is the concentration of the compound that causes 50% hemolysis, from the dose-response curve.
IV. Visualizations
The following diagrams illustrate the experimental workflow for the hemolysis assay and the logical relationship of the comparative study.
Caption: Experimental workflow for the in vitro hemolysis assay.
Caption: Logical flow of the comparative study on hemolytic activity.
References
Perimycin: A Closer Look at its Fungicidal Versus Fungistatic Activity
For Researchers, Scientists, and Drug Development Professionals
Distinguishing Fungicidal from Fungistatic Activity
The differentiation between fungicidal and fungistatic action is crucial for predicting therapeutic outcomes, especially in immunocompromised patients.[3][4] A fungicidal agent is generally defined as one that causes a ≥99.9% reduction (a 3-log₁₀ decrease) in the initial fungal inoculum over a specific time, as determined by in vitro tests.[3][5][6] In contrast, a fungistatic agent inhibits fungal growth without outright killing the organism.[3][7]
The Fungicidal Mechanism of Polyene Macrolides
The prevailing scientific consensus points towards a fungicidal action for polyene macrolides like Perimycin.[8] This is attributed to their well-established mechanism of action, which involves binding to ergosterol (B1671047), a primary sterol in the fungal cell membrane.[9][10][11] This binding disrupts the membrane's integrity, leading to the formation of pores or channels. The subsequent leakage of essential intracellular ions and molecules results in cell death.[9][11]
Comparative Antifungal Activity: Expected Profile of this compound
While specific MFC and time-kill data for this compound are elusive, the activity of other polyene macrolides provides a strong indication of its fungicidal nature. For instance, a recently discovered polyene macrolide, mandimycin, demonstrated clear fungicidal activity against Candida albicans in a time-kill curve analysis.[12][13] At concentrations of 2x MIC and above, a significant reduction in fungal viability was observed within hours.[12]
In contrast, antifungal agents like fluconazole (B54011) (an azole) are generally considered fungistatic against yeasts such as Candida albicans.[7][14] Their mechanism involves the inhibition of ergosterol synthesis, which arrests fungal growth but does not typically lead to rapid cell death.[15]
The following table summarizes the expected comparative performance based on the known characteristics of these antifungal classes.
| Feature | This compound (Heptaene Macrolide) (Expected) | Azoles (e.g., Fluconazole) |
| Primary Action | Fungicidal | Fungistatic |
| Mechanism | Binds to ergosterol, causing membrane disruption and leakage.[9][11] | Inhibits ergosterol synthesis.[15] |
| Speed of Action | Rapid | Slower |
| MFC/MIC Ratio | Low (typically ≤4) | High (>4) |
| Time-Kill Curve | Concentration-dependent killing, with a ≥3-log₁₀ reduction in CFU/mL. | Inhibition of growth, with CFU/mL remaining near the initial inoculum. |
Experimental Protocols for Determining Fungicidal Activity
To definitively characterize the activity of this compound, the following standardized experimental protocols are recommended.
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial fungal inoculum.[10][16]
Protocol:
-
MIC Determination: First, determine the Minimum Inhibitory Concentration (MIC) of this compound against the target fungal strain using a standardized broth microdilution method (e.g., CLSI M27/M38).
-
Subculturing: Following MIC determination, take a 20 µL aliquot from each well of the microdilution plate that shows no visible growth (i.e., at and above the MIC).[5]
-
Plating: Spread the aliquots onto appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar).[5]
-
Incubation: Incubate the plates at 35°C until growth is evident in the subculture from the growth control well.[17]
-
MFC Determination: The MFC is the lowest drug concentration from which fewer than three colonies are observed, corresponding to approximately 99-99.5% killing activity.[5][17]
Time-Kill Curve Assay
Time-kill kinetic assays provide a dynamic view of antifungal activity over time.[6][18]
Protocol:
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., RPMI 1640).[14]
-
Exposure: Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to separate cultures of the fungal suspension. Include a drug-free growth control.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 12, and 24 hours), withdraw aliquots from each culture.[18]
-
Viable Counts: Perform serial dilutions of the aliquots and plate them to determine the number of viable colony-forming units (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[6]
Conclusion
Based on its classification as a heptaene macrolide and the well-documented mechanism of action for this class of antifungals, this compound is strongly presumed to exhibit fungicidal activity. This mode of action, characterized by rapid, concentration-dependent killing through membrane disruption, distinguishes it from fungistatic agents like the azoles. To definitively confirm and quantify this activity, standardized in vitro experiments such as MFC determination and time-kill curve analysis are essential. The protocols and comparative framework provided in this guide offer a robust starting point for researchers to further investigate and characterize the fungicidal properties of this compound.
References
- 1. Quest for the Molecular Basis of Improved Selective Toxicity of All-Trans Isomers of Aromatic Heptaene Macrolide Antifungal Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of the polyene macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholars.uky.edu [scholars.uky.edu]
- 5. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of test conditions on antifungal time-kill curve results: proposal for standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cceb.med.upenn.edu [cceb.med.upenn.edu]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 10. Minimum fungicidal concentration (MFC): Significance and symbolism [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. A polyene macrolide targeting phospholipids in the fungal cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Key issues concerning fungistatic versus fungicidal drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Post-Antifungal Effect of Perimycin in Comparison to Other Antifungal Agents
A Comparative Guide for Researchers and Drug Development Professionals
The post-antifungal effect (PAFE) is a critical pharmacodynamic parameter that describes the persistent suppression of fungal growth even after the removal of an antifungal agent. This phenomenon is of significant interest in optimizing dosing regimens and predicting the clinical efficacy of antifungal drugs. This guide provides a comparative evaluation of the PAFE of Perimycin, a heptaene macrolide antibiotic, against other commonly used antifungal agents. Due to a lack of specific published studies quantifying the PAFE of this compound, this guide will leverage data from closely related polyene antifungals, namely amphotericin B and nystatin (B1677061), to provide a comparative context. The information presented is intended for researchers, scientists, and professionals involved in drug development.
Comparative Analysis of Post-Antifungal Effect
The duration of the PAFE can vary significantly depending on the antifungal agent, the fungal species, the drug concentration, and the exposure time.[1][2] Polyene antifungals, as a class, are known to exhibit a significant PAFE.[1][3]
Table 1: Post-Antifungal Effect (PAFE) of Polyene Antifungals and Comparator Agents against Candida Species
| Antifungal Agent | Fungal Species | Concentration (x MIC) | Exposure Time (hours) | PAFE (hours) | Reference |
| This compound | Candida albicans | - | - | No specific data available | - |
| Amphotericin B | Candida albicans | >1 | 0.25 | >12 | [4] |
| Candida spp. | 1 - 20 | 0.25 | 0.96 - 10.67 | [5] | |
| Candida spp. | 1 - 10 | 0.5 | 4.04 - 11.54 | [5] | |
| Candida tropicalis | 2 | 1 | 12.42 | [5] | |
| Nystatin | Candida albicans | 2 | 1 | 12.31 | [5] |
| Candida tropicalis | 2 | 1 | 14.83 | [5] | |
| Zygomycetes | 0.5 - 1 | 1 | 1.7 - 5.8 | [6] | |
| Fluconazole | Candida albicans | 0.125 - 4 | 0.25 - 1 | No measurable PAFE | [4] |
| Cryptococcus neoformans | 0.125 - 4 | 0.25 - 1 | No measurable PAFE | [4] | |
| Echinocandins (MK-0991, LY303366) | Candida spp. | >1 | 0.25 | >12 | [4] |
Note: The absence of specific PAFE data for this compound is a significant gap in the current literature. The data for amphotericin B and nystatin, as fellow polyenes, suggest that this compound is also likely to exhibit a prolonged PAFE. However, experimental verification is required.
Experimental Protocols
The determination of the PAFE is crucial for understanding the pharmacodynamic properties of an antifungal agent. Below is a detailed methodology for a typical in vitro PAFE assay.
In Vitro PAFE Determination Protocol
This protocol is a standard method used to measure the post-antifungal effect of a drug against a specific fungal strain.
-
Fungal Isolate Preparation:
-
Subculture the fungal strain (e.g., Candida albicans) on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 35-37°C.[2]
-
Prepare a standardized inoculum suspension in a liquid medium (e.g., RPMI 1640) to a concentration of 10^5–10^6 colony-forming units (CFU)/mL.[1]
-
-
Antifungal Exposure:
-
Drug Removal:
-
After the exposure period, remove the antifungal agent by washing the fungal cells. This is typically done by centrifuging the suspension, removing the supernatant, and resuspending the pellet in a fresh, drug-free medium (e.g., phosphate-buffered saline - PBS).[2]
-
Repeat the washing step three times to ensure complete removal of the drug.[2]
-
-
Regrowth Monitoring:
-
Resuspend the washed fungal pellet in a fresh culture medium.
-
Monitor the growth of the treated and control cultures over time. This can be done through various methods:
-
Viable Counts: At regular intervals, take aliquots from each culture, perform serial dilutions, plate on agar, and count the CFUs after incubation.
-
Turbidimetric Measurement: Use a spectrophotometer to measure the optical density (OD) of the cultures at regular intervals.[6] The time it takes for the OD to reach a predetermined value is recorded.
-
-
-
PAFE Calculation:
-
The PAFE is calculated using the formula: PAFE = T - C
-
T: The time required for the drug-exposed culture to show a specified increase in CFU (e.g., 1 log10 CFU/mL) or OD after drug removal.
-
C: The time required for the drug-free control culture to show the same increase in CFU or OD.[6]
-
-
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams illustrate the mechanism of action of polyene antifungals and the experimental workflow for PAFE determination.
Caption: Mechanism of action of polyene antifungals.
Caption: Experimental workflow for PAFE determination.
Conclusion
While direct experimental data on the post-antifungal effect of this compound is currently unavailable, its classification as a polyene antifungal suggests it likely possesses a significant PAFE, similar to amphotericin B and nystatin. This prolonged activity is a favorable characteristic for an antifungal agent. Further research is imperative to quantify the PAFE of this compound against a range of clinically relevant fungal pathogens to fully understand its pharmacodynamic profile and potential clinical utility. The experimental protocols and comparative data presented in this guide provide a framework for conducting such evaluations and for contextualizing the potential performance of this compound within the broader landscape of antifungal therapies.
References
- 1. Postantifungal Effect of Antifungal Drugs against Candida: What Do We Know and How Can We Apply This Knowledge in the Clinical Setting? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-antifungal effect of polyene, azole and DNA-analogue agents against oral Candida albicans and Candida tropicalis isolates in HIV disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the post-antifungal effect (PAFE) of amphotericin B and nystatin against 30 zygomycetes using two different media - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Perimycin
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the innovative research itself. This guide provides essential, step-by-step procedures for the proper disposal of Perimycin, an antifungal agent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure environmental protection.
Crucial Note: Before handling or disposal, it is imperative to obtain and thoroughly review the specific Safety Data Sheet (SDS) for this compound from the manufacturer. The SDS contains critical, compound-specific information regarding hazards, handling precautions, and emergency procedures.
Waste Characterization and Segregation
Proper disposal begins with accurate waste characterization and segregation. This compound waste should be managed as hazardous chemical waste and segregated based on its physical form and concentration. Disposing of antibiotics down the drain can contribute to environmental contamination and the development of antimicrobial resistance.[1]
Table 1: this compound Waste Stream Management
| Waste Stream | Description | Recommended Container | Disposal Pathway | Key Precautions |
| Unused/Expired this compound | Pure this compound, expired product, and concentrated stock solutions. | Original or compatible, sealed, and clearly labeled hazardous waste container. | Designated chemical waste pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[2] | Treat as hazardous chemical waste. Do not mix with other chemical waste unless compatibility is confirmed.[2] |
| Contaminated Solid Waste | Items such as gloves, pipette tips, bench paper, and other labware that have come into contact with this compound. | Labeled hazardous waste bag or container.[2] | Designated chemical waste pickup. | Segregate from non-hazardous waste.[2] |
| Contaminated Liquid Waste | Aqueous solutions, culture media, and buffer solutions containing this compound. | Labeled, leak-proof hazardous waste container.[2] | Designated chemical waste pickup. | Do not dispose of down the drain.[2] Check pH and neutralize if necessary and safe to do so, following institutional guidelines. |
| Contaminated Sharps | Needles, syringes, glass slides, and other sharps contaminated with this compound. | Puncture-resistant sharps container labeled as "Hazardous Drug Waste Only".[2][3] | Designated sharps waste pickup. | Do not overfill the container. |
| Empty this compound Containers | Original containers that held this compound. | Original container. | Hazardous waste if not properly decontaminated. Triple-rinse with a suitable solvent and collect the rinsate as hazardous liquid waste.[2] | Handle uncleaned containers as you would the product itself.[4] |
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is mandatory to don the appropriate Personal Protective Equipment (PPE) to ensure personal safety.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile). | To protect hands from chemical exposure. |
| Eye Protection | Safety goggles or glasses with side shields. | To protect eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling powders or creating aerosols; consult the SDS and your institution's EHS. | To prevent inhalation of hazardous particles or aerosols. |
Step-by-Step Disposal Protocol
Adherence to the following protocol is mandatory for ensuring a safe laboratory environment.
-
Wear Appropriate PPE: Before beginning any disposal procedures, ensure you are wearing the correct PPE as outlined in Table 2.
-
Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and sealable hazardous waste container. Ensure the container is compatible with any solvents used.
-
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the concentration, and the date the waste was first added to the container.[2] Do not use abbreviations.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Use secondary containment to prevent spills.[2]
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
Chemical Neutralization
Currently, there are no established and widely accepted protocols for the chemical neutralization of this compound in a standard laboratory setting for disposal purposes. Therefore, the recommended procedure is to dispose of it as hazardous chemical waste without attempting chemical degradation.[1]
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not available. The procedures outlined in this document are based on the best practices for the disposal of hazardous antifungal agents and other antibiotics.[1][2] Always consult your institution's specific guidelines and the manufacturer's SDS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the segregation and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Perimycin
For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of Perimycin. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a compliant research environment.
This compound, a potent polyene macrolide antibiotic, requires meticulous handling to mitigate risks of exposure and ensure the integrity of experimental outcomes.[1] This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans necessary for a safe and efficient workflow.
Essential Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound. This equipment must be donned before entering the designated handling area and removed before exiting.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Double Gloves | Nitrile or other chemical-resistant material. Long cuffs are recommended to cover the gown's wrist.[2] | Prevents dermal absorption, which is a primary route of exposure to hazardous substances.[3] |
| Body Protection | Disposable Gown | Solid-front, back-closing design made of a low-permeability fabric. | Protects skin and personal clothing from contamination by splashes or aerosols. |
| Eye & Face Protection | Safety Goggles & Face Shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[2] | Protects mucous membranes of the eyes and face from accidental splashes during handling and preparation. |
| Respiratory Protection | N95 or Higher Respirator | Must be properly fit-tested. For large spills or aerosol-generating procedures, a chemical cartridge-type respirator may be required.[2] | Minimizes the risk of inhalation exposure, a significant concern when working with powdered or aerosolized compounds.[2] |
Operational Procedures for Handling this compound
Follow these step-by-step instructions to ensure safe handling from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound, including weighing and reconstituting, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize the creation of aerosols.[4]
-
Decontamination: The work surface must be decontaminated with an appropriate disinfectant before and after handling this compound.[4]
2. Handling of this compound Powder:
-
Weighing: Use a containment balance enclosure if available. If not, weigh the compound in a fume hood on a disposable liner.
-
Reconstitution: Reconstitute the powder by slowly adding the solvent to the vial to avoid splashing. Perform this task slowly to minimize boiling and splashing if using cryogenic liquids.
3. Experimental Use:
-
Pipetting: Never pipette by mouth; use only mechanical pipetting devices.[4]
-
Transport: When transporting solutions of this compound, use sealed, secondary containers.
4. Post-Handling Procedures:
-
Glove Removal: Remove gloves by rolling them off the hand to turn them inside out, preventing the transfer of contamination.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][5]
-
Gown and PPE Removal: Remove all other PPE before exiting the designated handling area.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the development of antibiotic-resistant organisms.[6]
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, pipette tips, and vials, must be disposed of in a designated hazardous chemical waste container.[6]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Do not pour this compound waste down the drain.[6][7]
2. Decontamination of Reusable Items:
-
Glassware and other reusable equipment should be decontaminated by soaking in a suitable inactivating agent before washing.
3. Professional Disposal:
-
All this compound waste must be disposed of through a licensed biomedical waste disposal company.[8] Ensure compliance with all local, state, and federal regulations.
Workflow and Safety Relationships
The following diagram illustrates the critical workflow for the safe handling and disposal of this compound, emphasizing the relationship between procedural steps and safety measures.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. New Glycosylated Polyene Macrolides: Refining the Ore from Genome Mining [mdpi.com]
- 2. pppmag.com [pppmag.com]
- 3. hgic.clemson.edu [hgic.clemson.edu]
- 4. ethz.ch [ethz.ch]
- 5. Pol-General Safety in Laboratories — Policy and Procedure Library [louisville.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
